Tracazolate hydrochloride
Description
Properties
IUPAC Name |
ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIXDPUEMQXVHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045208 | |
| Record name | Tracazolate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Tracazolate Hydrochloride: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tracazolate (B1211167) hydrochloride is a pyrazolopyridine derivative that has demonstrated anxiolytic and anticonvulsant properties.[1] Its primary mechanism of action involves the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][3] This document provides an in-depth technical overview of tracazolate's interaction with the GABA-A receptor, detailing its subunit selectivity, the resulting functional effects, and the experimental methodologies used to elucidate these properties. Quantitative data are summarized, and key signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this compound's unique pharmacological profile.
Introduction
Tracazolate (formerly ICI-136,753) is a non-benzodiazepine anxiolytic agent that exhibits a distinct pharmacological profile compared to classical benzodiazepines.[4][5] While both classes of drugs exert their effects through the GABA-A receptor, tracazolate's interactions are characterized by a more complex and subunit-dependent modulation.[1] In addition to its primary activity at GABA-A receptors, tracazolate has also been reported to interact with adenosine (B11128) receptors and phosphodiesterases, although its anxiolytic effects are predominantly attributed to its action on GABAergic neurotransmission.[6][7] This guide focuses on the core mechanism of action of tracazolate hydrochloride at the GABA-A receptor.
Allosteric Modulation of the GABA-A Receptor
The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride (Cl⁻) ion pore.[8] The binding of GABA to its receptor opens the channel, allowing an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability.[3] Tracazolate acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA.[2][3] This potentiation of GABAergic inhibition is the basis for its anxiolytic and anticonvulsant effects.
Subunit Selectivity and Functional Consequences
The pharmacological effects of tracazolate are critically dependent on the subunit composition of the GABA-A receptor.[1][6] Studies on recombinant GABA-A receptors have revealed that tracazolate's potency and efficacy are determined by the specific α, β, and third subunit (γ, δ, or ε) present in the receptor complex.[6][9]
A key finding is that the nature of the third subunit can dramatically alter tracazolate's effect from potentiation to inhibition. For example, in α1β3γ2s receptors, tracazolate potentiates the GABA-mediated current. However, when the γ2s subunit is replaced with an ε subunit, tracazolate becomes an inhibitor of the GABA response.[6] Tracazolate also demonstrates selectivity for receptors containing the β3 subunit over the β1 subunit.[6]
The δ subunit, often found in extrasynaptic GABA-A receptors, is also a significant determinant of tracazolate's action. Tracazolate can potentiate GABA-A receptors containing the δ subunit, and in some cases, can recruit "silent" α1β2δ receptors that exhibit very small GABA-mediated currents in its absence.[10][11] This suggests a potential for tracazolate to enhance tonic inhibition in the central nervous system.
The following diagram illustrates the subunit-dependent modulation of GABA-A receptors by tracazolate.
References
- 1. Tracazolate - Wikipedia [en.wikipedia.org]
- 2. Buy this compound [smolecule.com]
- 3. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tracazolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Pharmacological modulation of chloride channels as a therapeutic strategy for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alpha1beta2delta, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracazolate Hydrochloride: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracazolate (B1211167) hydrochloride (formerly ICI 136,753) is a pyrazolopyridine derivative investigated for its anxiolytic and anticonvulsant properties.[1][2] As a non-benzodiazepine modulator of the GABA-A receptor, it presents a unique pharmacological profile that distinguishes it from classical benzodiazepines.[1][3] This technical guide provides an in-depth overview of tracazolate hydrochloride's mechanism of action, its application in preclinical research, and detailed methodologies for its investigation.
Core Mechanism of Action: GABA-A Receptor Modulation
This compound's primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[2][4] Unlike benzodiazepines, tracazolate does not bind to the classical benzodiazepine (B76468) site but rather to a distinct site on the receptor complex.[3][5] This interaction enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron, thus reducing neuronal excitability.[6]
A key feature of tracazolate is its subunit-selective modulation of the GABA-A receptor. Research has demonstrated its preferential activity at receptors containing specific subunits, which contributes to its distinct pharmacological effects.[2][4]
Signaling Pathway of Tracazolate at the GABA-A Receptor
References
- 1. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracazolate - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha1beta2delta, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Tracazolate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tracazolate (B1211167) hydrochloride (formerly ICI-136,753) is a novel pyrazolopyridine derivative that exhibits potent anxiolytic and anticonvulsant properties. It is classified as a nonbenzodiazepine anxiolytic, acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of tracazolate hydrochloride, with a focus on its mechanism of action and quantitative data. Detailed experimental protocols for its synthesis and key pharmacological assays are presented, alongside visualizations of its signaling pathway and experimental workflows.
Discovery and Historical Context
Tracazolate was first reported as a novel non-benzodiazepine anxiolytic agent in 1982 by J.B. Patel and J.B. Malick. Their research identified tracazolate (ICI 136,753) as a compound with a pharmacological profile distinct from traditional benzodiazepines. Early studies demonstrated its dose-related anticonflict activity in animal models, suggesting its potential as a clinically useful anxiolytic drug. Unlike benzodiazepines, tracazolate was found to enhance the binding of benzodiazepines to their receptor sites, indicating a different mode of interaction with the GABA-A receptor complex.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with the formation of the pyrazolopyridine core, followed by functional group modifications and final salt formation. A plausible synthetic route is based on the condensation of a substituted pyrazole (B372694) with a β-ketoester, followed by amination and N-alkylation.
Synthesis of Tracazolate Free Base
A key step in the synthesis of tracazolate involves the reaction of ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate with n-butylamine.
Experimental Protocol:
-
Materials: Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, n-butylamine, Benzene.
-
Procedure:
-
Dissolve ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (0.2 mol) in 200 ml of benzene.
-
Add n-butylamine (0.4 mol) to the solution.
-
Maintain the reaction mixture at 50°C for 5 hours.
-
After the reaction, filter the precipitated butylamine (B146782) hydrochloride from the mixture.
-
Evaporate the filtrate to dryness under vacuum.
-
Recrystallize the resulting solid from hexane (B92381) to yield ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (tracazolate free base).
-
Formation of this compound
The final step is the conversion of the free base to its hydrochloride salt to improve its solubility and stability.
Experimental Protocol:
-
Materials: Tracazolate free base, Hydrochloric acid (in a suitable solvent like ethanol (B145695) or ether).
-
Procedure:
-
Dissolve the purified tracazolate free base in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add a stoichiometric amount of hydrochloric acid (dissolved in the same or a miscible solvent) to the solution while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.
-
Dry the resulting white to off-white solid under vacuum to yield this compound.
-
Mechanism of Action
This compound exerts its pharmacological effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Tracazolate enhances the effect of GABA by binding to a site on the receptor that is distinct from the GABA binding site. This allosteric modulation increases the receptor's affinity for GABA, thereby potentiating the inhibitory signaling.
Subunit Selectivity
A key feature of tracazolate's interaction with the GABA-A receptor is its subunit selectivity. The GABA-A receptor is a pentameric complex composed of different subunit combinations (e.g., α, β, γ, δ, ε). Tracazolate's potency and efficacy are influenced by the specific subunit composition of the receptor complex. It shows a degree of selectivity for receptors containing α1 and β3 subunits. The nature of the third subunit (e.g., γ, δ, or ε) determines whether tracazolate acts as a potentiator or an inhibitor of the receptor function.
Pharmacological Data
The following tables summarize key quantitative data regarding the pharmacological activity and pharmacokinetic properties of tracazolate.
Table 1: In Vitro Potency of Tracazolate at Recombinant GABA-A Receptors
| Receptor Subunit Combination | Effect | EC50 (μM) |
| α1β1γ2s | Potentiation | 13.2 |
| α1β3γ2 | Potentiation | 1.5 |
| α1β1ε | Inhibition | 4.0 |
| α1β3ε | Inhibition | 1.2 |
| α1β3 | Potentiation | 2.7 |
| α6β3γ | Potentiation | 1.1 |
Data sourced from MedChemExpress and DC Chemicals.
Table 2: Pharmacokinetic Parameters of Tracazolate
| Species | Route of Administration | Mean t1/2 (β) (hours) | Bioavailability | Major Metabolite (Blood) | Major Metabolite (Brain) |
| Rat | Oral, IV | 14 | Low (extensive metabolism) | De-esterified tracazolate | γ-ketotracazolate |
| Dog | Oral, IV | 10 | Low (extensive metabolism) | De-esterified tracazolate | Not specified |
Data sourced from a study on the metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog.
Experimental Workflows
Radioligand Binding Assay Workflow
This workflow outlines the general procedure for a competitive radioligand binding assay to determine the binding affinity of tracazolate for the GABA-A receptor.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology Workflow
This workflow describes the key steps in using TEVC on Xenopus oocytes to characterize the modulatory effects of tracazolate on GABA-A receptor function.
Conclusion
This compound represents a significant development in the field of anxiolytic pharmacology. Its unique mechanism of action as a subunit-selective positive allosteric modulator of the GABA-A receptor distinguishes it from classical benzodiazepines and offers a promising avenue for the development of novel therapeutic agents with potentially improved side-effect profiles. The synthetic pathways and experimental protocols outlined in this guide provide a valuable resource for researchers and drug development professionals working on the next generation of GABAergic modulators. Further investigation into the clinical applications and long-term effects of tracazolate is warranted to fully realize its therapeutic potential.
An In-depth Technical Guide to the Pharmacological Profile of Tracazolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tracazolate (B1211167) hydrochloride (ICI-136,753) is a novel non-benzodiazepine anxiolytic agent belonging to the pyrazolopyridine class of compounds.[1][2] It exhibits a unique pharmacological profile characterized by potent anxiolytic and anticonvulsant activities with a wider separation between therapeutic and sedative doses compared to traditional benzodiazepines.[2][3] Its primary mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[4] Tracazolate enhances the binding of both GABA and benzodiazepines to the receptor complex, leading to an increased frequency of chloride channel opening and neuronal hyperpolarization.[2][5] Notably, its modulatory effect is dependent on the subunit composition of the GABA-A receptor, showing selectivity for receptors containing α1 and β3 subunits.[1][4] This technical guide provides a comprehensive overview of the pharmacological properties of tracazolate, including its receptor binding profile, in vivo efficacy, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
Tracazolate hydrochloride exerts its pharmacological effects as a positive allosteric modulator of the GABA-A receptor.[4] Unlike benzodiazepines, which increase the affinity of GABA for its binding site, tracazolate enhances the binding of both GABA and benzodiazepines to their respective sites on the receptor complex.[3][5] This potentiation of GABAergic neurotransmission results in an increased influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This inhibitory action is the basis for tracazolate's anxiolytic and anticonvulsant properties.[1][4]
The interaction of tracazolate with the GABA-A receptor is complex and highly dependent on the receptor's subunit composition. It displays selectivity for GABA-A receptors containing α1 and β3 subunits.[1][4] Furthermore, the nature of the third subunit (e.g., γ, δ, or ε) determines whether tracazolate acts as a potentiator or an inhibitor of the receptor's function.[6][7] For instance, in receptors with an α1β3γ2s subunit composition, tracazolate potentiates the GABA-mediated current, whereas in receptors containing an α1β3ε composition, it acts as an inhibitor.[6]
Signaling Pathway Diagram
The following diagram illustrates the allosteric modulation of the GABA-A receptor by tracazolate, leading to enhanced inhibitory neurotransmission.
Caption: Allosteric modulation of the GABA-A receptor by tracazolate.
Receptor Binding and Efficacy
Tracazolate's interaction with the GABA-A receptor has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its binding affinity and functional efficacy.
In Vitro Receptor Modulation
The following table presents the half-maximal effective concentrations (EC50) of tracazolate for potentiating or inhibiting GABA-A receptors with different subunit compositions.
| GABA-A Receptor Subunit Composition | Effect | EC50 (µM) | Reference |
| α1β1γ2s | Potentiation | 13.2 | [6] |
| α1β3γ2 | Potentiation | 1.5 | [6] |
| α1β1ε | Inhibition | 4.0 | [6] |
| α1β3ε | Inhibition | 1.2 | [6] |
| α1β3 | Inhibition | 2.7 | [6] |
| α6β3γ | Inhibition | 1.1 | [6] |
In Vivo Anxiolytic and Anticonvulsant Activity
Tracazolate has demonstrated dose-dependent anxiolytic and anticonvulsant effects in various animal models.
| Animal Model | Species | Effect | Potency Comparison | Reference |
| Conflict Test | Rats, Mice | Anticonflict (Anxiolytic) | 1/4 to 1/2 that of chlordiazepoxide | [3] |
| Metrazol-induced Seizures | Rodents | Anticonvulsant | Potentiates chlordiazepoxide | [3] |
| Bicuculline-induced Seizures | Rodents | Anticonvulsant | Antagonizes effects | [3] |
Key Experimental Protocols
The pharmacological profile of tracazolate has been elucidated through a series of well-defined experimental procedures. Detailed methodologies for key experiments are provided below.
GABA-A Receptor Binding Assay
This protocol is used to determine the binding affinity of tracazolate to the GABA-A receptor.
Objective: To measure the specific binding of a radioligand to GABA-A receptors in the presence and absence of tracazolate.
Materials:
-
Rat brain tissue (cortex or whole brain)
-
This compound
-
Unlabeled ligand for non-specific binding (e.g., GABA or diazepam)[8]
-
Homogenization buffer (e.g., 0.32 M sucrose)[9]
-
Binding buffer (e.g., 50 mM Tris-HCl)[9]
-
Centrifuge, homogenizer, scintillation counter, glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.[9]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cell debris.[9]
-
Centrifuge the resulting supernatant at high speed (e.g., 140,000 x g) to pellet the membranes.[9]
-
Wash the membrane pellet multiple times with binding buffer through repeated resuspension and centrifugation.[9]
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
Set up assay tubes containing the membrane preparation, a fixed concentration of radioligand, and varying concentrations of tracazolate.
-
Include tubes for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of unlabeled ligand).[10]
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.[9][10]
-
-
Termination and Quantification:
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.[10]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine binding parameters such as Ki or IC50 values.
-
Caption: Workflow for a typical GABA-A receptor binding assay.
Elevated Plus Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[11][12]
Objective: To evaluate the anxiolytic effects of tracazolate by measuring the animal's exploration of open versus closed arms of the maze.[13]
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[14]
Procedure:
-
Habituation: Allow the animal to acclimate to the testing room for at least one hour before the test.[12]
-
Drug Administration: Administer this compound or vehicle to the animals at a specified time before the test.
-
Test:
-
Data Analysis:
-
Measure parameters such as the time spent in the open arms, the number of entries into the open arms, and the total distance traveled.[12]
-
An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
-
Vogel Conflict Test
This test is a classic model for screening anxiolytic drugs based on a conflict between the motivation to drink and the fear of punishment.[16][17]
Objective: To assess the anxiolytic properties of tracazolate by its ability to increase the number of punished licks in water-deprived rats.[18]
Apparatus: An operant chamber with a drinking spout connected to a shock generator.[19][20]
Procedure:
-
Water Deprivation: Water-deprive the animals for a specific period (e.g., 48 hours) before the test.[16]
-
Drug Administration: Administer tracazolate or vehicle to the animals.
-
Test Session:
-
Data Analysis:
-
Anxiolytic compounds are expected to increase the number of punished licks compared to the vehicle-treated group.
-
Pharmacokinetics and Metabolism
Studies in rats and dogs have shown that tracazolate is well-absorbed orally (greater than 80%) but undergoes extensive first-pass metabolism, leading to low bioavailability.[21] The elimination half-life (t1/2 β) is approximately 14 hours in rats and 10 hours in dogs.[21] Tracazolate distributes extensively into tissues, with higher concentrations found in the brain and fat compared to blood.[21] The major metabolite in the blood is de-esterified tracazolate, while in the brain, it is gamma-ketotracazolate.[21]
Conclusion
This compound is a pyrazolopyridine derivative with a distinct pharmacological profile as a non-benzodiazepine anxiolytic and anticonvulsant. Its mechanism of action as a subunit-selective positive allosteric modulator of the GABA-A receptor offers a potential for a more favorable side-effect profile compared to classical benzodiazepines, particularly with a wider margin between therapeutic and sedative effects.[2][3] The detailed understanding of its interaction with different GABA-A receptor subtypes, as elucidated by the experimental protocols described herein, provides a solid foundation for further research and development of novel therapeutic agents for anxiety and seizure disorders.
References
- 1. Tracazolate - Wikipedia [en.wikipedia.org]
- 2. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buy this compound [smolecule.com]
- 5. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDSP - GABA [kidbdev.med.unc.edu]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. en.bio-protocol.org [en.bio-protocol.org]
- 16. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 17. The Vogel conflict test: procedural aspects, gamma-aminobutyric acid, glutamate and monoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. orchidscientific.com [orchidscientific.com]
- 19. orchidscientific.com [orchidscientific.com]
- 20. VOGEL TEST [panlab.com]
- 21. Metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
tracazolate hydrochloride molecular structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tracazolate (B1211167) hydrochloride (formerly ICI 136,753) is a pyrazolopyridine derivative that has demonstrated notable anxiolytic and anticonvulsant properties in preclinical research. It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting a unique pharmacological profile with selectivity for specific subunit compositions. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and pharmacological characteristics of tracazolate hydrochloride. Detailed experimental protocols for its synthesis and key in vitro and in vivo assays are presented, alongside a comparative analysis with other pyrazolopyridine compounds. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the GABAergic system.
Molecular Structure and Properties
This compound is systematically named ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride. Its chemical structure is characterized by a pyrazolo[3,4-b]pyridine core.
Chemical and Physical Properties
A summary of the key chemical and physical properties of tracazolate and its hydrochloride salt is provided in the table below.
| Property | Value |
| Molecular Formula | C16H24N4O2 (Tracazolate) | C16H25ClN4O2 (Tracazolate HCl) |
| Molecular Weight | 304.39 g/mol (Tracazolate) | 340.85 g/mol (Tracazolate HCl) |
| CAS Number | 41094-88-6 (Tracazolate) | 1135210-68-2 (Tracazolate HCl) |
| IUPAC Name | ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
| SMILES | CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC |
| InChI | InChI=1S/C16H24N4O2/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3/h10H,5-9H2,1-4H3,(H,17,19) |
| Appearance | Off-white to light yellow solid |
| Storage Conditions | -20°C, sealed storage, away from moisture |
Pharmacology
This compound exerts its pharmacological effects primarily through the positive allosteric modulation of GABAA receptors.[1] This modulation enhances the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system, leading to a decrease in neuronal excitability.[1]
Mechanism of Action
As a positive allosteric modulator, tracazolate binds to a site on the GABAA receptor that is distinct from the GABA binding site.[1] This binding event increases the receptor's affinity for GABA, leading to a more frequent or prolonged opening of the associated chloride ion channel.[1][2] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential.[1][2]
Receptor Subunit Selectivity
The pharmacological profile of tracazolate is significantly influenced by the subunit composition of the GABAA receptor. It has been shown to have a degree of selectivity, with its effects varying depending on the specific α, β, and γ subunits that make up the receptor complex.[3][4] For instance, tracazolate has been demonstrated to be a potent modulator of α1β2δ GABAA receptors.[3][4]
Downstream Signaling Pathway
The binding of tracazolate to the GABAA receptor and the subsequent enhancement of GABAergic neurotransmission initiate a cascade of intracellular events. The primary downstream effect is a reduction in neuronal excitability.
Pharmacological Effects
This compound has demonstrated significant anxiolytic and anticonvulsant effects in various preclinical models.[5]
| Pharmacological Effect | EC50 / Activity | GABAA Receptor Subunit Combination |
| Potentiation | 1.5 µM | α1β3γ2 |
| Potentiation | 13.2 µM | α1β1γ2s |
| Inhibition | 1.1 µM | α6β3γ |
| Inhibition | 1.2 µM | α1β3ε |
| Inhibition | 2.7 µM | α1β3 |
| Inhibition | 4.0 µM | α1β1ε |
Experimental Protocols
Detailed methodologies for the synthesis and key pharmacological evaluations of this compound are provided below.
Synthesis of this compound
In Vitro Electrophysiology: Two-Electrode Voltage Clamp in Xenopus Oocytes[3][4]
This protocol describes the evaluation of this compound's effect on GABAA receptors expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Receptor Expression:
-
Harvest and defolliculate oocytes from Xenopus laevis.
-
Inject oocytes with cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and δ).
-
Incubate the injected oocytes for 1-3 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber and perfuse with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl for voltage clamping (holding potential of -70 mV).
-
Record baseline GABA-activated currents by applying increasing concentrations of GABA.
3. This compound Application:
-
Prepare solutions of this compound in the Ringer's solution at various concentrations.
-
Co-apply a fixed concentration of GABA with varying concentrations of this compound.
-
Record the potentiation or inhibition of the GABA-activated current by tracazolate.
4. Data Analysis:
-
Measure the peak current amplitude in the presence and absence of tracazolate.
-
Construct concentration-response curves to determine the EC50 or IC50 of tracazolate.
In Vivo Anxiolytic Activity: Elevated Plus-Maze (EPM) Test in Mice[7][8]
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.
1. Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
2. Animals and Treatment:
-
Use adult male mice, group-housed and habituated to the testing room.
-
Administer this compound or vehicle (e.g., saline) via intraperitoneal (i.p.) injection 30 minutes before testing.
3. Test Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute period.
-
Record the session using a video camera for later analysis.
4. Data Analysis:
-
Score the time spent in the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the number of entries into the open arms.
-
An increase in open arm exploration is indicative of an anxiolytic effect.
In Vivo Anticonvulsant Activity: Pentylenetetrazole (PTZ)-Induced Seizure Test in Mice[9][10]
The PTZ-induced seizure test is a common model for screening potential anticonvulsant drugs.
1. Animals and Treatment:
-
Use adult male mice, group-housed and habituated to the testing room.
-
Administer this compound or vehicle (e.g., saline) via i.p. injection at various pre-treatment times.
2. Seizure Induction:
-
Administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) to induce seizures.
3. Observation:
-
Immediately after PTZ injection, place the mouse in an observation chamber.
-
Observe the animal for the onset of clonic and tonic-clonic seizures for a period of 30 minutes.
4. Data Analysis:
-
Record the latency to the first seizure and the duration of seizures.
-
Determine the percentage of animals protected from seizures at each dose of tracazolate.
-
An increase in seizure latency and a decrease in seizure incidence and severity indicate anticonvulsant activity.
Comparative Analysis with Other Pyrazolopyridines
Tracazolate belongs to the pyrazolopyridine class of compounds, which includes other pharmacologically active molecules such as cartazolate (B1214823) and etazolate. While all act on the central nervous system, they exhibit different pharmacological profiles.
| Compound | Primary Mechanism of Action | Main Pharmacological Effects |
| Tracazolate | Positive allosteric modulator of GABAA receptors | Anxiolytic, Anticonvulsant |
| Cartazolate | Benzodiazepine receptor agonist | Anxiolytic |
| Etazolate | Phosphodiesterase 4 inhibitor | Nootropic, Antidepressant-like |
This comparison highlights the distinct therapeutic potential of tracazolate within the pyrazolopyridine class, primarily targeting anxiety and seizure disorders through its unique modulation of the GABAA receptor.
Conclusion
This compound is a promising pharmacological tool for investigating the complexities of the GABAergic system. Its distinct profile as a positive allosteric modulator of GABAA receptors, coupled with its demonstrated anxiolytic and anticonvulsant activities, makes it a valuable compound for further research and development. This technical guide provides a foundational understanding of its molecular characteristics, pharmacological actions, and relevant experimental methodologies to facilitate future investigations into its therapeutic potential. Further studies are warranted to fully elucidate its clinical utility and to explore its potential for the treatment of various neurological and psychiatric disorders.
References
- 1. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 2. GABA Receptor Positive Allosteric Modulators - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha1beta2delta, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
An In-Depth Technical Guide to Tracazolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracazolate (B1211167) hydrochloride (CAS Number: 1135210-68-2) is the hydrochloride salt of tracazolate (CAS Number: 41094-88-6), a pyrazolopyridine derivative that acts as a positive allosteric modulator of the GABA-A receptor.[1] It is recognized for its anxiolytic and anticonvulsant properties.[2] Unlike classical benzodiazepines, tracazolate exhibits a unique pharmacological profile, demonstrating selectivity for specific GABA-A receptor subunit compositions. This document provides a comprehensive technical overview of tracazolate hydrochloride, including its chemical properties, mechanism of action, pharmacokinetic profile, and detailed experimental protocols for its characterization.
Chemical and Physical Properties
This compound is a synthetic compound with the following key identifiers and properties.
| Property | Value |
| CAS Number | 1135210-68-2 |
| Parent Compound CAS | 41094-88-6 |
| IUPAC Name | ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride |
| Molecular Formula | C₁₆H₂₅ClN₄O₂ |
| Molecular Weight | 340.85 g/mol |
Mechanism of Action
Tracazolate is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Its mechanism is distinct from benzodiazepines, as it enhances the binding of benzodiazepines to their receptor site.[2] Tracazolate's action is highly dependent on the subunit composition of the GABA-A receptor complex.[1][3]
Subunit Selectivity and Functional Effects
Tracazolate's modulatory effect, whether potentiation or inhibition of the GABA-induced chloride current, is determined by the subunits composing the GABA-A receptor.[3]
-
Potentiation: Tracazolate potentiates GABA-A receptors containing α1, β3, and γ2 subunits, as well as those with α1, β1, and δ subunits.[3] This potentiation leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuronal membrane and a general inhibitory effect on neurotransmission.
-
Inhibition: In contrast, when the γ2S subunit is replaced with an ε subunit, tracazolate acts as an inhibitor of the GABA-A receptor.[3]
The following table summarizes the quantitative effects of tracazolate on various GABA-A receptor subunit combinations, as determined by electrophysiological studies in Xenopus laevis oocytes.
| GABA-A Receptor Subunit Combination | Effect | EC₅₀ (µM) |
| α1β1γ2s | Potentiation | 13.2 |
| α1β3γ2 | Potentiation | 1.5 |
| α1β1ε | Inhibition | 4.0 |
| α1β3ε | Inhibition | 1.2 |
| α1β3 | Potentiation | 2.7 |
| α6β3γ | Potentiation | 1.1 |
Signaling Pathway
The binding of tracazolate to its distinct site on the GABA-A receptor allosterically enhances the effect of GABA. This leads to an increased frequency or duration of chloride channel opening, augmenting the inhibitory postsynaptic potential.
Pharmacokinetics and Metabolism
Studies in rats and dogs have shown that tracazolate has good absorption (greater than 80%) following oral administration. However, it undergoes extensive metabolism, which results in low bioavailability.[4] The elimination half-life (t₁/₂) is approximately 14 hours in rats and 10 hours in dogs.[4] Tracazolate is primarily excreted by the kidneys.[4] The major metabolite found in the blood is de-esterified tracazolate, while in the brain, it is gamma-ketotracazolate.[4]
| Parameter | Species | Value |
| Absorption | Rat, Dog | > 80% |
| Bioavailability | Rat, Dog | Low (due to extensive metabolism) |
| Elimination Half-life (t₁/₂) | Rat | ~14 hours |
| Dog | ~10 hours | |
| Major Metabolite (Blood) | Rat, Dog | De-esterified tracazolate |
| Major Metabolite (Brain) | Rat, Dog | Gamma-ketotracazolate |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay ([³H]flunitrazepam Enhancement)
This protocol is designed to measure the enhancement of [³H]flunitrazepam binding to GABA-A receptors by tracazolate.
1. Membrane Preparation:
-
Homogenize rat whole brains (minus cerebellum) in ice-cold Na-K phosphate (B84403) buffer (pH 7.4).
-
Centrifuge the homogenate and wash the resulting pellet multiple times with fresh buffer.
-
Resuspend the final membrane pellet in the assay buffer.
2. Binding Assay:
-
In a 96-well plate, incubate the membrane preparation (e.g., 2 mg protein) with 1 nM [³H]flunitrazepam.
-
For determining non-specific binding, add a high concentration of unlabeled diazepam (e.g., 10 µM).
-
To test the effect of tracazolate, add varying concentrations of this compound to the wells containing the membrane preparation and [³H]flunitrazepam.
-
Incubate the plate for 60 minutes at 25°C.[5]
3. Filtration and Scintillation Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of tracazolate concentration to determine its EC₅₀ for enhancing [³H]flunitrazepam binding.
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This protocol is used to functionally characterize the modulatory effects of tracazolate on different GABA-A receptor subtypes expressed in Xenopus oocytes.[3]
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Microinject the oocytes with a mixture of cRNAs encoding the desired α, β, and γ/δ/ε subunits of the GABA-A receptor.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
3. Drug Application and Data Acquisition:
-
Apply GABA at its EC₂₀ concentration to elicit a baseline current.
-
Co-apply the EC₂₀ concentration of GABA with varying concentrations of tracazolate.
-
Record the changes in the GABA-gated chloride current.
4. Data Analysis:
-
Measure the peak current amplitude in the presence and absence of tracazolate.
-
Construct concentration-response curves for tracazolate's potentiation or inhibition of the GABA response to determine its EC₅₀ and maximal efficacy.
Elevated Plus-Maze (EPM) for Anxiolytic Activity
The EPM is a behavioral assay used to assess the anxiolytic effects of tracazolate in rodents.
1. Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (e.g., 50 cm long x 10 cm wide for rats), elevated 50 cm from the floor.[1]
2. Procedure:
-
Administer this compound (e.g., 5 mg/kg) or vehicle to the animals (e.g., rats) via intraperitoneal injection 30 minutes before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the animal's behavior using a video tracking system.
3. Data Analysis:
-
Quantify the number of entries into and the time spent in the open and closed arms.
-
An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of an anxiolytic effect.
Experimental Workflow and Logical Relationships
The characterization of a novel GABA-A receptor modulator like tracazolate typically follows a structured workflow, from initial binding studies to functional and behavioral assays.
References
- 1. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 2. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Tracazolate Hydrochloride: A Technical Guide to Solubility and Stability for the Research Professional
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tracazolate (B1211167) hydrochloride (ICI 136753 hydrochloride) is a pyrazolopyridine derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting anxiolytic and anticonvulsant properties.[1][2] Its efficacy and development as a therapeutic agent are intrinsically linked to its physicochemical properties, primarily its solubility and stability. This technical guide provides an in-depth overview of the available data on the solubility and stability of tracazolate hydrochloride, intended to support research and development efforts. The document outlines quantitative solubility in various solvents, stability under different storage conditions, and detailed experimental protocols for assessing these characteristics. Furthermore, it visualizes key concepts such as its mechanism of action and analytical workflows using DOT language diagrams to facilitate a deeper understanding.
Core Physicochemical Properties
This compound's utility in both in vitro and in vivo research is dictated by its behavior in various solvents and its chemical integrity over time. The hydrochloride salt form of tracazolate is specifically designed to enhance both aqueous solubility and overall stability compared to its free base.[3]
Solubility Profile
The solubility of this compound has been characterized in several common laboratory solvents. This information is critical for the preparation of stock solutions and formulations for a range of experimental applications.
Table 1: Quantitative Solubility of this compound
| Solvent System | Concentration | Observations | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 125 mg/mL (366.73 mM) | Ultrasonic assistance is required. Hygroscopic nature of DMSO can affect solubility. | [4] |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (293.4 mM) | Sonication is recommended for dissolution. | [1] |
| Aqueous (1 eq. HCl) | 34.09 mg/mL | The hydrochloride salt enhances aqueous solubility. | [3] |
| Water | Slightly Soluble | Qualitative assessment. | [3] |
| 0.1 M HCl | Soluble | Qualitative assessment. |
Stability Characteristics
The stability of this compound is a critical factor for ensuring the reproducibility of experimental results and for determining appropriate storage and handling procedures. Degradation studies have indicated that the compound is sensitive to temperature.
Table 2: Stability and Storage Conditions for this compound
| Condition | Duration | Stability | Source(s) |
| Powder at -20°C | 3 years | Stable | [1] |
| In Solvent at -80°C | 1 year (or 6 months) | Stable | [1][4] |
| In Solvent at -20°C | 1 month | Stable | [4] |
| Above 25°C | Not Specified | Unstable | [3] |
| Recommended Long-Term Storage | Not Specified | Refrigeration (2–8°C) | [3] |
Experimental Protocols
To ensure the accurate and reproducible assessment of this compound's physicochemical properties, standardized experimental protocols are essential. The following sections detail methodologies for stability-indicating analysis and forced degradation studies, based on established pharmaceutical testing principles.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying this compound and detecting any degradation products. While a specific validated method for tracazolate is not publicly available, a general protocol can be outlined based on common practices for similar hydrochloride salt compounds.
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrated by the separation of the main peak from degradation products generated during forced degradation studies. Peak purity analysis using a PDA detector is also essential.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established to ensure the method's sensitivity.
-
Robustness: Assessed by making small, deliberate variations to method parameters (e.g., pH, flow rate, column temperature).
Forced Degradation Studies
Forced degradation studies are performed to understand the degradation pathways of a drug substance and to generate samples for the development of a stability-indicating method.[5][6][7]
Objective: To investigate the degradation of this compound under various stress conditions.
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.
-
Expose the solutions to the stress conditions for a defined period.
-
Withdraw samples at appropriate time points.
-
Neutralize the samples if necessary (e.g., after acid or base hydrolysis).
-
Dilute the samples to a suitable concentration and analyze using the developed stability-indicating HPLC method.
Stress Conditions (based on ICH guidelines):
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature, with the potential for heating if no degradation is observed.[8]
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature, with the potential for heating if no degradation is observed.[8]
-
Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: The solid drug substance is exposed to elevated temperatures (e.g., 60-80°C).
-
Photostability: The drug substance is exposed to a combination of UV and visible light as per ICH Q1B guidelines.
In vivo studies have shown that tracazolate is extensively metabolized through pathways including deesterification, N-deethylation, and oxidation, with no unchanged drug found in the urine of rats and dogs.[9] These metabolic pathways may provide insights into potential degradation products in chemical stability studies.
Visualizing Core Concepts
Mechanism of Action: GABAA Receptor Modulation
This compound exerts its effects by positively modulating GABAA receptors, which are ligand-gated ion channels.[1][3] This modulation enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.
Caption: Allosteric modulation of the GABAA receptor by this compound.
Experimental Workflow: Stability-Indicating Method Development
The development of a robust stability-indicating method is a systematic process that begins with understanding the molecule's degradation profile.
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
This technical guide consolidates the available information on the solubility and stability of this compound. The provided data and protocols are intended to serve as a valuable resource for researchers and drug development professionals, enabling the design of robust experimental plans and fostering a deeper understanding of this compound's physicochemical properties. Adherence to systematic methodologies for solubility and stability assessment is paramount for ensuring the quality and reliability of research outcomes involving this compound.
References
- 1. This compound | GABA Receptor | TargetMol [targetmol.com]
- 2. Tracazolate - Wikipedia [en.wikipedia.org]
- 3. This compound () for sale [vulcanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. Metabolism of tracazolate. Metabolites in dog and rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracazolate Hydrochloride: A Technical Guide to its Anxiolytic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tracazolate (B1211167) hydrochloride, a pyrazolopyridine derivative, has demonstrated notable anxiolytic properties in preclinical and limited clinical investigations. This technical guide provides a comprehensive overview of the current understanding of tracazolate's mechanism of action, its effects in various experimental models of anxiety, and the methodologies employed in its evaluation. Tracazolate acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a unique selectivity profile for specific subunit compositions. This document synthesizes available quantitative data, details experimental protocols, and visualizes key pathways and workflows to serve as a resource for researchers in neuroscience and drug development.
Introduction
Tracazolate (ICI 136,753) is a non-benzodiazepine anxiolytic agent that emerged from research seeking novel therapeutic agents for anxiety disorders with an improved side-effect profile compared to classical benzodiazepines.[1] Chemically, it is 4-butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester hydrochloride.[1] Its anxiolytic effects are primarily attributed to its interaction with the GABA-A receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[2] Unlike benzodiazepines, which also modulate GABA-A receptors, tracazolate exhibits a distinct mechanism of action and receptor subtype selectivity, suggesting the potential for a different therapeutic window.[1][2] This guide delves into the technical details of its anxiolytic pharmacology.
Mechanism of Action: GABA-A Receptor Modulation
Tracazolate functions as a positive allosteric modulator of GABA-A receptors, enhancing the effect of the endogenous ligand, GABA.[2] This potentiation of GABAergic inhibition is the primary mechanism underlying its anxiolytic and anticonvulsant activities.[3]
Subunit Selectivity
A key feature of tracazolate is its selectivity for GABA-A receptors containing specific subunits, particularly α1 and β3.[2][4] The potency and even the nature of its modulatory effect (potentiation versus inhibition) are determined by the subunit composition of the receptor complex.[2][5] For instance, tracazolate potentiates α1β3γ2 and α1β1γ2s receptors but with significantly higher potency for the β3-containing variant.[3] The presence of different γ, δ, or ε subunits further influences its activity.[3][5] This subunit selectivity offers a valuable tool for dissecting the roles of different GABA-A receptor subtypes in anxiety.
Allosteric Binding Site
Tracazolate enhances the binding of benzodiazepines to their receptor site, an action distinct from benzodiazepines themselves.[1][6] This suggests that tracazolate binds to a novel allosteric site on the GABA-A receptor complex, different from the benzodiazepine (B76468) binding site.[6] The enhancement of both benzodiazepine and GABA binding by tracazolate is additive.[6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding tracazolate's interaction with GABA-A receptors and its effects in preclinical models.
Table 1: In Vitro GABA-A Receptor Modulation by Tracazolate Hydrochloride
| Receptor Subunit Composition | Effect | EC50 (μM) | Reference |
| α1β1γ2s | Potentiation | 13.2 | [3] |
| α1β3γ2 | Potentiation | 1.5 | [3] |
| α1β1ε | Inhibition | 4.0 | [3] |
| α1β3ε | Inhibition | 1.2 | [3] |
| α1β3 | Potentiation | 2.7 | [3] |
| α6β3γ | Potentiation | 1.1 | [3] |
Table 2: In Vivo Anxiolytic and Behavioral Effects of this compound
| Animal Model | Species | Dose Range | Effect | Reference |
| Elevated Plus-Maze | Murine | 10–30 mg/kg | Reduced anxiety-like behaviors | [7] |
| Social Interaction Test | Rat | 5 mg/kg | Anxiolytic action | [8] |
| Social Interaction Test | Rat | 10-25 mg/kg | Anxiolytic effect no longer observed | [8][9] |
| Holeboard Test | Rat | 5-25 mg/kg | Dose-related depression of exploratory activity | [8][9] |
| Anti-Conflict Test | Rat, Mice | Dose-related | Anticonflict activity | [1] |
| Drug Discrimination | Rat | - | Generalized to diazepam stimulus | [10] |
Table 3: Comparative Data of Tracazolate and Other Anxiolytics
| Compound | Potency vs. Chlordiazepoxide (Anticonflict) | GABA-A Binding (IC50) | Key Feature | Reference |
| Tracazolate | One-quarter to one-half | 2,200 nM | Enhances benzodiazepine binding | [1][7] |
| Chlordiazepoxide | - | - | Classical benzodiazepine | [1] |
| Cartazolate | Higher potency in binding assays | 500 nM | Structural analog | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key behavioral assays used to evaluate the anxiolytic properties of tracazolate.
Elevated Plus-Maze (EPM)
The EPM is a widely used model for assessing anxiety-like behavior in rodents.[11]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.[11]
-
Procedure:
-
Animals are individually placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a set period (typically 5 minutes).
-
Measures of anxiety include the percentage of time spent in the open arms and the number of entries into the open arms. Anxiolytic compounds are expected to increase these parameters.[11]
-
-
Tracazolate Administration: Tracazolate is typically administered intraperitoneally (i.p.) at specified doses (e.g., 10-30 mg/kg) a set time before the test.[7]
Social Interaction Test
This test assesses anxiety by measuring the social behavior of rodents.
-
Apparatus: A familiar, dimly lit open field arena.
-
Procedure:
-
Pairs of rats, unfamiliar with each other, are placed in the arena.
-
The duration of active social interaction (e.g., sniffing, grooming, following) is recorded over a set period.
-
High levels of anxiety are associated with reduced social interaction. Anxiolytic drugs are expected to increase social interaction time.
-
-
Tracazolate Administration: Tracazolate (e.g., 5 mg/kg, i.p.) is administered to both animals in a pair prior to the test.[8]
Conflict Procedures
These operant conditioning paradigms are highly sensitive to anxiolytic drug effects.
-
Apparatus: An operant chamber equipped with a lever and a device for delivering a mild foot shock.
-
Procedure:
-
Animals are trained to press a lever for a reward (e.g., food or water).
-
In the "conflict" or "punishment" phase, lever pressing is intermittently paired with a mild, unavoidable foot shock.
-
This pairing suppresses the rate of responding.
-
Anxiolytic drugs are characterized by their ability to increase the rate of punished responding.[10]
-
-
Tracazolate Administration: Tracazolate is administered prior to the test session, and its effect on the suppressed response rate is measured.[1]
Visualizing Pathways and Workflows
Graphviz diagrams are provided to illustrate key concepts related to tracazolate's pharmacology.
References
- 1. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tracazolate - Wikipedia [en.wikipedia.org]
- 5. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound () for sale [vulcanchem.com]
- 8. The anxiolytic but not the sedative properties of tracazolate are reversed by the benzodiazepine receptor antagonist, Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Behavioral effects of several new anxiolytics and putative anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Technical Guide to the Preclinical Profile of Tracazolate Hydrochloride
Abstract Tracazolate (B1211167) hydrochloride (also known as ICI 136753) is a pyrazolopyridine derivative investigated for its non-benzodiazepine anxiolytic and anticonvulsant properties.[1] Preclinical research demonstrates that its primary mechanism of action is the positive allosteric modulation of GABA-A receptors, exhibiting a unique and complex subunit-selective profile.[1][2] Unlike benzodiazepines, its functional effect—potentiation or inhibition—is determined by the specific subunit composition of the receptor complex.[3][4] Tracazolate also interacts with adenosine (B11128) receptors and phosphodiesterases.[4][5] Pharmacokinetic studies in rats and dogs reveal good absorption but extensive metabolism, resulting in low bioavailability.[6] It displays a wider separation between its therapeutic anxiolytic doses and sedative effects compared to traditional benzodiazepines.[7][8] This guide provides an in-depth summary of the preclinical data, including pharmacodynamics, pharmacokinetics, metabolic pathways, and key experimental protocols.
Mechanism of Action
Primary Target: GABA-A Receptor Modulation
Tracazolate's principal therapeutic effects are mediated through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the brain.[2] It functions as a positive allosteric modulator (PAM), binding to a site distinct from GABA itself to enhance the receptor's response to GABA.[2] This enhancement of GABA-mediated chloride currents leads to neuronal hyperpolarization, producing anxiolytic and anticonvulsant effects.[2]
A key feature of tracazolate is its complex subunit selectivity.[1] Its potency and functional effect are highly dependent on the specific α, β, and third (e.g., γ, δ, ε) subunits that constitute the pentameric receptor complex.[3][4]
-
Selectivity for β Subunits: Tracazolate shows a preference for GABA-A receptors containing the β3 subunit over the β1 subunit.[3] This selectivity is determined by an asparagine residue at position 265 within the β3 subunit.[3]
-
Dependence on the Third Subunit: The nature of the third subunit critically determines whether tracazolate potentiates or inhibits the receptor's function.[3][4] For instance, replacing the γ2S subunit with an ε subunit can switch the drug's effect from potentiation to inhibition.[4] It preferentially enhances δ subunit-containing isoforms.[9]
Secondary Pharmacological Activities
Beyond its primary action on GABA-A receptors, tracazolate has been shown to interact with other targets at micromolar concentrations, although these are considered secondary to its main anxiolytic effect.[4][9]
-
Adenosine Receptor Antagonism: It can inhibit A1 and A2 adenosine receptors.[9]
-
Phosphodiesterase (PDE) Inhibition: Tracazolate can inhibit PDEs, which may augment cyclic nucleotide signaling pathways.[4][9]
Pharmacodynamics
In Vitro Receptor Activity
The activity of tracazolate has been quantified using recombinant GABA-A receptors expressed in vitro. Its potency (EC50) and effect (potentiation or inhibition) vary significantly with the receptor's subunit composition.
Table 1: In Vitro Activity of Tracazolate at Recombinant GABA-A Receptors
| Subunit Combination | Effect | EC₅₀ (μM) | Source |
|---|---|---|---|
| α1β3γ2 | Potentiation | 1.5 | [3][10] |
| α1β1γ2s | Potentiation | 13.2 | [3][10] |
| α1β3 | Potentiation | 2.7 | [3] |
| α6β3γ | Potentiation | 1.1 | [3] |
| α1β3ε | Inhibition | 1.2 | [3] |
| α1β1ε | Inhibition | 4.0 |[3] |
Studies also show tracazolate is a powerful modulator of δ subunit-containing receptors, significantly increasing chloride current amplitudes.[9]
Table 2: Comparative Potency at δ Subunit-Containing GABA-A Receptors (α1β2δ)
| Compound | Estimated EC₅₀ (nM) | Eₘₐₓ (Fold Increase) | Source |
|---|---|---|---|
| Tracazolate | 3.13* | 23.0 | [9] |
| Allopregnanolone | 110 | 10.9 | [9] |
| THDOC | 344 | 14.2 | [9] |
| Pentobarbital | 12,000 | 12.9 | [9] |
*Estimated based on relative potency to THDOC.[9]
In Vivo Anxiolytic and Anticonvulsant Activity
Preclinical animal models have confirmed the anxiolytic and anticonvulsant effects of tracazolate.
-
Anxiolytic Effects: In murine models, tracazolate demonstrated anxiety-reducing behaviors in the elevated plus-maze test at doses between 10–30 mg/kg.[9] It also showed dose-related anticonflict activity in rats and mice, with a potency estimated to be one-quarter to one-half that of chlordiazepoxide.[7]
-
Safety Profile: A significant advantage noted in rodent studies is the much greater separation between its therapeutic anxiolytic doses and those causing sedation when compared to benzodiazepines like chlordiazepoxide.[7][8] Furthermore, it is less likely to potentiate the sedative actions of barbiturates and ethanol.[7]
-
Tolerance: No tolerance to the anticonflict activity was observed after 12 consecutive days of treatment in rats.[7]
Pharmacokinetics and Metabolism
Pharmacokinetic studies of tracazolate have been conducted in rats and dogs following both intravenous and oral administration.[6]
Absorption, Distribution, and Excretion
-
Absorption: Tracazolate demonstrates very good absorption (>80%) after oral administration in both rats and dogs.[6]
-
Bioavailability: Despite high absorption, it undergoes extensive first-pass metabolism, which results in low oral bioavailability.[6]
-
Distribution: The concentration of tracazolate and its metabolites is greater in tissues than in blood.[6] In rats, it was the predominant radioactive compound found in the brain for the first 6 hours post-administration and persisted in fat tissue for up to 96 hours, suggesting this tissue acts as a "deep" compartment.[6]
-
Excretion: The primary route of excretion for its metabolites is via the kidneys.[6] Unchanged tracazolate was not detected in urine even after IV doses, suggesting reabsorption by the renal tubules.[6]
Pharmacokinetic Parameters
The blood concentration-time profile for tracazolate was best described by a three-compartment open model in both species studied.[6]
Table 3: Pharmacokinetic Parameters of Tracazolate
| Species | Parameter | Value | Source |
|---|---|---|---|
| Rat | Mean t₁/₂ (beta) | 14 hours | [6] |
| Dog | Mean t₁/₂ (beta) | 10 hours |[6] |
Metabolism
Tracazolate is extensively metabolized, and no unchanged drug is found in urine.[11]
-
Major Metabolites: The major metabolite identified in blood was de-esterified tracazolate, while in the brain, it was gamma-ketotracazolate.[6]
-
Metabolic Pathways: Characterization of urinary metabolites in rats and dogs revealed several biotransformation pathways:[11]
-
De-esterification to the 5-carboxylic acid.
-
N-deethylation of the pyrazole (B372694) ring.
-
Oxidation at the gamma-position of the n-butylamino side chain.
-
Loss of the n-butylamino group.
-
Hydroxylation of the 6-methyl group, followed by condensation to form γ-lactones.
-
Preclinical Safety and Toxicology
While specific, comprehensive toxicology reports such as LD50 or repeated-dose toxicity findings are not detailed in the available literature, the preclinical pharmacology studies provide insights into tracazolate's safety profile. The primary objective of preclinical toxicology is to evaluate the safety of drug candidates using relevant animal models to understand the potential risk in humans.[12] This typically involves a battery of tests including safety pharmacology, genetic toxicology, and acute and subchronic toxicity studies.[12]
For tracazolate, a key positive finding is its wide therapeutic index compared to benzodiazepines, with a significant separation between the doses required for anxiolytic effects and those causing sedation or motor impairment.[7][8] It also showed less potential for adverse interactions with other CNS depressants like alcohol and barbiturates.[7]
Key Experimental Methodologies
Recombinant GABA-A Receptor Functional Assay
This method is crucial for determining the potency and efficacy of a modulator like tracazolate at specific receptor subunit combinations.
-
Protocol: The effects of tracazolate were examined on a range of recombinant GABA-A receptors expressed in Xenopus laevis oocytes.[4]
-
cRNA Preparation: Complementary RNA (cRNA) for various GABA-A receptor subunits (e.g., α1, β1, β3, γ2S, δ, ε) is synthesized in vitro.
-
Oocyte Injection: The cRNA combinations are microinjected into prepared Xenopus laevis oocytes.
-
Incubation: Oocytes are incubated for several days to allow for the translation and assembly of functional GABA-A receptors on the cell membrane.
-
Electrophysiology: A two-electrode voltage clamp is used to measure the ion current flowing across the oocyte membrane. The membrane is held at a constant potential (e.g., -70 mV).
-
Drug Application: GABA (at a concentration that elicits a submaximal response, e.g., EC₂₀) is applied alone and in combination with varying concentrations of tracazolate.
-
Data Analysis: The change in the amplitude of the chloride current in the presence of tracazolate is measured to determine whether the compound potentiates or inhibits the receptor. Concentration-response curves are generated to calculate EC₅₀ or IC₅₀ values.[4]
-
In Vivo Anxiolytic Activity (Elevated Plus-Maze)
This is a standard behavioral assay for screening anxiolytic drugs in rodents.
-
Apparatus: The maze consists of four arms (two open, two enclosed by walls) set in a plus configuration and elevated from the floor.
-
Protocol:
-
Rodents (mice or rats) are administered tracazolate (e.g., 10-30 mg/kg) or a vehicle control.[9]
-
After a set pre-treatment period, the animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to explore the maze for a fixed time (e.g., 5 minutes).
-
Behavior is recorded, typically by video. Key parameters measured are the time spent in the open arms and the number of entries into the open arms.
-
-
Interpretation: An increase in the time spent and/or entries into the open arms, relative to the control group, is indicative of an anxiolytic effect, as it suggests a reduction in the animal's natural aversion to open, exposed spaces.
Conclusion
The preclinical data for tracazolate hydrochloride characterize it as a potent, subunit-selective modulator of the GABA-A receptor with demonstrated anxiolytic and anticonvulsant activity. Its mechanism is distinct from benzodiazepines, offering a potentially improved safety profile with a wider margin between therapeutic and sedative effects and a lower risk of tolerance.[7] Pharmacokinetic studies show that while orally absorbed, it is subject to extensive metabolism.[6] The detailed in vitro and in vivo studies provide a strong scientific foundation for its unique pharmacological profile, highlighting the intricate relationship between GABA-A receptor subunit composition and the functional effects of allosteric modulators.
References
- 1. Tracazolate - Wikipedia [en.wikipedia.org]
- 2. Buy this compound [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tracazolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound () for sale [vulcanchem.com]
- 10. This compound Datasheet DC Chemicals [dcchemicals.com]
- 11. Metabolism of tracazolate. Metabolites in dog and rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicology testing in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracazolate Hydrochloride: An In-depth Technical Guide to its Receptor Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracazolate (B1211167) hydrochloride is a pyrazolopyridine derivative that has garnered significant interest for its anxiolytic and anticonvulsant properties. Unlike classical benzodiazepines, tracazolate acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a unique pharmacological profile. This technical guide provides a comprehensive overview of the receptor binding affinity of tracazolate, detailing its interactions with various GABA-A receptor subtypes and potential off-target effects. The document includes summaries of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to support further research and drug development efforts.
Quantitative Receptor Binding and Potentiation Data
The primary molecular target of tracazolate is the GABA-A receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission in the central nervous system. Tracazolate's effect is highly dependent on the subunit composition of the GABA-A receptor, leading to differential potentiation or inhibition of GABA-induced chloride currents.
GABA-A Receptor Modulation
Tracazolate's modulatory effects on various recombinant GABA-A receptor subtypes have been characterized primarily through electrophysiological studies in Xenopus laevis oocytes. The following table summarizes the available quantitative data, presenting EC50 values for tracazolate's potentiation or inhibition of GABA-activated currents.
| GABA-A Receptor Subtype | Effect of Tracazolate | EC50 (µM) | Reference |
| α1β1γ2s | Potentiation | 13.2 | [1] |
| α1β3γ2s | Potentiation | 1.5 | [1] |
| α1β1ε | Inhibition | 4.0 | [1] |
| α1β3ε | Inhibition | 1.2 | [1] |
| α1β3 | Potentiation | 2.7 | [1] |
| α6β3γ2s | Inhibition | 1.1 | [1] |
| α1β2 | Potentiation (of GABA EC50) | ~10 (concentration used) | [2][3] |
| α1β2δ | Potentiation (of current amplitude) | ~10 (concentration used) | [2][3] |
Note: The potency of tracazolate is influenced by the specific β subunit present, with a preference for β3-containing receptors. The nature of the third subunit (γ, δ, or ε) determines whether tracazolate acts as a potentiator or an inhibitor of the GABA response[1][4].
Off-Target Receptor Interactions
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This electrophysiological technique is a cornerstone for characterizing the modulatory effects of compounds like tracazolate on ligand-gated ion channels.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from mature female Xenopus laevis frogs.
-
Inject oocytes with a solution containing complementary RNAs (cRNAs) encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2s). Typically, a total of 10-50 ng of cRNA is injected per oocyte.
-
Incubate the injected oocytes for 1-7 days at 16-18°C in Barth's solution to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard saline solution (e.g., ND96).
-
Impale the oocyte with two glass microelectrodes (0.5-5 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential, typically -70 mV.
-
Apply GABA at a concentration that elicits a submaximal current (e.g., EC10-EC20) to establish a baseline response.
-
Co-apply varying concentrations of tracazolate with the same concentration of GABA to determine the modulatory effect.
-
Construct concentration-response curves to calculate the EC50 for potentiation or IC50 for inhibition.
Radioligand Binding Assay ([3H]flunitrazepam)
Radioligand binding assays are employed to study the interaction of unlabeled ligands, such as tracazolate, with specific receptor sites. Tracazolate has been shown to enhance the binding of [3H]flunitrazepam, a benzodiazepine (B76468) site radioligand[5].
1. Membrane Preparation:
-
Homogenize rat brain tissue (e.g., cortex or cerebellum) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction.
-
Wash the membrane pellet by resuspension and recentrifugation in fresh buffer multiple times to remove endogenous GABA and other interfering substances.
-
Resuspend the final pellet in the assay buffer to a protein concentration of 0.1-0.5 mg/mL.
2. Binding Assay:
-
In a reaction tube, combine the membrane preparation, [3H]flunitrazepam (at a concentration near its Kd, typically 1-2 nM), and varying concentrations of tracazolate.
-
To determine non-specific binding, include a parallel set of tubes containing a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam).
-
Incubate the mixture at a specified temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the tracazolate concentration to determine the extent of binding enhancement.
Signaling Pathways and Mechanisms
Tracazolate functions as a positive allosteric modulator of the GABA-A receptor. Its binding to a site distinct from the GABA binding site induces a conformational change in the receptor, leading to an increased affinity for GABA and/or an enhanced channel conductance in response to GABA binding. This ultimately results in a greater influx of chloride ions, hyperpolarization of the neuronal membrane, and a potentiation of inhibitory neurotransmission.
GABA-A Receptor Positive Allosteric Modulation by Tracazolate.
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows for characterizing the activity of tracazolate.
References
- 1. researchgate.net [researchgate.net]
- 2. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodology for benzodiazepine receptor binding assays at physiological temperature. Rapid change in equilibrium with falling temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Tracazolate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tracazolate (B1211167) hydrochloride (ICI-136,753) is a pyrazolopyridine derivative recognized for its anxiolytic and anticonvulsant properties. Its primary mechanism of action is the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. While its on-target effects are relatively well-characterized, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide synthesizes the available public data on the off-target effects of tracazolate hydrochloride, provides detailed experimental methodologies for the key assays cited, and visualizes the relevant signaling pathways and workflows. It is important to note that quantitative data on the off-target interactions of tracazolate are sparse in publicly accessible literature; therefore, this guide also highlights these knowledge gaps.
On-Target Activity: GABA-A Receptor Modulation
Tracazolate's primary pharmacological activity is mediated through its interaction with GABA-A receptors. It acts as a positive allosteric modulator, enhancing the effect of GABA. However, its action is highly dependent on the subunit composition of the receptor complex, in some cases leading to inhibition rather than potentiation. Tracazolate exhibits selectivity for receptors containing the β3 subunit.
Quantitative Data: On-Target Effects
The following table summarizes the available quantitative data for the effects of tracazolate on various recombinant GABA-A receptor subunit combinations, as determined by electrophysiological studies in Xenopus laevis oocytes.
| Receptor Subunit Combination | Effect | EC50 (µM) | Reference |
| α1β1γ2s | Potentiation | 13.2 | |
| α1β3γ2 | Potentiation | 1.5 | |
| α1β1ε | Inhibition | 4.0 | |
| α1β3ε | Inhibition | 1.2 | |
| α1β3 | Potentiation | 2.7 | |
| α6β3γ | Potentiation | 1.1 |
EC50 values represent the concentration of tracazolate required to elicit half of its maximal effect.
Off-Target Liabilities
Beyond its effects on GABA-A receptors, tracazolate has been reported to interact with other molecular targets, which may contribute to its overall pharmacological profile and potential side effects. The primary off-target families identified in the literature are adenosine (B11128) receptors and phosphodiesterases (PDEs).
Adenosine Receptors
Tracazolate is known to interact with adenosine receptors, though specific quantitative binding affinities (Ki) or functional inhibition/activation values (IC50/EC50) for the different subtypes (A1, A2A, A2B, A3) are not available in the public domain. Adenosine receptors are G-protein coupled receptors (GPCRs) that play crucial roles in regulating neurotransmission, inflammation, and cardiovascular function.
Phosphodiesterases (PDEs)
Tracazolate has also been identified as an inhibitor of phosphodiesterases. PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), key second messengers in various signaling pathways. The specific PDE isoforms inhibited by tracazolate and the corresponding IC50 values have not been publicly reported.
Signaling Pathways
On-Target GABAergic Signaling
Tracazolate potentiates the inhibitory effect of GABA by binding to an allosteric site on the GABA-A receptor, which is a ligand-gated ion channel. This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.
Caption: On-target signaling pathway of tracazolate at the GABA-A receptor.
Off-Target Adenosine and PDE Signaling
The interaction of tracazolate with adenosine receptors and PDEs would modulate cAMP-dependent signaling pathways. Antagonism of A1 receptors or inhibition of PDEs would lead to an increase in intracellular cAMP levels, activating Protein Kinase A (PKA) and subsequent downstream signaling.
Caption: Potential off-target signaling pathways of tracazolate.
Experimental Protocols
The following sections describe representative protocols for the assays used to characterize the on- and off-target effects of compounds like tracazolate. These are generalized methodologies and not the specific protocols used in the original studies of tracazolate, which are not publicly available.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique is used to measure the functional effects of compounds on ion channels, such as the GABA-A receptor, expressed in oocytes.
Caption: Generalized experimental workflow for TEVC recording.
Protocol Details:
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated using collagenase treatment.
-
cRNA Injection: cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β3, γ2) are micro
An In-depth Technical Guide to Tracazolate Hydrochloride and its Interaction with GABA-A Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of tracazolate (B1211167) hydrochloride, a pyrazolopyridine derivative that acts as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor. This document details its mechanism of action, subtype selectivity, and functional effects, presenting quantitative data, experimental methodologies, and visual representations of key concepts to support research and drug development efforts in the field of neuroscience.
Core Concepts: Tracazolate Hydrochloride and GABA-A Receptors
Tracazolate (also known as ICI 136,753) is a non-benzodiazepine anxiolytic and anticonvulsant agent.[1][2] Its primary mechanism of action involves the allosteric modulation of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[3][4] Unlike benzodiazepines, tracazolate exhibits a unique profile of interaction with different GABA-A receptor subtypes, leading to varied functional outcomes.[1]
GABA-A receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ, δ, ε).[5][6][7] The specific subunit composition of the receptor determines its pharmacological properties and physiological function.[5][8] Tracazolate's effects are highly dependent on the subunit makeup of the GABA-A receptor complex it interacts with.[1][9]
Quantitative Data: Subtype Selectivity and Potency of Tracazolate
Tracazolate's interaction with GABA-A receptors is characterized by its distinct potency and efficacy at different subunit combinations. The following tables summarize the available quantitative data on its effects.
| Receptor Subtype | Effect of Tracazolate | Potency (EC50 in μM) | Reference |
| α1β1γ2s | Potentiation | 13.2 | [10] |
| α1β3γ2 | Potentiation | 1.5 | [10] |
| α1β1ε | Inhibition | 4.0 | [10] |
| α1β3ε | Inhibition | 1.2 | [10] |
| α1β3 | Potentiation | 2.7 | [10] |
| α6β3γ | Inhibition | 1.1 | [10] |
| α1β2δ | Potentiation | Not specified (10 μM used in study) | [10][11] |
| Table 1: Potency (EC50) of Tracazolate at Various Recombinant GABA-A Receptor Subtypes. |
| Receptor Subtype | Fold Increase in GABA-evoked Current (at 10 μM Tracazolate) | Condition | Reference |
| α1β2 | 3.9 ± 0.8 | At EC50 of GABA (3 μM) | [11] |
| α1β2δ | 58.7 ± 6.3 | At EC50 of GABA (3 μM) | [11] |
| α1β2 | 1.0 ± 0.1 (No potentiation) | At saturating GABA (100 μM) | [11] |
| α1β2δ | 23.4 ± 3.0 | At saturating GABA (100 μM) | [11] |
| Table 2: Functional Modulation of GABA-A Receptor Subtypes by Tracazolate. |
Signaling Pathway and Mechanism of Action
Tracazolate acts as a positive allosteric modulator at certain GABA-A receptor subtypes, particularly those containing β3 subunits.[3][10] It binds to a site on the receptor distinct from the GABA binding site.[3] This binding enhances the effect of GABA, leading to an increased influx of chloride ions upon GABA binding.[12] The resulting hyperpolarization of the neuron reduces its excitability, producing anxiolytic and anticonvulsant effects.[2][12]
Interestingly, the presence of different "third" subunits (γ, δ, or ε) dictates whether tracazolate potentiates or inhibits the receptor's function.[9] For instance, replacing the γ2s subunit with an ε subunit in an α1β3-containing receptor switches the functional response from potentiation to inhibition.[9] Tracazolate has been shown to significantly enhance the function of δ-containing receptors, which are often extrasynaptic and contribute to tonic inhibition.[4][11]
References
- 1. Tracazolate - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy this compound [smolecule.com]
- 4. This compound () for sale [vulcanchem.com]
- 5. Subunit composition, distribution and function of GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Developmental Saga of Tracazolate Hydrochloride: A Preclinical Retrospective
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tracazolate (B1211167) hydrochloride (formerly ICI-136,753) emerged from the class of pyrazolopyridine compounds as a novel non-benzodiazepine anxiolytic and anticonvulsant agent. Its development in the early 1980s was marked by a promising preclinical profile, distinguished by a unique mechanism of action at the GABA-A receptor complex. This technical guide provides an in-depth history of the preclinical development of tracazolate hydrochloride, detailing its synthesis, mechanism of action, pharmacology, and pharmacokinetics. The document synthesizes available quantitative data into structured tables, outlines key experimental methodologies, and employs visualizations to illustrate its molecular interactions and experimental workflows. Notably, the clinical development of this compound is not documented in publicly available literature, suggesting its journey from a promising preclinical candidate to a clinical therapeutic was halted. This guide serves as a comprehensive resource on the foundational preclinical research of tracazolate.
Introduction
Tracazolate (ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate) is a pyrazolopyridine derivative that garnered significant interest for its potential as an anxiolytic with a superior side-effect profile compared to the benzodiazepines of the era.[1][2] Unlike benzodiazepines, which were the standard of care for anxiety, tracazolate demonstrated a wider separation between its anxiolytic and sedative effects in animal models.[1] Its unique interaction with the γ-aminobutyric acid type A (GABA-A) receptor set it apart and opened new avenues for research into the modulation of this critical inhibitory neurotransmitter system. This document chronicles the key preclinical milestones in the development of its hydrochloride salt.
Chemical Synthesis
The synthesis of this compound involves a two-step process starting from 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Synthesis of Tracazolate (Free Base)
A detailed protocol for the synthesis of the tracazolate free base is provided below.
Experimental Protocol: Synthesis of 4-Butylamino-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
-
Reactants:
-
4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester
-
n-butylamine
-
Benzene (B151609) (solvent)
-
-
Procedure:
-
A solution of 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester (0.2 mol) in 200 ml of benzene is prepared.
-
n-butylamine (0.4 mol) is added to the solution.
-
The reaction mixture is maintained at 50°C for 5 hours.
-
The precipitated butylamine (B146782) hydrochloride is removed by filtration under suction.
-
The filtrate is evaporated to dryness in vacuo.
-
The resulting residual tracazolate is recrystallized from hexane.
-
-
Yield: 91.5%
-
Melting Point: 82°-83°C
Formation of this compound
While specific protocols for the hydrochloride salt formation are not detailed in the available literature, it is a standard chemical process.
General Protocol: Hydrochloride Salt Formation
-
Reactants:
-
Tracazolate (free base)
-
Hydrochloric acid (typically in a suitable solvent like ethanol (B145695) or ether)
-
-
General Procedure:
-
The tracazolate free base is dissolved in an appropriate organic solvent.
-
A solution of hydrochloric acid is added dropwise to the tracazolate solution.
-
The this compound salt precipitates out of the solution.
-
The precipitate is collected by filtration and dried.
-
Mechanism of Action: A Nuanced Modulation of the GABA-A Receptor
Tracazolate's primary mechanism of action is the positive allosteric modulation of the GABA-A receptor.[2] Unlike benzodiazepines, it does not bind to the benzodiazepine (B76468) binding site but rather to a distinct site on the receptor complex, enhancing the effects of GABA.[1] This modulation is highly dependent on the subunit composition of the GABA-A receptor, leading to a unique pharmacological profile.[3]
Subunit Selectivity
Research has demonstrated that tracazolate exhibits selectivity for GABA-A receptors containing specific subunits, notably α1 and β3.[4] However, its functional effect—potentiation or inhibition of the GABA-induced chloride current—is critically determined by the third subunit present in the receptor complex (e.g., γ, δ, or ε).[3]
Quantitative Analysis of GABA-A Receptor Modulation
Electrophysiological studies using recombinant GABA-A receptors expressed in Xenopus laevis oocytes have provided quantitative data on tracazolate's effects. The half-maximal effective concentrations (EC50) for potentiation and inhibition vary depending on the receptor subunit composition.
| GABA-A Receptor Subunit Composition | Effect of Tracazolate | EC50 (µM) |
| α1β1γ2s | Potentiation | 13.2[5] |
| α1β3γ2 | Potentiation | 1.5[5] |
| α1β1ε | Inhibition | 4.0[5] |
| α1β3ε | Inhibition | 1.2[5] |
| α1β3 | Potentiation | 2.7[5] |
| α6β3γ | Potentiation | 1.1[5] |
Experimental Protocol: Two-Electrode Voltage Clamp in Xenopus Oocytes
-
Objective: To characterize the effect of tracazolate on GABA-A receptors.
-
Methodology:
-
Xenopus laevis oocytes are injected with cRNAs encoding for the desired α, β, and γ/δ/ε subunits of the GABA-A receptor.
-
After a period of incubation to allow for receptor expression, the oocytes are placed in a recording chamber.
-
The oocyte membrane potential is clamped at a specific voltage (e.g., -70 mV) using two electrodes.
-
The oocyte is perfused with a solution containing GABA at a concentration that elicits a submaximal response (e.g., EC20).
-
Tracazolate is then co-applied with GABA at varying concentrations.
-
The change in the GABA-induced chloride current is measured to determine the potentiation or inhibition by tracazolate.
-
Concentration-response curves are generated to calculate EC50 values.
-
Preclinical Pharmacology
Preclinical studies in rodent models established the anxiolytic and anticonvulsant properties of tracazolate.
Anxiolytic Activity
Tracazolate demonstrated dose-related anticonflict activity in rats and mice, a hallmark of anxiolytic drugs.[1] Its potency was estimated to be approximately one-quarter to one-half that of chlordiazepoxide.[1] A key finding was the lack of tolerance to its anticonflict effects after 12 consecutive days of treatment.[1]
Experimental Protocol: Conflict Procedure in Rodents
-
Objective: To assess the anxiolytic potential of a test compound.
-
Methodology:
-
Animals (typically rats) are trained to press a lever for a food or water reward.
-
Once the behavior is established, a conflict is introduced: lever pressing is intermittently punished with a mild electric shock.
-
This conflict suppresses the rate of lever pressing.
-
Animals are then administered the test compound (tracazolate) or a vehicle.
-
An anxiolytic compound is expected to increase the rate of punished responding, indicating a reduction in the suppressive effect of the punishment (anti-conflict effect).
-
Anticonvulsant Activity
Tracazolate was also shown to possess anticonvulsant effects, further supporting its action on the GABAergic system.
Side Effect Profile
A significant advantage of tracazolate observed in preclinical studies was its wide therapeutic window.[2] Sedative and muscle relaxant effects were only observed at doses much higher than those required for anxiolytic activity.[4] Furthermore, it was predicted to have a lower potential for potentiating the effects of barbiturates and ethanol compared to benzodiazepines.[1]
Pharmacokinetics
Pharmacokinetic studies of tracazolate were conducted in rats and dogs, revealing good absorption but extensive first-pass metabolism.
| Parameter | Rat | Dog |
| Absorption | >80% | >80% |
| Bioavailability | Low (due to extensive metabolism) | Low (due to extensive metabolism) |
| Major Route of Excretion | Renal | Renal |
| Mean Terminal Half-life (t1/2) | 14 hours | 10 hours |
| Major Metabolite in Blood | De-esterified tracazolate | Not specified |
| Major Metabolite in Brain | γ-ketotracazolate | Not specified |
Clinical Development and Conclusion
Despite a robust and promising preclinical profile, there is a conspicuous absence of publicly available information on the clinical development of this compound. The transition from a promising investigational drug in animal models to clinical trials in humans is not documented in scientific literature or drug development databases. This suggests that the development of tracazolate may have been terminated during the late preclinical or very early clinical phase for undisclosed reasons.
References
- 1. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracazolate - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
chemical formula of tracazolate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tracazolate (B1211167) hydrochloride (formerly ICI 136,753) is a pyrazolopyridine derivative with notable anxiolytic and anticonvulsant properties. It functions as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, exhibiting a unique pharmacological profile that is dependent on the receptor's subunit composition. This document provides a comprehensive overview of the chemical properties, mechanism of action, pharmacokinetics, and relevant experimental methodologies for tracazolate hydrochloride.
Chemical and Physical Properties
This compound is the hydrochloride salt of ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate.[1] Its chemical structure and key properties are summarized below.
| Property | Value |
| IUPAC Name | ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride |
| Synonyms | ICI 136,753 hydrochloride |
| Molecular Formula | C₁₆H₂₅ClN₄O₂ |
| Molecular Weight | 340.85 g/mol [1][2][3] |
| CAS Number | 1135210-68-2[1][2] |
| Appearance | White crystalline or micro-crystalline solid[3] |
| Melting Point | 144-145 °C[3] |
| Solubility | Slightly soluble in DMSO and water.[1][2] |
Mechanism of Action
This compound's primary mechanism of action is the positive allosteric modulation of GABA-A receptors, the main inhibitory neurotransmitter receptors in the central nervous system.[2] Unlike benzodiazepines, tracazolate's effect is highly dependent on the subunit composition of the GABA-A receptor.[4]
GABA-A Receptor Modulation
Tracazolate has been shown to potentiate or inhibit GABA-A receptor function depending on the specific subunits present in the receptor complex.[5] It displays selectivity for receptors containing α1 and β3 subunits.[2][4] The nature of the third subunit (e.g., γ, δ, or ε) is a critical determinant of its functional response.[3][5] For instance, replacement of the γ2s subunit with an ε subunit can switch the response from potentiation to inhibition.[5]
The following table summarizes the reported EC₅₀ values for tracazolate's activity on various recombinant GABA-A receptor subtypes.
| GABA-A Receptor Subtype | Effect | EC₅₀ (μM) |
| α₁β₁γ₂s | Potentiation | 13.2 |
| α₁β₃γ₂ | Potentiation | 1.5 |
| α₁β₁ε | Inhibition | 4.0 |
| α₁β₃ε | Inhibition | 1.2 |
| α₁β₃ | Inhibition | 2.7 |
| α₆β₃γ | Inhibition | 1.1 |
Data compiled from multiple sources.[1][3][6]
Tracazolate has also been demonstrated to significantly enhance the maximum current amplitude of α₁β₂δ-containing GABA-A receptors, suggesting a role in modulating extrasynaptic GABAergic transmission.[1][7]
Signaling Pathway
The interaction of tracazolate with the GABA-A receptor ultimately modulates the influx of chloride ions into the neuron. In the case of potentiation, tracazolate enhances the effect of GABA, leading to a greater influx of chloride ions, hyperpolarization of the cell membrane, and a reduction in neuronal excitability.
Pharmacokinetics
Pharmacokinetic studies of tracazolate have been conducted in rats and dogs. The compound exhibits good absorption (over 80%) in both species; however, it undergoes extensive metabolism, which results in low bioavailability.[6]
| Species | Mean t₁/₂ (β) | Major Route of Excretion |
| Rat | 14 hours | Renal |
| Dog | 10 hours | Renal |
Data from studies following single oral and intravenous doses.[6]
Tracazolate distributes to various tissues, with higher concentrations found in tissues compared to blood.[6] Notably, it is the predominant radioactive compound found in the brain within the first 6 hours post-administration and persists in fat for up to 96 hours.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of tracazolate, a pyrazolopyridine derivative, generally involves a multi-step process. While specific proprietary methods may vary, a general approach can be inferred from the synthesis of similar pyrazolopyridine compounds.[8] This often involves the condensation of appropriate precursors to form the core pyrazolopyridine ring structure, followed by functional group modifications and subsequent salt formation. A plausible synthetic workflow is outlined below.
A detailed, non-proprietary protocol for a related pyrazolopyridine synthesis involves mixing ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in ethanol (B145695) at room temperature in the presence of a catalyst.[8]
In Vitro GABA-A Receptor Modulation Assay
The functional effects of tracazolate on different GABA-A receptor subtypes are typically assessed using two-electrode voltage-clamp electrophysiology in Xenopus laevis oocytes expressing recombinant receptors.[5]
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNAs encoding the desired α, β, and γ/δ/ε subunits of the GABA-A receptor.
-
Electrophysiological Recording: After a period of incubation to allow for receptor expression, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential (e.g., -70 mV).
-
Drug Application: GABA-evoked currents are measured by applying GABA at various concentrations to the oocyte. To assess the modulatory effects of tracazolate, it is co-applied with GABA.
-
Data Analysis: The potentiation or inhibition of GABA-evoked currents by tracazolate is quantified by measuring the change in current amplitude. Dose-response curves are generated to determine EC₅₀ values.
In Vivo Anxiolytic Activity Assessment
The anxiolytic properties of tracazolate can be evaluated in rodent models using conflict tests.
Methodology (Vogel Conflict Test):
-
Animal Preparation: Rats are typically water-deprived for a period (e.g., 48 hours) prior to testing.
-
Apparatus: The test is conducted in an operant chamber equipped with a drinking spout.
-
Procedure: Thirsty rats are allowed to drink from the spout. After a certain number of licks, a mild electric shock is delivered through the spout.
-
Drug Administration: Animals are administered this compound or a vehicle control at various doses prior to the test session.
-
Data Collection: The number of shocks received during the test session is recorded. An increase in the number of shocks taken by the drug-treated group compared to the control group is indicative of an anxiolytic effect.
Conclusion
This compound is a valuable research tool for investigating the pharmacology of the GABA-A receptor. Its unique subunit-dependent mechanism of action distinguishes it from classical benzodiazepines and offers potential avenues for the development of novel therapeutic agents with improved side-effect profiles. Further research is warranted to fully elucidate its clinical potential.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. Buy this compound [smolecule.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tracazolate - Wikipedia [en.wikipedia.org]
- 5. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
A Technical Guide to Tracazolate Hydrochloride: A Subtype-Selective GABAA Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracazolate (B1211167) hydrochloride, with the IUPAC name ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride, is a pyrazolopyridine derivative that has garnered significant interest in neuroscience research.[1] Classified as a nonbenzodiazepine, it exhibits potent anxiolytic and anticonvulsant properties.[2][3] This technical guide provides a comprehensive overview of tracazolate hydrochloride, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its study.
Core Mechanism of Action: Allosteric Modulation of GABAA Receptors
The primary pharmacological activity of this compound is the positive allosteric modulation of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. Unlike direct agonists, tracazolate enhances the effect of GABA by binding to a distinct allosteric site on the receptor complex, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of GABAergic inhibition underlies its observed anxiolytic and anticonvulsant effects.
A key feature of tracazolate is its unique subunit selectivity. The GABAA receptor is a pentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ, δ, ε). Tracazolate's effect is critically dependent on the specific subunits comprising the receptor complex, leading to a nuanced pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize the quantitative effects of tracazolate on various GABAA receptor subunit combinations as determined by electrophysiological studies.
Table 1: Potentiation of GABA-evoked currents by Tracazolate in different GABAA receptor subtypes.
| GABAA Receptor Subunit Composition | Tracazolate Concentration | Fold Increase in GABA-evoked Current (vs. GABA alone) | Reference |
| α1β2 | 10 µM | 3.9 ± 0.8 | [1] |
| α1β2δ | 10 µM | 58.7 ± 6.3 (at GABA EC50) | [1] |
| α1β2δ | 10 µM | 23.4 ± 3.0 (at saturating GABA) | [1] |
Table 2: Effect of Tracazolate on GABA EC50 in different GABAA receptor subtypes.
| GABAA Receptor Subunit Composition | Tracazolate Concentration | GABA EC50 (µM) - Without Tracazolate | GABA EC50 (µM) - With Tracazolate | Reference |
| α1β2 | 10 µM | 1.8 ± 0.1 | 0.2 ± 0.1 | [1] |
| α1β2δ | 10 µM | Not specified | 4-fold decrease | [1][4] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes
This is the primary in vitro method for characterizing the effects of compounds like tracazolate on specific GABAA receptor subtypes.
Methodology:
-
Oocyte Preparation: Harvest stage V-VI oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).
-
cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits (e.g., α1, β2, and δ). Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
-
Drug Application:
-
Apply GABA at a specific concentration (e.g., its EC50) to elicit a baseline current response.
-
Co-apply GABA with varying concentrations of this compound to determine its modulatory effects.
-
Wash the oocyte with Ringer's solution between drug applications.
-
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents in the absence and presence of tracazolate. Calculate the fold potentiation and any shifts in the GABA dose-response curve.
In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)
The elevated plus maze (EPM) is a widely used behavioral assay to screen for anxiolytic or anxiogenic properties of drugs in rodents.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.
-
Animals: Use adult male rats or mice. House them in a controlled environment with a 12-hour light/dark cycle.
-
Drug Administration: Administer this compound or vehicle control (e.g., saline) via intraperitoneal (IP) injection 30 minutes before testing.
-
Testing Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session with a video camera.
-
-
Data Analysis: Score the video for the number of entries into and the time spent in the open and closed arms. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.
Visualizations
Signaling Pathway of Tracazolate at the GABAA Receptor
Caption: Allosteric modulation of the GABAA receptor by this compound.
Experimental Workflow for TEVC Studies
Caption: Workflow for studying tracazolate using two-electrode voltage clamp.
References
- 1. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alpha1beta2delta, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Tracazolate Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction Tracazolate (B1211167) hydrochloride (also known as ICI 136753) is a synthetic pyrazolopyridine compound recognized for its role as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] It demonstrates anxiolytic and anticonvulsant properties.[3][4][5] Tracazolate's mechanism involves enhancing the function of GABA-A receptors, although its effect—potentiation or inhibition—can vary depending on the specific subunit composition of the receptor complex.[2][6] Its selectivity for certain β and δ subunit-containing isoforms makes it a valuable tool for neuropharmacological research.[1][4] In addition to its primary action on GABA-A receptors, it has also been reported to interact with adenosine (B11128) receptors and phosphodiesterases.[6][7]
Proper preparation of tracazolate hydrochloride solutions is critical for achieving accurate and reproducible results in in vitro cell culture experiments. These application notes provide detailed protocols for solubilization, storage, and application in cell-based assays.
Data Presentation
Quantitative data for this compound has been summarized for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride | [1] |
| Synonyms | ICI 136753 hydrochloride | [1][2][4] |
| Molecular Formula | C₁₆H₂₅ClN₄O₂ | [1][8] |
| Molecular Weight | 340.85 g/mol | [1][8] |
| CAS Number | 1135210-68-2 | [1][8] |
Table 2: Solubility and Storage of this compound
| Parameter | Details | Source(s) |
| Solubility | ||
| Aqueous (in 1 eq. HCl) | 34.09 mg/mL | [1] |
| DMSO | 100-125 mg/mL (293.4-366.7 mM). Sonication or ultrasonic treatment is recommended. | [4][9] |
| Storage Conditions | ||
| Solid Powder | 2–8°C for long-term storage. | [1] |
| Stock Solution (in DMSO) | Aliquot to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or -80°C for up to 6 months. | [4] |
Table 3: Reported Effective Concentrations (EC₅₀) of this compound
| GABA-A Receptor Subunit Combination | EC₅₀ Value | Effect | Source(s) |
| α1β3γ2 | 1.5 µM | Potentiation | [4][8] |
| α6β3γ | 1.1 µM | Potentiation | [9] |
| α1β3ε | 1.2 µM | Inhibition | [9] |
| α1β3 | 2.7 µM | Potentiation | [9] |
| α1β1ε | 4.0 µM | Inhibition | [9] |
| α1β1γ2s | 13.2 µM | Potentiation | [4][8] |
| α1β2δ | 10 µM (concentration used) | Enhancement | [4][9] |
Signaling Pathway
This compound acts as a positive allosteric modulator of the GABA-A receptor. The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions (Cl⁻). This influx leads to hyperpolarization of the neuronal membrane, resulting in an inhibitory postsynaptic potential (IPSP) and a reduction in neuronal excitability. Tracazolate binds to a distinct allosteric site on the receptor complex, enhancing the effect of GABA and leading to a greater influx of Cl⁻ ions for a given concentration of GABA.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be diluted for various cell culture applications.
Materials and Equipment:
-
This compound powder
-
Anhydrous or newly opened, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Calculation: Determine the mass of this compound needed. To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 340.85 g/mol × 1000 mg/g = 3.4085 mg
-
-
Weighing: In a sterile microcentrifuge tube, accurately weigh 3.41 mg of this compound powder.
-
Dissolution: Add 1 mL of high-quality DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes.
-
Sonication: If the powder is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.[9] Gentle warming to 37°C can also aid dissolution.
-
Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile cryovials.[4]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).[4]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol details the dilution of the 10 mM stock solution to a final working concentration for treating cells. An intermediate dilution step is included to ensure accuracy.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium
-
Sterile microcentrifuge tubes or conical tubes
Procedure (Example for a 10 µM final concentration in 10 mL medium):
-
Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.
-
Prepare Intermediate Dilution (100 µM):
-
Pipette 990 µL of pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM stock solution to the medium.
-
Mix well by gentle pipetting or brief vortexing. This creates a 100 µM intermediate solution (a 1:100 dilution).
-
-
Prepare Final Working Solution (10 µM):
-
In a sterile conical tube containing 9 mL of pre-warmed cell culture medium, add 1 mL of the 100 µM intermediate solution.
-
Alternatively, for a final volume of 10 mL, add 10 µL of the 10 mM stock solution directly to 9.99 mL of medium. The intermediate dilution is recommended for greater precision.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as used in the highest concentration of the drug treatment (e.g., if the final dilution is 1:1000, the DMSO concentration is 0.1%).
-
Application: Immediately add the working solution (or vehicle control) to your cell cultures.
Protocol 3: Example Application - Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxic or cytostatic effects of this compound on a chosen cell line.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Preparation of Drug Dilutions: Prepare a series of working solutions of this compound in complete cell culture medium at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM) from your stock solution. Always include an untreated control and a vehicle (DMSO) control.
-
Cell Treatment: Remove the existing medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability for each concentration. Plot the results to calculate the IC₅₀ (the concentration that inhibits 50% of cell viability).
Safety Precautions this compound is a pharmacologically active compound. Standard laboratory safety practices should be followed. Use a lab coat, gloves, and safety glasses during handling. Weigh the powder in a chemical fume hood or a ventilated enclosure to avoid inhalation. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound | GABAA Receptors | Tocris Bioscience [tocris.com]
- 3. Tracazolate - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tracazolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. This compound Datasheet DC Chemicals [dcchemicals.com]
- 9. This compound | GABA Receptor | TargetMol [targetmol.com]
Application Notes and Protocols for Tracazolate Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tracazolate (B1211167) hydrochloride is a non-benzodiazepine anxiolytic agent that modulates the activity of gamma-aminobutyric acid type A (GABA\u208A) receptors.[1][2] As a positive allosteric modulator, its pharmacological effects are contingent on the subunit composition of the GABA\u208A receptor.[3][4] This document provides detailed application notes and protocols for the use of tracazolate hydrochloride in rodent models of anxiety and convulsions, summarizing dosage recommendations and experimental procedures to facilitate reproducible research.
Mechanism of Action
This compound exerts its effects by binding to an allosteric site on the GABA\u208A receptor, enhancing the binding of GABA and potentiating the receptor's inhibitory function.[5] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability. The specific action of tracazolate—potentiation or inhibition—is determined by the subunit composition of the GABA\u208A receptor complex.[3][6] For instance, it potentiates receptors containing \u03b11\u03b23\u03b32s subunits but can inhibit function depending on the presence of other subunits like \u03b5.[3]
Below is a diagram illustrating the signaling pathway of tracazolate's action on GABA\u208A receptors.
Dosage Recommendations for Rodent Models
The following table summarizes recommended dosages of this compound for various experimental paradigms in rats and mice. It is important to note that optimal doses may vary depending on the specific strain, age, and sex of the animals, as well as the experimental conditions.
| Species | Experimental Model | Route of Administration | Effective Dose Range (mg/kg) | Reference(s) |
| Rat | Elevated Plus Maze | Intraperitoneal (i.p.) | 5 | [5] |
| Rat | Anticonflict Test | Oral (p.o.), i.p. | Dose-dependent | [1] |
| Mouse | Anticonflict Test | Oral (p.o.), i.p. | Dose-dependent | [1] |
Note: Tracazolate has been reported to have a potency that is approximately one-quarter to one-half that of chlordiazepoxide in anticonflict tests in both rats and mice.[1]
Experimental Protocols
Preparation of this compound Solution
This compound is slightly soluble in water and DMSO.[7] For in vivo administration, it is often prepared in a vehicle suitable for injection.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Weigh the required amount of this compound powder based on the desired concentration and final volume.
-
Dissolve the powder in a small amount of the chosen vehicle. Sonication may be recommended to aid dissolution in DMSO.[8]
-
Once dissolved, add the remaining vehicle to reach the final desired volume.
-
Vortex the solution thoroughly to ensure homogeneity.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the prepared solution appropriately. For short-term storage, refrigeration at 2-8°C is recommended.[7] For long-term storage of stock solutions, -20°C for one month or -80°C for six months is suggested.[9]
Administration Protocols
The choice of administration route depends on the experimental design and desired pharmacokinetic profile.
This route allows for rapid absorption.
Protocol:
-
Restrain the rodent appropriately. For mice, this can often be done by a single person, while rats may require two individuals.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.
-
Insert a sterile needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats) at a 30-45 degree angle.
-
Aspirate briefly to ensure no blood or fluid is drawn, indicating correct placement in the peritoneal cavity.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
This method ensures precise oral dosing.
Protocol:
-
Select an appropriately sized gavage needle for the animal (e.g., 20-22 gauge for mice, 18-20 gauge for rats).
-
Measure the distance from the animal's mouth to the last rib to estimate the correct insertion depth.
-
Gently restrain the animal and hold it in an upright position.
-
Insert the gavage needle into the mouth and gently advance it along the esophagus into the stomach. Do not force the needle.
-
Administer the this compound solution.
-
Slowly withdraw the gavage needle.
-
Return the animal to its cage and monitor for any signs of distress.
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Materials:
-
Elevated plus maze apparatus
-
Video tracking software (optional, but recommended for accurate data collection)
-
Prepared this compound solution
Protocol:
-
Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle to the rats. The pre-treatment time will depend on the pharmacokinetic profile of the drug and should be determined in pilot studies (typically 30 minutes for i.p. injections).
-
Place the rat in the center of the elevated plus maze, facing one of the open arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
After the test, return the animal to its home cage.
-
Thoroughly clean the maze with an appropriate solution (e.g., 70% ethanol) between animals to remove any olfactory cues.
Below is a diagram illustrating the experimental workflow for the Elevated Plus Maze test.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the GABAergic system and its role in anxiety and seizure disorders. The provided dosage recommendations and experimental protocols serve as a guide for researchers. It is imperative to conduct pilot studies to determine the optimal dose and experimental conditions for specific research questions and animal models. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.
References
- 1. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rodent Anesthesia and Analgesia Guideline [ohiostateresearch.knowledgebase.co]
- 5. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound () for sale [vulcanchem.com]
- 8. This compound | GABA Receptor | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Tracazolate Hydrochloride in Electrophysiology Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracazolate (B1211167) hydrochloride is a pyrazolopyridine compound that acts as a modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2][3] Unlike classical benzodiazepines, tracazolate exhibits a unique pharmacological profile, demonstrating subunit-dependent potentiation or inhibition of GABA-A receptor function.[4][5] Its anxiolytic and anticonvulsant properties are primarily attributed to its interaction with GABA-A receptors.[3][6] These application notes provide detailed protocols for investigating the effects of tracazolate hydrochloride on GABA-A receptors using whole-cell patch-clamp and two-electrode voltage-clamp (TEVC) electrophysiology techniques.
Mechanism of Action
This compound allosterically modulates GABA-A receptors, influencing the binding of GABA and benzodiazepines.[7] Its effect—potentiation or inhibition of the GABA-evoked current—is critically dependent on the subunit composition of the GABA-A receptor complex.[4][5] Tracazolate has been shown to be selective for receptors containing α1 and β3 subunits, with the nature of the third subunit (e.g., γ, δ, or ε) determining the functional outcome.[3][5] For instance, replacement of the γ2S subunit with an ε subunit can switch the functional response from potentiation to inhibition.[4][5]
Data Presentation
Table 1: Effects of this compound on Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | Effect of Tracazolate | EC50 / IC50 (µM) | Notable Observations | Reference |
| α1β1γ2S | Potentiation | 13.2 | --- | [8] |
| α1β3γ2 | Potentiation | 1.5 | --- | [8] |
| α1β1δ | Potentiation | Not specified | Maximum potentiation of the EC20 was much greater than on α1β1γ2. | [5] |
| α1β2δ | Potentiation | Not specified | Increased the current amplitude evoked by an EC50 of GABA by 59-fold. Increased the maximum current by 23-fold. | [9] |
| α1β3 | Potentiation | 2.7 | --- | [8] |
| α1β1ε | Inhibition | 4.0 | --- | [8] |
| α1β3ε | Inhibition | 1.2 | --- | [8] |
| α6β3γ | Inhibition | 1.1 | --- | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol describes the characterization of this compound's effects on recombinant GABA-A receptors expressed in Human Embryonic Kidney (HEK293) cells.
1. Cell Culture and Transfection:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Transfection: Transiently transfect HEK293 cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S) using a suitable transfection reagent. Co-transfect with a fluorescent marker like GFP to identify successfully transfected cells. Plate cells onto glass coverslips 24-48 hours post-transfection for recording.
2. Solutions:
-
External Solution (in mM): 138 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 5.6 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES. Adjust pH to 7.2 with KOH.
-
This compound Stock Solution: Prepare a stock solution (e.g., 10 mM) in DMSO and dilute to the final desired concentrations in the external solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.
3. Recording Procedure:
-
Place a coverslip with transfected cells in the recording chamber on an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) with a single, healthy, fluorescent cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a low concentration of GABA (EC10-EC20) to establish a stable baseline current.
-
Co-apply this compound at various concentrations with the same concentration of GABA to determine its modulatory effect.
-
Wash the cell with the external solution between applications to ensure the current returns to baseline.
4. Data Analysis:
-
Measure the peak amplitude of the GABA-evoked current in the absence and presence of tracazolate.
-
Calculate the percentage potentiation or inhibition using the formula: [((I_GABA+Tracazolate / I_GABA) - 1) * 100]
-
Plot a concentration-response curve and fit with the Hill equation to determine the EC50 or IC50 value.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes
This protocol is suitable for studying the effects of tracazolate on a wide range of GABA-A receptor subunit combinations expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis.
-
Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.
2. Solutions:
-
Recording Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
This compound Solution: Prepare as described in Protocol 1, diluting the stock solution in ND96.
3. Recording Procedure:
-
Place an oocyte in the recording chamber and perfuse with ND96.
-
Impale the oocyte with two microelectrodes (for voltage clamping and current injection) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -60 mV.
-
Apply a low concentration of GABA (EC5-EC10) to establish a baseline current.
-
Co-apply this compound at various concentrations with GABA.
-
Wash out the tracazolate between applications.
4. Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the modulatory effects of tracazolate on the specific GABA-A receptor subtype.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracazolate - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | GABA Receptor | TargetMol [targetmol.com]
- 9. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracazolate Hydrochloride in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Introduction Tracazolate (B1211167) hydrochloride (ICI-136,753) is a non-benzodiazepine anxiolytic agent belonging to the pyrazolopyridine chemical class.[1] It is a valuable pharmacological tool in neuroscience research due to its unique modulatory effects on the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] Unlike classical benzodiazepines, tracazolate exhibits a distinct pharmacological profile, including a greater separation between anxiolytic and sedative doses and a complex, subunit-dependent interaction with the GABA-A receptor.[4][5] These properties make it a subject of interest for studying anxiety, epilepsy, and the functional diversity of GABA-A receptor subtypes.
Mechanism of Action Tracazolate functions as a positive allosteric modulator of the GABA-A receptor. Its primary mechanism does not involve direct activation of the receptor but rather enhancing the effect of GABA.[3] Key features of its mechanism include:
-
Enhanced Ligand Binding : Tracazolate enhances the binding of both benzodiazepines (like flunitrazepam) and GABA to their respective sites on the GABA-A receptor complex.[5][6] This enhancement is additive to the modulation caused by GABA itself and can be blocked by antagonists like bicuculline.[6]
-
Subunit-Dependent Modulation : The effect of tracazolate—potentiation or inhibition of GABA-induced currents—is critically dependent on the subunit composition of the GABA-A receptor.[2] It shows selectivity for receptors containing the β3 subunit.[2] The presence of different third subunits (e.g., γ, δ, or ε) dictates the functional outcome. For instance, replacing a γ2S subunit with an ε subunit can switch tracazolate's effect from potentiation to inhibition.[2]
-
Potentiation of δ-Containing Receptors : Tracazolate is a particularly potent modulator of GABA-A receptors that include the δ subunit.[7] These extrasynaptic receptors are known to mediate tonic inhibition. Tracazolate dramatically increases both the potency and efficacy of GABA at certain δ-containing receptors (e.g., α1β2δ), effectively "recruiting" receptor populations that may otherwise be functionally silent.[7][8]
Application Notes
-
Probing GABA-A Receptor Subtype Function : Tracazolate's unique subunit-dependent effects make it an excellent tool for functional characterization of recombinant and native GABA-A receptors. Researchers can use tracazolate to identify the presence of specific subunits, such as δ or ε, in a given neuron or brain region by observing its distinct modulatory profile.[2][7]
-
Anxiolytic Drug Discovery : As a non-benzodiazepine anxiolytic, tracazolate serves as a reference compound in the screening and development of novel anti-anxiety agents.[4][9] Its favorable separation of anxiolytic and sedative effects provides a benchmark for desired drug properties.[5] Behavioral assays like the social interaction test and anticonflict tests are suitable for evaluating tracazolate-like compounds.[4][9]
-
Investigation of Tonic Inhibition : Given its profound potentiation of δ-containing extrasynaptic GABA-A receptors, tracazolate can be used to study the role of tonic inhibition in neuronal excitability, network oscillations, and pathological states like epilepsy.[7][8]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies of tracazolate.
Table 1: Summary of In Vivo Behavioral Data
| Species | Assay | Dose Range | Effect | Citation |
|---|---|---|---|---|
| Rat | Social Interaction Test | 5 mg/kg | Anxiolytic action observed. | [9] |
| Rat | Social Interaction Test | 10-25 mg/kg | Anxiolytic effect no longer observed. | [9] |
| Rat | Holeboard Test | 5-25 mg/kg | Dose-related depression of exploratory activity. | [9] |
| Rat | Electrically-Induced Head-Turning | 40 mg/kg, i.p. | Blocked head-turning without sedation. | [3] |
| Rat, Mouse | Anticonflict Test | Not specified | Dose-related anticonflict activity; potency is 1/4 to 1/2 of chlordiazepoxide. |[4] |
Table 2: Summary of In Vitro Electrophysiology and Binding Data
| Preparation | Assay | Tracazolate Conc. | Receptor Subtype | Effect | Citation |
|---|---|---|---|---|---|
| Rat Synaptic Membranes | Radioligand Binding | Not specified | Native | Enhances [3H]flunitrazepam binding. | [6] |
| Rat Synaptic Membranes | Radioligand Binding | Not specified | Native | Enhances [3H]GABA binding. | [6] |
| Xenopus Oocytes | Two-Electrode Voltage Clamp | 10 µM | α1β2 | 3.9-fold potentiation of 3 µM GABA response. | [7] |
| Xenopus Oocytes | Two-Electrode Voltage Clamp | 10 µM | α1β2 | No potentiation of 100 µM GABA response. | [7] |
| Xenopus Oocytes | Two-Electrode Voltage Clamp | 10 µM | α1β2δ | ~60-fold potentiation of 3 µM GABA response. | [7] |
| Xenopus Oocytes | Two-Electrode Voltage Clamp | 10 µM | α1β2δ | ~20-fold potentiation of 100 µM GABA response. | [7] |
| Xenopus Oocytes | Electrophysiology | Not specified | α1β3γ2S | Potentiation of GABA response. | [2] |
| Xenopus Oocytes | Electrophysiology | Not specified | α1β3ε | Inhibition of GABA response. |[2] |
Experimental Protocols
Protocol 1: In Vivo Anxiolytic Activity - The Rat Social Interaction Test
This protocol is designed to assess the anxiolytic properties of tracazolate by measuring the time rats spend in active social interaction under unfamiliar and bright-lit conditions, which are anxiogenic.
Methodology
-
Animals : Male rats (e.g., Sprague-Dawley or Lister Hooded) pair-housed in a controlled environment (12:12 light/dark cycle, 21±2°C).
-
Drug Preparation : Dissolve Tracazolate Hydrochloride in a suitable vehicle (e.g., saline or 0.5% methylcellulose). Prepare doses of 5, 10, and 25 mg/kg.
-
Apparatus : An open-field arena (e.g., 60x60x30 cm) with high-level illumination (~400 lux) to induce anxiety.
-
Procedure :
-
Acclimate rats to the testing room for at least 60 minutes before the experiment.
-
Administer tracazolate (or vehicle) via intraperitoneal (i.p.) injection 30 minutes prior to testing.
-
Place a pair of weight-matched rats from different home cages into the center of the arena.
-
Record behavior for a 10-minute session using an overhead video camera.
-
Score the total time spent in active social behaviors (e.g., sniffing, grooming, following, crawling over/under). Aggressive behaviors are scored separately and excluded.
-
-
Data Analysis : Compare the mean time spent in social interaction for each drug-treated group against the vehicle control group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). An increase in social interaction time indicates an anxiolytic effect.
Protocol 2: In Vitro GABA-A Receptor Modulation - Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological protocol allows for the functional characterization of tracazolate's effect on specific, recombinant GABA-A receptor subtypes expressed in Xenopus laevis oocytes.
Methodology
-
Oocyte Preparation :
-
Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
Inject oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and δ for the α1β2δ receptor). Use a ratio of 1:1:5 for α:β:δ to favor the desired assembly.
-
Incubate injected oocytes for 2-5 days at 18°C in Barth's solution.
-
-
Solutions :
-
Recording Solution (Ringer's) : In mM: 115 NaCl, 2.5 KCl, 1.8 BaCl₂, 10 HEPES. Adjust pH to 7.5. (Barium is used instead of Calcium to block Ca²⁺-activated chloride channels).
-
Drug Solutions : Prepare stock solutions of GABA and tracazolate. Dilute to final concentrations in Ringer's solution on the day of the experiment.
-
-
TEVC Recording :
-
Place an oocyte in the recording chamber and perfuse with Ringer's solution.
-
Impale the oocyte with two microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl.
-
Clamp the oocyte membrane potential at -70 mV.
-
Establish a baseline by applying a sub-maximal concentration of GABA (e.g., EC₂₀, such as 3 µM for α1β2δ) and record the inward current.
-
Co-apply the same concentration of GABA with the desired concentration of tracazolate (e.g., 10 µM).
-
Record the potentiated current. A washout period with Ringer's solution should follow each application.
-
-
Data Analysis : Calculate the fold potentiation by dividing the peak current amplitude in the presence of tracazolate+GABA by the peak current amplitude in the presence of GABA alone. Construct concentration-response curves to determine changes in GABA EC₅₀ and maximal efficacy (Iₘₐₓ).
References
- 1. Tracazolate - Wikipedia [en.wikipedia.org]
- 2. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gabamimetic properties of anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A therapeutic small molecule enhances γ-oscillations and improves cognition/memory in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anxiolytic but not the sedative properties of tracazolate are reversed by the benzodiazepine receptor antagonist, Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracazolate Hydrochloride as a Pharmacological Tool in Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracazolate (B1211167) hydrochloride (ICI-136,753) is a non-benzodiazepine anxiolytic agent belonging to the pyrazolopyridine class of compounds. Contrary to being a tool for inducing anxiety, tracazolate is utilized in preclinical research to reduce anxiety-like behaviors and to probe the neurobiological underpinnings of anxiety disorders. Its primary mechanism of action is the positive allosteric modulation of the GABAA receptor, which distinguishes it from classical benzodiazepines and makes it a valuable tool for dissecting the pharmacology of anxiety. These notes provide an overview of tracazolate's mechanism of action, protocols for its use in established animal models of anxiety, and expected quantitative outcomes.
Mechanism of Action: Positive Allosteric Modulation of GABAA Receptors
Tracazolate exerts its anxiolytic effects by binding to a site on the GABAA receptor complex that is distinct from the benzodiazepine (B76468) binding site. This interaction enhances the receptor's affinity for its endogenous ligand, gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Specifically, tracazolate has been shown to enhance the binding of both GABA and benzodiazepines to the receptor complex.[1][2] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a reduction in neuronal excitability, which is the basis for its anxiolytic and anticonvulsant properties.[1] Tracazolate shows selectivity for GABAA receptors containing specific subunits, such as α1 and β3, and its effect can vary depending on the overall subunit composition of the receptor complex.
Data Presentation: Expected Effects of Tracazolate in Anxiety Models
The following tables summarize the expected quantitative outcomes following the administration of tracazolate or similar anxiolytic compounds in standard preclinical anxiety models.
| Elevated Plus Maze (EPM) | Vehicle Control | Tracazolate (5 mg/kg, i.p.) in Rats | Expected Outcome |
| % Time in Open Arms | ~10-20% | Significant Increase | Anxiolytic Effect |
| Open Arm Entries | Variable | Increase or No Change | Anxiolytic/Low Sedation |
| Closed Arm Entries | Variable | Decrease or No Change | Locomotor Activity |
| Total Arm Entries | Variable | No Significant Change | Indicates lack of sedation |
| Light-Dark Box Test | Vehicle Control | Anxiolytic Compound (Representative) | Expected Outcome |
| Time in Light Compartment (s) | ~120-150 s | Significant Increase | Anxiolytic Effect |
| Latency to Enter Dark (s) | ~10-30 s | Increase | Reduced Neophobia |
| Transitions Between Compartments | ~10-15 | Increase | Increased Exploration |
| Conditioned Defensive Burying Test | Vehicle Control | Anxiolytic Compound (Representative) | Expected Outcome |
| Cumulative Burying Time (s) | ~200-300 s | Significant Decrease | Anxiolytic Effect |
| Latency to First Bury (s) | Variable | Increase | Reduced Anxiety |
| Number of Shocks Taken | Controlled (Typically 1) | N/A | N/A |
Experimental Workflow
The following diagram illustrates a typical workflow for screening a compound for anxiolytic properties using the behavioral models described.
Experimental Protocols
Elevated Plus Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open, elevated spaces. Anxiolytics are expected to increase the proportion of time spent and entries made into the open arms.
Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
Tracazolate hydrochloride and vehicle (e.g., saline).
-
Syringes and needles for administration.
-
Timer.
-
70% ethanol (B145695) for cleaning.
Procedure:
-
Animal Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment begins.
-
Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Post-Administration Period: Return the animal to its home cage for a 30-minute absorption period.
-
Test Initiation: Gently place the animal in the center of the EPM, facing one of the open arms.
-
Data Collection: Start the video recording and timer immediately. Allow the animal to explore the maze for 5 minutes. The experimenter should leave the room to avoid influencing the animal's behavior.
-
Test Termination: After 5 minutes, carefully remove the animal from the maze and return it to its home cage.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
-
Data Analysis: Using the tracking software, quantify the time spent in and the number of entries into the open and closed arms. Calculate the percentage of time in open arms [(Time in open / (Time in open + Time in closed)) * 100] and the percentage of open arm entries [(Open arm entries / Total arm entries) * 100].
Light-Dark Box Test
Objective: To evaluate anxiety-like behavior based on the conflict between the innate aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytics are expected to increase the time spent in the light compartment.
Materials:
-
Light-dark box apparatus (a large, illuminated compartment and a small, dark compartment connected by an opening).
-
Video camera and tracking software.
-
This compound and vehicle.
-
Syringes and needles.
-
Timer.
-
70% ethanol.
Procedure:
-
Animal Habituation: Acclimate animals to the testing room for at least 30-60 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle (i.p.).
-
Post-Administration Period: Allow for a 30-minute absorption period in the home cage.
-
Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Data Collection: Start the video recording and timer. The test duration is typically 5-10 minutes.
-
Test Termination: Remove the animal and return it to its home cage.
-
Cleaning: Clean the apparatus thoroughly with 70% ethanol between trials.
-
Data Analysis: Measure the latency to first enter the dark compartment, the total time spent in the light compartment, and the number of transitions between the two compartments.
Conditioned Defensive Burying Test
Objective: To measure anxiety and active coping strategies. Rodents, when shocked by a probe, will instinctively bury it with bedding material. Anxiolytic compounds are known to suppress this burying behavior.
Materials:
-
Test cage with a floor covered in deep bedding material (e.g., wood chips).
-
A shock probe connected to a shock generator.
-
Video camera.
-
This compound and vehicle.
-
Syringes and needles.
-
Timer.
Procedure:
-
Animal Habituation: Acclimate animals to the testing room.
-
Drug Administration: Administer this compound or vehicle (i.p.).
-
Post-Administration Period: Allow for a 30-minute absorption period.
-
Test Initiation: Place the animal in the test cage. Allow a brief period for exploration.
-
Aversive Stimulus: When the animal touches the probe, deliver a single, brief, mild foot shock (e.g., 0.5-1.0 mA for 2 seconds).
-
Data Collection: Immediately after the shock, start a timer and video record for 15 minutes. Observe the animal's burying behavior (pushing or spraying bedding material towards the probe).
-
Test Termination: After 15 minutes, remove the animal.
-
Data Analysis: Score the cumulative time the animal spends engaged in burying behavior. The latency to the first burying act can also be measured. A significant reduction in burying duration indicates an anxiolytic effect.
References
Application Notes and Protocols for Tracazolate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tracazolate (B1211167) hydrochloride (CAS: 1135210-68-2) is a potent and selective modulator of the GABA-A receptor, exhibiting anxiolytic and anticonvulsant properties. As a pyrazolopyridine derivative, its stability and efficacy in experimental settings are critically dependent on appropriate storage and handling. These application notes provide detailed guidelines for the proper storage, handling, and preparation of tracazolate hydrochloride to ensure its integrity and performance in research applications.
Data Presentation: Physicochemical Properties and Storage Conditions
The following tables summarize the key physicochemical properties and recommended storage conditions for this compound in both solid and solution forms. Adherence to these guidelines is crucial for maintaining the compound's stability and activity.
Table 1: General Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₅ClN₄O₂ | [1] |
| Molecular Weight | 340.85 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [3] |
| Purity (Typical) | ≥99% (HPLC/LCMS) | [4] |
Table 2: Recommended Storage and Stability
| Form | Storage Temperature | Duration | Key Considerations | Source(s) |
| Solid (Powder) | -20°C | Up to 3 years | Store in a tightly sealed container, protected from moisture and direct sunlight. | [1][3][4][5] |
| 2–8°C | Long-term | An alternative for long-term storage. | [2] | |
| Room Temperature | < 2 weeks | Acceptable for short-term transport. | [1] | |
| In Solvent | -80°C | Up to 1 year | Aliquot to prevent repeated freeze-thaw cycles. | [4][5] |
| -20°C | Up to 1 month | Aliquot to prevent repeated freeze-thaw cycles. | [1][3][4] |
Table 3: Solubility Data
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 100 mg/mL (293.4 mM) | Sonication is recommended to aid dissolution. | [5] |
| Aqueous (1 eq. HCl) | 34.09 mg/mL | The hydrochloride salt enhances aqueous solubility. | [2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Pipettes
Procedure:
-
Equilibration: Allow the sealed vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents condensation of moisture onto the compound.
-
Weighing: In a well-ventilated area or chemical fume hood, accurately weigh the desired amount of this compound powder and transfer it to a sterile vial.
-
Solvent Addition: Add the calculated volume of DMSO to the vial to achieve the desired stock concentration (e.g., for a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of powder).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If necessary, use a sonicator to facilitate complete dissolution.[5] Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile vials.[4]
-
Storage: Store the aliquots at -80°C for long-term stability (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).[1][3][4][5]
Protocol 2: General Protocol for Assessing Compound Purity and Stability via HPLC
This protocol provides a general methodology for assessing the purity and stability of this compound. Specific parameters may require optimization based on the available instrumentation and columns.
Objective: To determine the purity of a this compound sample and assess its stability over time under various storage conditions.
Materials:
-
This compound sample (solid or in solution)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (TFA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:water).
-
Sample Preparation:
-
For Purity: Prepare a sample solution at the same concentration as the standard.
-
For Stability: Subject aliquots of the compound to the desired storage conditions (e.g., -20°C, 4°C, room temperature) for various time points. At each time point, prepare a sample for analysis.
-
-
HPLC Method:
-
Mobile Phase A: Water with 0.1% formic acid or TFA
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA
-
Gradient: A typical gradient might run from 10% B to 90% B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C - 30°C
-
Detection Wavelength: Scan for optimal absorbance or use a standard wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Run the standard to determine the retention time of the this compound peak.
-
Inject the test samples.
-
Calculate purity by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
-
For stability studies, compare the peak area and purity of the stored samples to a freshly prepared standard or a time-zero sample. A significant decrease in the main peak area or the appearance of new degradation peaks indicates instability.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships for the proper handling of this compound.
Caption: Workflow for receiving, preparing, and storing this compound.
Caption: Factors influencing the stability of this compound.
References
Application Notes and Protocols for Tracazolate Hydrochloride Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available data and detailed protocols for the administration of tracazolate (B1211167) hydrochloride in common animal models for preclinical research. Tracazolate (4-butylamino-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester) is a novel non-benzodiazepine anxiolytic agent.[1] The following sections detail its pharmacokinetic profile and provide standardized procedures for its oral and intravenous administration in rats and dogs, based on published literature. An inferred protocol for intraperitoneal administration in rodents is also provided, based on general best practices, as specific studies utilizing this route for tracazolate were not identified.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of tracazolate following single intravenous (IV) and oral (p.o.) doses in rats and dogs. Tracazolate exhibits good absorption in both species but has low bioavailability due to extensive metabolism.[2]
Table 1: Pharmacokinetic Parameters of Tracazolate in Rats
| Parameter | Intravenous (IV) Administration | Oral (p.o.) Administration |
| Dose | 2.5 mg/kg | 10 mg/kg |
| Half-life (t½ β) | 14 hours[2] | 14 hours[2] |
| Absorption | N/A | >80%[2] |
| Bioavailability | N/A | Low[2] |
| Metabolism | Extensive | Extensive[2] |
| Primary Excretion Route | Renal[2] | Renal[2] |
Table 2: Pharmacokinetic Parameters of Tracazolate in Dogs
| Parameter | Intravenous (IV) Administration | Oral (p.o.) Administration |
| Dose | 2.5 mg/kg | 10 mg/kg |
| Half-life (t½ β) | 10 hours[2] | 10 hours[2] |
| Absorption | N/A | >80%[2] |
| Bioavailability | N/A | Low[2] |
| Metabolism | Extensive | Extensive[2] |
| Primary Excretion Route | Renal[2] | Renal[2] |
Experimental Protocols
The following protocols are based on established methodologies for compound administration in animal studies.
Protocol 1: Oral Administration (Gavage) in Rats
This protocol is designed for the precise oral delivery of tracazolate hydrochloride to rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water)
-
Sterile water for vehicle preparation
-
Appropriately sized oral gavage needles (e.g., 18-20 gauge, straight or curved with a ball tip)
-
Syringes (1-5 mL, depending on the dosing volume)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Preparation:
-
Acclimatize male Wistar rats (or other appropriate strain) to the housing conditions for at least one week prior to the experiment.
-
Fast the animals overnight (approximately 12-16 hours) before dosing, with water provided ad libitum.
-
-
Dosing Solution Preparation:
-
Prepare the vehicle (e.g., 0.5% w/v methylcellulose in sterile water).
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number of animals.
-
Suspend the this compound in the vehicle to achieve the final desired concentration. Ensure the suspension is homogenous by vortexing or stirring.
-
-
Administration:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the correct insertion depth to reach the stomach.
-
Attach the gavage needle to the syringe containing the dosing solution.
-
Carefully insert the gavage needle into the esophagus and advance it to the predetermined depth.
-
Administer the solution slowly and steadily.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Intravenous Administration in Dogs
This protocol describes the intravenous administration of this compound to dogs for pharmacokinetic studies.
Materials:
-
This compound
-
Vehicle for injection (e.g., sterile saline or a suitable solubilizing agent like a low percentage of DMSO in saline, final formulation must be sterile and pyrogen-free)
-
Sterile syringes and needles (e.g., 22-25 gauge)
-
Intravenous catheters
-
Animal clippers
-
Antiseptic solution (e.g., chlorhexidine (B1668724) or povidone-iodine)
-
70% ethanol
-
Animal scale
Procedure:
-
Animal Preparation:
-
Acclimatize male Beagle dogs to the laboratory environment.
-
Fast the dogs overnight prior to the study, with free access to water.
-
-
Dosing Solution Preparation:
-
Prepare a sterile, injectable solution of this compound in a suitable vehicle. The final concentration should allow for the administration of a reasonable volume.
-
The solution must be filtered through a 0.22 µm sterile filter before administration.
-
-
Administration:
-
Weigh the dog to calculate the exact dose volume.
-
Shave the hair over a suitable vein (e.g., cephalic or saphenous vein).
-
Aseptically prepare the injection site using an antiseptic solution followed by 70% ethanol.
-
Place an intravenous catheter into the vein.
-
Administer the tracazolate solution as a bolus injection or a slow infusion over a defined period.
-
Flush the catheter with sterile saline after administration to ensure the full dose is delivered.
-
Remove the catheter and apply gentle pressure to the injection site.
-
Observe the animal for any adverse reactions during and after administration.
-
Protocol 3: Intraperitoneal Administration in Mice (Inferred)
Disclaimer: No specific studies detailing the intraperitoneal administration of tracazolate were identified. This protocol is based on general guidelines for the intraperitoneal injection of small molecules in mice. The choice of vehicle should be determined based on the solubility of this compound and its compatibility with intraperitoneal administration.
Materials:
-
This compound
-
Appropriate sterile vehicle (e.g., sterile saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like Tween 80 or DMSO at a low, non-toxic concentration)
-
Sterile syringes (1 mL) and needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Acclimatize mice to their housing for at least one week before the experiment.
-
-
Dosing Solution Preparation:
-
Prepare a sterile solution or a fine suspension of this compound in the chosen vehicle. The concentration should be calculated to allow for an injection volume of typically no more than 10 mL/kg.
-
-
Administration:
-
Weigh the mouse to determine the correct injection volume.
-
Restrain the mouse securely.
-
Locate the injection site in the lower right or left abdominal quadrant to avoid puncturing the cecum or bladder.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no fluid (blood or urine) is drawn back, which would indicate improper needle placement.
-
Inject the solution slowly and smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of pain or distress.
-
Visualizations
Tracazolate Administration Workflow
Caption: General workflow for tracazolate administration in animal studies.
Signaling Pathway of Tracazolate (Hypothesized)
Tracazolate is known to be a non-benzodiazepine anxiolytic that acts on the GABA-A receptor complex.
Caption: Hypothesized signaling pathway for the anxiolytic effects of tracazolate.
References
Application Notes and Protocols: Measuring the Effects of Tracazolate Hydrochloride in Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracazolate (B1211167) hydrochloride (ICI-136,753) is a pyrazolopyridine derivative that acts as a potent and selective modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike benzodiazepines, tracazolate exhibits a unique pharmacological profile, acting as a positive allosteric modulator with distinct effects that are dependent on the subunit composition of the GABA-A receptor complex.[3][4] Its anxiolytic and anticonvulsant properties are primarily attributed to this modulation.[4][5] Tracazolate's subunit-dependent effects make it a valuable tool for dissecting the pharmacology of specific GABA-A receptor isoforms.[3]
These application notes provide detailed protocols for key in vitro assays to characterize the effects of tracazolate hydrochloride on GABA-A receptors, enabling researchers to assess its potency, efficacy, and mechanism of action.
Mechanism of Action
Tracazolate allosterically modulates GABA-A receptors, enhancing the effect of GABA.[1] Its binding and subsequent effect are highly dependent on the receptor's subunit composition. Notably, it shows selectivity for receptors containing α1 and β3 subunits.[4] The presence of different γ, δ, or ε subunits in the third position of the receptor complex dictates whether tracazolate acts as a potentiator or an inhibitor of the GABA-ergic current.[3][6] For instance, in α1β3γ2s receptors, tracazolate potentiates the GABA-induced current, whereas in α1β1ε receptors, it acts as an inhibitor.[3][6] This unique characteristic allows for the targeted study of GABA-A receptor subtype function.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the quantitative data on the effects of this compound on various GABA-A receptor subtypes as determined by in vitro electrophysiological assays.
| Receptor Subtype | Effect | EC50 (µM) | Reference |
| α1β1γ2s | Potentiation | 13.2 | [6] |
| α1β3γ2 | Potentiation | 1.5 | [6] |
| α1β1ε | Inhibition | 4.0 | [6] |
| α1β3ε | Inhibition | 1.2 | [6] |
| α1β3 | Inhibition | 2.7 | [6] |
| α6β3γ | Inhibition | 1.1 | [6] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This protocol is designed to measure the modulatory effects of tracazolate on GABA-A receptor function.
Objective: To determine the potency (EC50) and efficacy of this compound as a modulator of specific GABA-A receptor subunit combinations expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABA-A receptor subunits (e.g., α1, β3, γ2s)
-
Nuclease-free water
-
Collagenase Type II
-
Barth's solution (Modified)
-
Recording medium (ND96)
-
GABA stock solution
-
This compound stock solution
-
Two-electrode voltage clamp amplifier and data acquisition system
-
Microinjection setup
-
Perfusion system
Procedure:
-
Oocyte Preparation:
-
Harvest oocytes from a mature female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Wash thoroughly and store in Barth's solution at 18°C.
-
-
cRNA Injection:
-
Mix cRNAs of the desired GABA-A receptor subunits in a 1:1:1 ratio (e.g., α1:β3:γ2s).
-
Inject approximately 50 nL of the cRNA mixture into each oocyte.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with ND96 medium.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at -70 mV.
-
Establish a baseline current by perfusing with ND96.
-
Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Once a stable baseline is achieved, co-apply the EC20 concentration of GABA with varying concentrations of this compound.
-
Record the peak current response for each concentration of tracazolate.
-
Wash the oocyte with ND96 between applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak current amplitude for each tracazolate concentration.
-
Normalize the responses to the baseline GABA current.
-
Plot the normalized current as a function of tracazolate concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Radioligand Binding Assay
This protocol is used to determine if tracazolate enhances the binding of other ligands, such as benzodiazepines or GABA, to the GABA-A receptor.
Objective: To measure the effect of this compound on the binding of a radiolabeled ligand (e.g., [³H]flunitrazepam or [³H]GABA) to GABA-A receptors in brain membrane preparations.
Materials:
-
Rat brain tissue (e.g., cortex or cerebellum)
-
Homogenization buffer (e.g., Tris-HCl)
-
Radiolabeled ligand (e.g., [³H]flunitrazepam)
-
Unlabeled this compound
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation.
-
Resuspend the final pellet in the assay buffer.
-
-
Binding Assay:
-
In a series of tubes, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound.
-
For determining non-specific binding, add a high concentration of an unlabeled competing ligand to a separate set of tubes.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.
-
Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the tracazolate concentration.
-
Analyze the data to determine if tracazolate enhances or inhibits the binding of the radioligand.
-
Visualizations
References
- 1. Buy this compound [smolecule.com]
- 2. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracazolate - Wikipedia [en.wikipedia.org]
- 5. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Note and Protocol: Preparation of Tracazolate Hydrochloride Solutions in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tracazolate (B1211167) hydrochloride is a pyrazolopyridine derivative that acts as a modulator of the GABA-A receptor, exhibiting anxiolytic and anticonvulsant properties.[1][2] For in vitro and in vivo studies, dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of tracazolate hydrochloride. This document provides a detailed protocol for the dissolution of this compound in DMSO, along with data on solubility and stability to ensure accurate and reproducible experimental results.
Quantitative Data Summary
The solubility of this compound in DMSO allows for the preparation of concentrated stock solutions. The stability of these solutions is critical for maintaining the compound's integrity over time.
| Parameter | Value | Unit | Notes | Source |
| Solubility in DMSO | 100 | mg/mL | Sonication is recommended to aid dissolution. | [1] |
| 293.4 | mM | [1] | ||
| 125 | mg/mL | Use of newly opened, non-hygroscopic DMSO is recommended. Ultrasonic assistance is needed. | [3] | |
| 366.73 | mM | [3] | ||
| Powder Storage | -20°C | Store for up to 3 years. | [1] | |
| Stock Solution Storage | -80°C | Stable for up to 1 year. | [1] | |
| -80°C | Stable for up to 6 months. | [3] | ||
| -20°C | Stable for up to 1 month. | [3] |
Experimental Protocols
Materials
-
This compound powder (CAS: 1135210-68-2)
-
Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 100 mM this compound Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound (Molecular Weight: 340.85 g/mol ) in DMSO.
-
Preparation:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Ensure that the DMSO used is of high purity and has low water content, as hygroscopic DMSO can affect solubility.[3]
-
-
Weighing:
-
Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 34.085 mg of the compound.
-
For small quantities, it is advisable to dissolve the entire contents of the manufacturer's vial to avoid inaccuracies associated with weighing small masses.
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate initial mixing.
-
-
Sonication:
-
Storage:
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment, including gloves, a lab coat, and safety glasses.
-
DMSO can facilitate the absorption of other chemicals through the skin, so extra caution should be taken to avoid skin contact. In case of contact, wash the affected area thoroughly with water.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Investigating Benzodiazepine Binding Sites with Tracazolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracazolate (B1211167) hydrochloride is a pyrazolopyridine derivative that serves as a valuable research tool for investigating the pharmacology of GABA-A receptors, particularly the benzodiazepine (B76468) binding sites.[1] Unlike classical benzodiazepines, tracazolate acts as a positive allosteric modulator with a unique profile, exhibiting selectivity for specific GABA-A receptor subunit compositions.[1][2] Its effects, ranging from potentiation to inhibition of GABA-induced currents, are dependent on the receptor's subunit makeup, especially the β and the third subunit (such as γ, δ, or ε).[3] This makes tracazolate an excellent probe for dissecting the functional roles of different GABA-A receptor subtypes.
These application notes provide detailed protocols for utilizing tracazolate hydrochloride in key in vitro assays to characterize its interaction with benzodiazepine binding sites and its modulatory effects on GABA-A receptor function.
Data Presentation
The following tables summarize the quantitative data on this compound's activity at various GABA-A receptor subtypes, compiled from electrophysiological and binding studies.
Table 1: Electrophysiological Activity of Tracazolate at Recombinant GABA-A Receptor Subtypes
| Receptor Subtype | Effect of Tracazolate | EC50 (μM) | Reference |
| α1β1γ2s | Potentiation | 13.2 | [4] |
| α1β3γ2 | Potentiation | 1.5 | [4] |
| α1β1ε | Inhibition | 4.0 | [4] |
| α1β3ε | Inhibition | 1.2 | [4] |
| α1β3 | Inhibition | 2.7 | [4] |
| α6β3γ | Inhibition | 1.1 | [4] |
| α1β2δ | Potentiation of Imax | ~10 | [5][6] |
EC50 values represent the concentration of tracazolate required to elicit half of its maximal effect (either potentiation or inhibition).
Table 2: Effects of Tracazolate on Radioligand Binding to GABA-A Receptors
| Radioligand | Effect of Tracazolate | Key Findings | Reference |
| [3H]Flunitrazepam | Enhancement of binding | Increases the affinity of the receptor for the radioligand. This enhancement is potentiated by chloride ions and is additive with the enhancement caused by GABA. | [7] |
| [3H]GABA | Enhancement of binding | Increases the number of binding sites. This effect is potentiated by chloride ions and is additive with the enhancement caused by flunitrazepam. | [7] |
Experimental Protocols
Radioligand Binding Assay: Investigating the Allosteric Modulation of Benzodiazepine Binding Sites
This protocol describes how to assess the effect of tracazolate on the binding of a radiolabeled benzodiazepine, such as [3H]flunitrazepam, to GABA-A receptors in rat brain membrane preparations.
Materials:
-
Rat brain tissue (e.g., cortex or hippocampus)
-
[3H]Flunitrazepam (radioligand)
-
This compound
-
Unlabeled flunitrazepam or other high-affinity benzodiazepine (for determining non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Homogenizer
-
Centrifuge
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Protocol:
-
Membrane Preparation:
-
Homogenize fresh or frozen rat brain tissue in 10 volumes of ice-cold Assay Buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.
-
Wash the pellet by resuspending in fresh, ice-cold Assay Buffer and centrifuging again. Repeat this wash step twice.
-
Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1-2 mg/mL. The protein concentration can be determined using a standard protein assay (e.g., BCA or Bradford).
-
-
Binding Assay:
-
Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of this compound being tested.
-
Total Binding: Add 100 µL of Assay Buffer, 50 µL of [3H]flunitrazepam (at a final concentration typically near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding: Add 100 µL of a high concentration of unlabeled flunitrazepam (e.g., 10 µM), 50 µL of [3H]flunitrazepam, and 100 µL of the membrane preparation.
-
Tracazolate Effect: Add 100 µL of varying concentrations of this compound, 50 µL of [3H]flunitrazepam, and 100 µL of the membrane preparation.
-
Incubate all tubes at 0-4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through glass fiber filters under vacuum using a filtration manifold.
-
Wash the filters three times with 5 mL of ice-cold Wash Buffer to remove unbound radioligand.
-
Place the filters into scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the effect of tracazolate on [3H]flunitrazepam binding by comparing the specific binding in the presence of tracazolate to the specific binding in its absence.
-
Data can be plotted as percent enhancement of specific binding versus the concentration of tracazolate.
-
In Vitro Autoradiography: Visualizing the Distribution of Tracazolate-Sensitive Benzodiazepine Binding Sites
This protocol allows for the anatomical localization of benzodiazepine binding sites that are modulated by tracazolate in brain sections.
Materials:
-
Rat brain, frozen and sectioned on a cryostat (e.g., 20 µm coronal sections)
-
Microscope slides
-
[3H]Flunitrazepam
-
This compound
-
Unlabeled flunitrazepam
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Autoradiography film or phosphor imaging screens
-
Developing reagents (if using film)
-
Image analysis software
Protocol:
-
Slide Preparation:
-
Thaw-mount the cryostat-cut brain sections onto microscope slides and allow them to dry.
-
-
Pre-incubation:
-
Pre-incubate the slides in Incubation Buffer for 15 minutes at room temperature to remove endogenous ligands.
-
-
Incubation:
-
Incubate the slides with [3H]flunitrazepam (e.g., 1-2 nM) in Incubation Buffer for 60 minutes at room temperature.
-
To determine the effect of tracazolate, incubate adjacent sections in the presence of both [3H]flunitrazepam and a specific concentration of this compound.
-
For non-specific binding, incubate another set of adjacent sections with [3H]flunitrazepam and a high concentration of unlabeled flunitrazepam (e.g., 10 µM).
-
-
Washing:
-
Wash the slides twice for 2 minutes each in ice-cold Wash Buffer to remove unbound radioligand.
-
Perform a final quick dip in ice-cold deionized water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides rapidly under a stream of cool, dry air.
-
Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette.
-
Expose for an appropriate duration (typically several weeks to months, depending on the radioactivity).
-
-
Image Development and Analysis:
-
Develop the film according to the manufacturer's instructions or scan the phosphor imaging screen.
-
Analyze the resulting autoradiograms using image analysis software to quantify the density of binding in different brain regions. Compare the binding in the absence and presence of tracazolate to identify regions with tracazolate-sensitive benzodiazepine binding sites.
-
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes: Functional Characterization of Tracazolate's Action
This protocol details the functional assessment of tracazolate's modulatory effects on specific recombinant GABA-A receptor subtypes expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for desired GABA-A receptor subunits (e.g., α1, β3, γ2)
-
GABA
-
This compound
-
Two-electrode voltage clamp setup (amplifier, electrodes, perfusion system)
-
Oocyte recording chamber
-
Recording solution (e.g., ND96)
Protocol:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.
-
Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
-
Drug Application and Data Acquisition:
-
Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC10-EC20) and recording the resulting inward current.
-
To test the effect of tracazolate, co-apply the same concentration of GABA with varying concentrations of this compound.
-
Record the current responses in the presence of tracazolate.
-
To determine if tracazolate affects the maximal GABA response, apply a saturating concentration of GABA alone and then in the presence of tracazolate.
-
Wash the oocyte with recording solution between drug applications to allow for recovery.
-
-
Data Analysis:
-
Measure the peak amplitude of the GABA-induced currents in the absence and presence of different concentrations of tracazolate.
-
Calculate the percent potentiation or inhibition of the GABA response by tracazolate.
-
Construct concentration-response curves for tracazolate's modulatory effect to determine its EC50.
-
Visualizations
Signaling Pathway of Tracazolate at the GABA-A Receptor
Caption: Allosteric modulation of the GABA-A receptor by tracazolate.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Tracazolate - Wikipedia [en.wikipedia.org]
- 2. Buy this compound [smolecule.com]
- 3. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alpha1beta2delta, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracazolate Hydrochloride in Autoradiography Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tracazolate (B1211167) hydrochloride is a pyrazolopyridine derivative that acts as a positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It exhibits anxiolytic and anticonvulsant properties.[2] Tracazolate's mechanism of action involves binding to a site on the GABA-A receptor complex that is distinct from the GABA binding site, enhancing the effect of GABA.[1] This modulation is dependent on the subunit composition of the GABA-A receptor, with tracazolate showing selectivity for receptors containing α1 and β3 subunits.[2] The effect of tracazolate can be either potentiation or inhibition of the receptor's function, depending on the third subunit present in the receptor complex (e.g., γ, δ, or ε).[1]
Autoradiography is a powerful technique to visualize and quantify the distribution of radioligand binding sites in tissue sections.[3] For tracazolate, which is not commonly available in a radiolabeled form, in vitro competition autoradiography is the method of choice. This technique involves the displacement of a known radioligand that binds to the GABA-A receptor complex by unlabeled tracazolate hydrochloride. A commonly used radioligand for this purpose is [3H]flunitrazepam, a benzodiazepine (B76468) that binds to the benzodiazepine site on the GABA-A receptor. Tracazolate has been shown to enhance the binding of [3H]flunitrazepam.[4]
These application notes provide a summary of the binding characteristics of tracazolate and a detailed protocol for performing competition autoradiography studies to investigate its interaction with GABA-A receptors in brain tissue.
Data Presentation
While specific autoradiographic binding data for this compound is limited in publicly available literature, the following table summarizes its modulatory effects on GABA-A receptors from in vitro functional and binding assays, which can inform the design of autoradiography experiments.
| Compound | Receptor Subtype | Assay Type | Parameter | Value (µM) |
| Tracazolate | α1β1γ2s | Electrophysiology | EC50 (Potentiation) | 13.2 |
| Tracazolate | α1β3γ2 | Electrophysiology | EC50 (Potentiation) | 1.5 |
| Tracazolate | α1β1ε | Electrophysiology | EC50 (Inhibition) | 4.0 |
| Tracazolate | α1β3ε | Electrophysiology | EC50 (Inhibition) | 1.2 |
| Tracazolate | α1β3 | Electrophysiology | EC50 (Potentiation) | 2.7 |
| Tracazolate | α6β3γ | Electrophysiology | EC50 (Potentiation) | 1.1 |
| Cartazolate (analog) | GABA-A | Binding Assay | IC50 | 0.5 |
Data compiled from various sources.
Experimental Protocols
Protocol 1: In Vitro Competition Autoradiography of this compound using [3H]Flunitrazepam
This protocol describes the procedure for determining the binding characteristics of this compound to GABA-A receptors in rodent brain sections using [3H]flunitrazepam as the radioligand.
Materials:
-
Rodent brain tissue (e.g., rat or mouse), fresh-frozen
-
Cryostat
-
Microscope slides (gelatin-coated)
-
[3H]Flunitrazepam (specific activity ~70-90 Ci/mmol)
-
This compound
-
Diazepam (for non-specific binding)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Incubation chambers
-
Washing buffer (ice-cold Tris-HCl)
-
Distilled water
-
Phosphor imaging screen or autoradiography film
-
Image analysis software
Procedure:
-
Tissue Preparation:
-
Sacrifice the animal according to approved ethical guidelines.
-
Rapidly dissect the brain and freeze it in isopentane (B150273) cooled with dry ice.
-
Store the frozen brain at -80°C until sectioning.
-
Using a cryostat, cut coronal or sagittal brain sections at a thickness of 20 µm.
-
Thaw-mount the sections onto gelatin-coated microscope slides.
-
Store the slide-mounted sections at -80°C.
-
-
Pre-incubation:
-
On the day of the experiment, bring the slides to room temperature.
-
Pre-incubate the slides in 50 mM Tris-HCl buffer (pH 7.4) for 30 minutes at room temperature to remove endogenous GABA.
-
-
Incubation:
-
Prepare incubation solutions in 50 mM Tris-HCl buffer (pH 7.4).
-
Total Binding: Add [3H]flunitrazepam at a final concentration of 1-2 nM.
-
Competition Binding: Add [3H]flunitrazepam (1-2 nM) and varying concentrations of unlabeled this compound (e.g., 10⁻⁹ to 10⁻⁴ M).
-
Non-specific Binding: Add [3H]flunitrazepam (1-2 nM) and a saturating concentration of diazepam (e.g., 1 µM).
-
Incubate the slides in these solutions for 60-90 minutes at 4°C or room temperature in a humidified chamber.
-
-
Washing:
-
Rapidly wash the slides in two changes of ice-cold 50 mM Tris-HCl buffer for 2 minutes each to remove unbound radioligand.
-
Perform a final quick rinse in ice-cold distilled water to remove buffer salts.
-
-
Drying and Exposure:
-
Dry the slides under a stream of cool, dry air.
-
Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette.
-
Include calibrated radioactive standards to allow for quantification of the binding density.
-
Expose for an appropriate duration (typically several weeks for tritium) at room temperature.
-
-
Imaging and Analysis:
-
Scan the phosphor imaging screen or develop the film.
-
Quantify the optical density of the autoradiograms in specific brain regions using image analysis software.
-
Subtract the non-specific binding from the total and competition binding values to obtain specific binding.
-
Generate competition curves by plotting specific binding as a percentage of total specific binding against the concentration of this compound.
-
Calculate the IC50 value (the concentration of tracazolate that inhibits 50% of the specific [3H]flunitrazepam binding) and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
Mandatory Visualizations
References
- 1. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Safe Handling of Tracazolate Hydrochloride in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions and protocols for handling tracazolate (B1211167) hydrochloride in a laboratory environment. The information is compiled to ensure the safety of personnel and the integrity of experiments. While tracazolate hydrochloride is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is essential.[1]
Hazard Identification and Toxicological Data
Quantitative Data Summary
No specific quantitative toxicological data, such as LD50 or permissible exposure limits, are available in the provided search results. The SDS states that the acute toxicity, skin corrosion/irritation, serious eye damage/irritation, and other toxicological properties are "Classified based on available data" without providing specific values.[1] Similarly, the product contains no substances with occupational exposure limit values.[1]
| Parameter | Value | Source |
| Acute Toxicity | No data available | MedChemExpress SDS[1] |
| Skin Corrosion/Irritation | No data available | MedChemExpress SDS[1] |
| Serious Eye Damage/Irritation | No data available | MedChemExpress SDS[1] |
| Carcinogenicity | No component is identified as a carcinogen by IARC, ACGIH, or NTP. | MedChemExpress SDS[1] |
| Occupational Exposure Limits | No data available | MedChemExpress SDS[1] |
Experimental Protocols for Safe Handling
The following protocols are based on the information provided in the Safety Data Sheet and general best practices for handling chemical compounds in a research laboratory.
2.1. Personal Protective Equipment (PPE)
The consistent and correct use of appropriate PPE is the primary defense against potential exposure.
-
Eye Protection: Safety goggles with side-shields are required at all times when handling this compound.[1]
-
Hand Protection: Wear protective gloves (e.g., nitrile) to prevent skin contact.[1]
-
Skin and Body Protection: An impervious lab coat or clothing is necessary to protect the skin.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form or if there is a risk of aerosol formation.[1]
2.2. Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended, especially when weighing the powder or preparing solutions, to avoid inhalation of dust or aerosols.[1]
-
Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible in the laboratory.[1]
2.3. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all required PPE is worn correctly and the work area (preferably a chemical fume hood) is clean and uncluttered.
-
Weighing: Carefully weigh the desired amount of this compound powder on a tared weigh boat inside a chemical fume hood to minimize dust inhalation.[1]
-
Dissolution: Transfer the powder to a suitable container. Add the appropriate solvent slowly to avoid splashing.
-
Mixing: Gently swirl or vortex the container to dissolve the compound completely.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, preparation date, and the handler's initials.
-
Storage: Store the compound and any prepared solutions in a tightly sealed container in a cool, dry place as recommended by the supplier.[6] For stock solutions, it is often recommended to aliquot and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
-
Decontamination: After handling, wipe down the work surface with a suitable cleaning agent.
2.4. First Aid Measures
In case of exposure, follow these first aid measures immediately:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
2.5. Accidental Release Measures
-
Evacuate: Evacuate personnel from the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the material away from drains and water courses.[1]
-
Clean-up: For solid spills, gently sweep or vacuum the material, avoiding dust generation. For liquid spills, absorb with an inert, non-combustible material (e.g., sand, earth, diatomaceous earth).[1] Place the contaminated material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.
2.6. Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1] Do not dispose of it with household garbage or allow it to reach the sewage system.[6]
Visualized Workflows and Pathways
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. Tracazolate - Wikipedia [en.wikipedia.org]
- 5. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmacopoeia.com [pharmacopoeia.com]
Troubleshooting & Optimization
issues with tracazolate hydrochloride solubility in aqueous solutions
For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with tracazolate (B1211167) hydrochloride in aqueous solutions. The following information is designed to facilitate seamless experimental workflows and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is tracazolate hydrochloride and why is its aqueous solubility a concern?
This compound is a pyrazolopyridine derivative and a potent modulator of the GABA-A receptor, exhibiting anxiolytic and anticonvulsant activities.[1][2] As with many small molecule compounds, achieving adequate and consistent solubility in aqueous solutions for in vitro and in vivo experiments can be challenging. The hydrochloride salt form is utilized to enhance its aqueous solubility compared to the free base.[3][4] However, issues such as precipitation can still arise, particularly in neutral or alkaline pH buffers, impacting experimental accuracy and reproducibility.
Q2: What are the recommended solvents for preparing a this compound stock solution?
For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is recommended. This compound is highly soluble in DMSO, with concentrations of 100 mg/mL to 125 mg/mL being achievable.[1][4] To aid dissolution in DMSO, sonication is often recommended.[1] For experiments where DMSO is not suitable, acidified aqueous solutions can be used. This compound is soluble in 1 eq. HCl.[3][5]
Q3: My this compound is not dissolving in water. What should I do?
Directly dissolving this compound in neutral water (pH 7) can be difficult due to its limited solubility. The hydrochloride salt is acidic, and its solubility is significantly enhanced in acidic conditions. For aqueous preparations, it is recommended to dissolve the compound in a slightly acidic solution, such as 1 eq. HCl, where its solubility is reported to be 34.09 mg/mL.[3]
Q4: I observed precipitation when I diluted my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower. To mitigate this:
-
Lower the final concentration: Ensure the final concentration in your aqueous medium is below the solubility limit of this compound in that specific buffer.
-
Use a stepwise dilution: Instead of adding the concentrated DMSO stock directly to your final volume, perform an intermediate dilution in your cell culture medium or buffer.
-
Increase the solvent concentration: If your experimental design allows, a small, non-toxic percentage of DMSO (typically <0.5%) in the final solution can help maintain solubility.
-
Vortex during dilution: Add the stock solution to the aqueous medium while vortexing or stirring to promote rapid and uniform mixing.
Q5: How should I store my this compound solutions?
Powdered this compound should be stored at -20°C for long-term stability.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes. If a prepared aqueous solution is clear, it can be stored at 4°C for short-term use, though it is recommended to prepare fresh solutions weekly as prolonged storage may lead to loss of efficacy.[1] If the aqueous preparation is a suspension, it should be used immediately.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Powder is difficult to dissolve in neutral aqueous buffer. | This compound has low solubility in neutral pH. | Dissolve the powder in a slightly acidic solution (e.g., 1 eq. HCl) before further dilution into your experimental buffer. |
| Precipitate forms after diluting DMSO stock into aqueous medium. | The concentration in the aqueous medium exceeds the solubility limit. | Perform a serial dilution, reduce the final concentration, or maintain a low percentage of DMSO in the final solution. Add the stock solution to the aqueous medium with vigorous stirring. |
| Cloudiness or crystals observed in the DMSO stock solution. | Incomplete dissolution or precipitation upon storage. | Gently warm the stock solution in a 37°C water bath and sonicate until the solution is clear. Ensure you are using anhydrous DMSO, as absorbed moisture can reduce solubility. |
| Inconsistent experimental results. | Potential precipitation of the compound in the experimental setup. | Visually inspect your solutions for any signs of precipitation before and during the experiment. Prepare fresh dilutions for each experiment. Consider filtering the final working solution through a 0.22 µm filter if appropriate for your application. |
Quantitative Solubility Data
| Solvent | Concentration | Notes |
| 1 eq. HCl | 34.09 mg/mL[3] | The hydrochloride salt significantly enhances aqueous solubility in acidic conditions. |
| DMSO | 100 mg/mL (293.4 mM)[1] | Sonication is recommended to facilitate dissolution.[1] |
| DMSO | 125 mg/mL (366.73 mM)[4] | Use of anhydrous DMSO is advised as it is hygroscopic.[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weighing: Accurately weigh out 3.4085 mg of this compound powder (Molecular Weight: 340.85 g/mol ).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: Place the tube in a sonicator bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile tubes and store at -80°C.
Protocol 2: Preparation of a 1 mg/mL this compound Aqueous Solution
Materials:
-
This compound powder
-
1 M Hydrochloric acid (HCl)
-
Sterile water
-
Sterile conical tubes
-
pH meter
Procedure:
-
Weighing: Weigh 1 mg of this compound powder.
-
Acidification: Add the powder to a sterile conical tube. Add a small volume of sterile water (e.g., 500 µL).
-
Dissolution: While stirring, add 1 M HCl dropwise until the powder is fully dissolved. Monitor the pH to ensure it remains acidic.
-
Final Volume: Adjust the final volume to 1 mL with sterile water.
-
Sterilization: If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Use: Use the freshly prepared aqueous solution immediately or store at 4°C for a short period.
Visualizations
References
Technical Support Center: Optimizing Tracazolate Hydrochloride for Neuronal Cell Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of tracazolate (B1211167) hydrochloride in neuronal cell assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with tracazolate hydrochloride.
| Problem | Possible Cause | Suggested Solution |
| No observable effect or low potency of tracazolate. | Suboptimal Concentration: The concentration of tracazolate may be too low to elicit a response in the specific neuronal cell type or GABAA receptor subtypes present. | Perform a dose-response curve starting from the low micromolar range (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration (EC50). Refer to the Data Summary Table below for known effective concentrations on different GABAA receptor subtypes.[1][2] |
| GABAA Receptor Subtype Expression: The neuronal cells used may express GABAA receptor subtypes that are less sensitive to or are inhibited by tracazolate. Tracazolate's effect is highly dependent on the subunit composition of the GABAA receptor.[3] | Characterize the GABAA receptor subunit expression profile of your neuronal cell model. Consider using a cell line with known subunit composition for initial optimization experiments. | |
| Compound Instability: this compound can degrade at temperatures above 25°C.[4] Improper storage or handling can lead to loss of activity. | Store this compound at 2-8°C for long-term storage.[4] Prepare fresh stock solutions and use them within a reasonable timeframe. Avoid repeated freeze-thaw cycles. | |
| Inconsistent or variable results between experiments. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or culture media can affect neuronal health and receptor expression, leading to variable responses. | Standardize your cell culture protocol. Ensure consistent cell seeding density and use cells within a defined passage number range. Use a consistent source and lot of media and supplements. |
| Solubility Issues: Poor solubility of tracazolate in the culture medium can lead to inaccurate final concentrations. | This compound has enhanced aqueous solubility compared to its free base.[4] For preparing stock solutions, consider using DMSO, in which it is also soluble.[1][2] Ensure complete dissolution before adding to the culture medium. | |
| Unexpected inhibitory or reduced neuronal activity. | Inhibitory Effect on Specific GABAA Receptor Subtypes: Tracazolate can inhibit GABAA receptors containing certain subunits, such as the ε subunit.[1][2][3] | If an inhibitory effect is observed, it may be due to the presence of ε subunit-containing GABAA receptors in your neuronal cells. This highlights the importance of understanding the receptor subtype expression in your model system. |
| High Concentration Leading to Sedative Effects: At higher doses, tracazolate can have sedative effects which may manifest as reduced neuronal activity in your assay.[5][6] | If using higher concentrations, consider the possibility of sedative effects confounding your results. Correlate your findings with the dose-response curve to identify if the inhibitory effect occurs at the higher end of the concentration range. | |
| Signs of cytotoxicity in the neuronal culture. | High Concentration of Tracazolate or Solvent: Although specific neurotoxicity data for tracazolate is limited, high concentrations of any compound or its solvent (e.g., DMSO) can be toxic to cells. | Determine the cytotoxicity of tracazolate in your specific neuronal cell type using standard assays like MTT or LDH release assays (see Experimental Protocols ). Always include a vehicle control (solvent only) to assess the toxicity of the solvent at the concentrations used. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a positive allosteric modulator of GABAA receptors.[4] It binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA.[7][8] Its action is highly dependent on the subunit composition of the GABAA receptor complex. It shows selectivity for receptors containing α1 and β3 subunits.[5] Depending on the third subunit present (e.g., γ, δ, or ε), tracazolate can either potentiate or inhibit the receptor's function.[3]
2. What is a good starting concentration for my experiments?
A good starting point for dose-response experiments is in the low micromolar range. Based on published data, a concentration of 10 µM has been shown to be effective in enhancing tonic currents in certain neuronal populations.[9] We recommend performing a concentration-response curve from approximately 0.1 µM to 50 µM to determine the optimal concentration for your specific neuronal cell type and assay.
3. How should I prepare and store this compound?
This compound should be stored at 2-8°C for long-term stability.[4] For experiments, stock solutions can be prepared in DMSO[1][2] or an aqueous solution with 1 eq. HCl.[4][10] It is advisable to prepare fresh working solutions from the stock for each experiment to avoid degradation.
4. Can tracazolate be toxic to my neuronal cells?
While tracazolate is generally used for its pharmacological effects, high concentrations of any compound can potentially be cytotoxic. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of tracazolate for your specific neuronal cells.
5. Why am I seeing an inhibitory effect instead of potentiation?
Tracazolate exhibits a unique pharmacological profile where it can either potentiate or inhibit GABAA receptors depending on their subunit composition.[3] If you observe an inhibitory effect, it is likely that your neuronal cells express GABAA receptors with subunits that are negatively modulated by tracazolate, such as the ε subunit.[1][2][3]
Data Summary
Table 1: Effective Concentrations (EC50) of Tracazolate on Different GABAA Receptor Subtypes
| GABAA Receptor Subtype | Effect | EC50 (µM) |
| α1β1γ2s | Potentiation | 13.2[1][2] |
| α1β3γ2 | Potentiation | 1.5[1][2] |
| α1β3 | Potentiation | 2.7[1][2] |
| α6β3γ | Potentiation | 1.1[2] |
| α1β1ε | Inhibition | 4.0[1][2] |
| α1β3ε | Inhibition | 1.2[1][2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration using a Neuronal Viability (MTT) Assay
This protocol helps to determine the concentration range of tracazolate that is not cytotoxic to the neuronal cells.
Materials:
-
Primary neurons or neuronal cell line
-
Poly-D-lysine coated 96-well plates
-
Neuronal culture medium
-
This compound stock solution
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Procedure:
-
Seed neurons in a 96-well plate at a desired density and culture until they reach the desired stage of differentiation.[11]
-
Prepare serial dilutions of this compound in culture medium. A suggested range is 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent as the highest tracazolate concentration) and a no-treatment control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of tracazolate or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
After incubation, add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.[12]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Measure the absorbance at 540 nm using a plate reader.[11]
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Functional Assessment of Tracazolate using Calcium Imaging
This protocol allows for the functional assessment of tracazolate's effect on neuronal activity by measuring changes in intracellular calcium.
Materials:
-
Neuronal cells cultured on glass-bottom dishes or plates
-
Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer
-
This compound working solutions
-
GABA solution
-
Fluorescence microscope with an imaging system
Procedure:
-
Load the cultured neurons with a calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells with imaging buffer to remove excess dye.
-
Acquire a baseline fluorescence recording for a few minutes.
-
Apply a sub-maximal concentration of GABA to elicit a calcium response. This will serve as the control response.
-
Wash out the GABA and allow the cells to return to baseline.
-
Apply the desired concentration of tracazolate and incubate for a few minutes.
-
While still in the presence of tracazolate, apply the same sub-maximal concentration of GABA and record the calcium response.
-
Analyze the data by comparing the amplitude and duration of the calcium transients in the presence and absence of tracazolate. An increase in the calcium response suggests potentiation by tracazolate.
Visualizations
Caption: Tracazolate's modulation of GABAA receptors.
Caption: Experimental workflow for tracazolate optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound () for sale [vulcanchem.com]
- 5. Tracazolate - Wikipedia [en.wikipedia.org]
- 6. The anxiolytic but not the sedative properties of tracazolate are reversed by the benzodiazepine receptor antagonist, Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Triazolam? [synapse.patsnap.com]
- 8. Deep Scientific Insights on Triazolam's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]
- 9. A therapeutic small molecule enhances γ-oscillations and improves cognition/memory in Alzheimer’s disease model mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rndsystems.com [rndsystems.com]
- 11. mdpi.com [mdpi.com]
- 12. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in tracazolate hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving tracazolate (B1211167) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is tracazolate hydrochloride and what is its primary mechanism of action?
This compound is a pyrazolopyridine derivative that acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] It is known for its anxiolytic and anticonvulsant properties.[2][3] Its primary mechanism involves enhancing the effect of GABA, the main inhibitory neurotransmitter in the brain, at the GABA-A receptor.[4][5]
Q2: Why am I seeing variable or contradictory results in my experiments with this compound?
Inconsistent results with this compound can stem from several factors:
-
GABA-A Receptor Subunit Composition: The effect of tracazolate is highly dependent on the specific subunits that make up the GABA-A receptor. It can act as a potentiator or an inhibitor depending on the receptor composition.[4][6]
-
Solution Stability and Preparation: this compound solutions can be unstable, and their solubility is pH-dependent. Improper preparation or storage can lead to degradation and loss of efficacy.
-
Off-Target Effects: Tracazolate can also interact with adenosine (B11128) receptors and phosphodiesterases, which may lead to confounding effects in your experiments.[4][6][7][8]
-
Metabolism Differences: In in vivo studies, the metabolism of tracazolate can vary between different animal species, leading to different outcomes.
Q3: How should I prepare and store this compound solutions?
For optimal results, dissolve this compound in an appropriate solvent like DMSO. Prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. For short-term storage, -20°C is suitable for up to a month, while for long-term storage, -80°C is recommended for up to six months. Always ensure the solution is clear before use; if it appears precipitated, it may not be suitable for your experiment.
Q4: Can this compound inhibit GABA-A receptors?
Yes, while it is generally known as a positive allosteric modulator, tracazolate's effect is contingent on the GABA-A receptor subunit composition. For instance, replacement of the γ2S subunit with an ε subunit can switch tracazolate's effect from potentiation to inhibition.[4]
Troubleshooting Guide
Issue 1: Inconsistent Electrophysiological Recordings (e.g., Patch-Clamp)
Possible Causes:
-
Variable GABA-A Receptor Subunit Expression: The cell line or primary neurons you are using may have heterogeneous or variable expression of GABA-A receptor subunits.
-
Degraded Tracazolate Solution: The compound may have lost its activity due to improper storage or handling.
-
Incorrect GABA Concentration: The modulatory effect of tracazolate is dependent on the concentration of GABA used to elicit a baseline current.
Troubleshooting Steps:
-
Characterize Your Expression System: If possible, perform RT-PCR or immunocytochemistry to confirm the expression of specific GABA-A receptor subunits in your cells.
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Optimize GABA Concentration: Determine the EC10-EC20 of GABA for your specific cells to establish a stable baseline current for observing potentiation or inhibition by tracazolate.
-
Control for Off-Target Effects: Consider using antagonists for adenosine receptors or phosphodiesterases to rule out their contribution to the observed effects.
Issue 2: Unreliable Results in In Vivo Behavioral Studies (e.g., Anxiety Models)
Possible Causes:
-
Species-Specific Metabolism: Tracazolate is metabolized differently in various species, which can affect its bioavailability and efficacy.
-
Route of Administration and Dosage: The method of delivery and the dose administered can significantly impact the compound's concentration in the central nervous system.
-
Off-Target Behavioral Effects: The anxiolytic effects of tracazolate could be influenced by its action on adenosine receptors or phosphodiesterases.
Troubleshooting Steps:
-
Consult Literature for Appropriate Models: Review studies that have used tracazolate in similar animal models to determine appropriate species, dosage, and administration routes.
-
Conduct Dose-Response Studies: Perform a dose-response curve to identify the optimal concentration of tracazolate for the desired effect in your specific animal model. In murine models, anxiolytic-like behaviors have been observed at doses of 10–30 mg/kg.[6]
-
Include Appropriate Control Groups: Use vehicle-treated control groups and consider a positive control with a known anxiolytic agent.
-
Monitor for Sedative Effects: At higher doses, tracazolate can have sedative effects, which could confound the results of behavioral tests.[1]
Data Presentation
Table 1: Efficacy (EC50) of this compound on Different GABA-A Receptor Subunit Combinations
| Receptor Subunit Combination | Effect | EC50 (µM) |
| α1β1γ2s | Potentiation | 13.2[3] |
| α1β3γ2 | Potentiation | 1.5[3] |
| α1β1ε | Inhibition | 4.0[3] |
| α1β3ε | Inhibition | 1.2[3] |
| α1β3 | Inhibition | 2.7[3] |
| α6β3γ | Inhibition | 1.1[3] |
Table 2: Reported Off-Target Activity of Tracazolate
| Target | Effect | Potency |
| Adenosine A1 and A2 receptors | Antagonism | Micromolar concentrations[6] |
| Phosphodiesterases | Inhibition | - |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology Protocol for this compound
This protocol outlines the investigation of tracazolate's effects on GABA-A receptors expressed in a heterologous system (e.g., HEK293 cells).
a. Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transiently transfect cells with plasmids encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2S). A fluorescent reporter (e.g., GFP) can be co-transfected for easy identification of transfected cells.
-
Plate cells on glass coverslips 24 hours before recording.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.3 with CsOH.
-
Drug Solutions: Prepare a stock solution of this compound in DMSO and dilute to the final desired concentrations in the external solution. Prepare GABA solutions in the external solution.
c. Recording Procedure:
-
Place a coverslip in the recording chamber and perfuse with the external solution.
-
Obtain a whole-cell patch-clamp configuration from a transfected cell.
-
Clamp the cell at a holding potential of -60 mV.
-
Apply GABA at its EC10-EC20 concentration to elicit a stable baseline current.
-
Co-apply different concentrations of this compound with the GABA solution.
-
Record the changes in the GABA-evoked current.
In Vivo Elevated Plus Maze Protocol for Assessing Anxiolytic Effects
This protocol is designed to evaluate the anxiolytic properties of this compound in mice.
a. Animals:
-
Use adult male mice (e.g., C57BL/6 strain).
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
b. Drug Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
-
Administer this compound (e.g., 10-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
c. Elevated Plus Maze Test:
-
The apparatus consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
d. Data Analysis:
-
An increase in the time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.
-
Compare the results between the tracazolate-treated group and the vehicle-treated group using appropriate statistical tests.
Visualizations
References
- 1. Tracazolate - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound () for sale [vulcanchem.com]
- 7. SID 178102117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tracazolate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Technical Support Center: Tracazolate Hydrochloride Behavioral Studies in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the behavioral effects of tracazolate (B1211167) hydrochloride in mice.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anxiolytic effects of tracazolate in our mouse model. What could be the reason?
A1: Several factors could contribute to a lack of anxiolytic effect. Consider the following troubleshooting steps:
-
Mouse Strain Variability: The behavioral response to psychoactive compounds can vary significantly between different mouse strains.[1][2][3] If you are using a strain different from the one reported in the original studies (e.g., Charles River CD-1), you may observe different behavioral phenotypes. It is recommended to run a pilot study with a range of doses in your specific strain.
-
Dosage: Tracazolate has demonstrated dose-related anticonflict activity.[4] Ensure that the administered dose is within the effective range reported in the literature (typically 1-20 mg/kg i.p.). An insufficient dose will not produce the desired effect.
-
Experimental Paradigm: The choice of behavioral assay is critical. Tracazolate was initially characterized using a conflict test (punished drinking).[4] Its effects in other paradigms like the elevated plus-maze or open field test may be less pronounced or require different experimental conditions.
-
GABA-A Receptor Subunit Composition: Tracazolate's mechanism of action is highly dependent on the subunit composition of the GABA-A receptor. Its effect can switch from potentiation to inhibition depending on the presence of specific subunits (e.g., ε vs. γ2).[5] If your research focuses on a specific brain region or a mouse model with altered GABA-A receptor expression, you might observe atypical responses.
Q2: We are observing unexpected changes in locomotor activity. Is this a known side effect of tracazolate?
A2: Tracazolate is reported to have a greater separation between its anxiolytic and sedative doses compared to benzodiazepines.[4] However, subtle effects on locomotor activity can occur.
-
High Doses: While less sedative than chlordiazepoxide, high doses of tracazolate may still induce some level of motor impairment.
-
Exploratory Behavior: Changes in locomotor activity can be confounded with exploratory behavior, which may be altered by anxiolytic drugs.[4] It is crucial to use appropriate behavioral assays that can distinguish between general locomotion and exploration.
-
Paradoxical Hyperactivity: While not specifically reported for tracazolate, some compounds acting on the benzodiazepine (B76468) receptor site can cause paradoxical increases in locomotor activity under certain conditions.[6] If you observe hyperactivity, carefully document the experimental conditions, including the novelty of the environment and the light/dark cycle.
Q3: Could tracazolate be causing paradoxical anxiety or pro-convulsant effects in our mice?
A3: Based on the available scientific literature, tracazolate has consistently been shown to have anxiolytic and anticonvulsant properties in rodent models.[4][7] There are no reports of it causing paradoxical anxiety or acting as a pro-convulsant. If you observe such effects, consider the following:
-
Experimental Error: Rule out any potential errors in drug preparation, dosage calculation, or administration.
-
Animal Health: Ensure the animals are healthy and not subject to other stressors that could confound the behavioral results.
-
Unique Animal Model: If you are using a genetically modified mouse model, it is possible that the genetic alteration interacts with the drug in an unforeseen way.
Q4: What are the known cognitive effects of tracazolate in mice?
A4: The primary literature on tracazolate from the 1980s focused on its anxiolytic and anticonvulsant effects, with less emphasis on cognitive performance. However, any compound that modulates GABA-A receptors has the potential to influence cognition. If you are investigating cognitive outcomes, it is advisable to include a battery of relevant behavioral tests, such as the Morris water maze, novel object recognition, or fear conditioning.
Troubleshooting Guides
Guide 1: Inconsistent Anxiolytic Effects
| Symptom | Possible Cause | Suggested Solution |
| High variability in behavioral data between subjects. | Genetic heterogeneity within an outbred mouse stock. | Consider using an inbred mouse strain for greater consistency. |
| Anxiolytic effect diminishes over repeated testing. | Habituation to the testing apparatus. | Ensure adequate time between tests and consider using different behavioral paradigms to assess anxiety. |
| No effect at low doses, sedation at high doses. | Narrow therapeutic window in the specific mouse strain being used. | Conduct a detailed dose-response study to identify the optimal dose for anxiolysis without sedation in your strain. |
Guide 2: Ambiguous Locomotor Activity Results
| Symptom | Possible Cause | Suggested Solution |
| Increased travel distance in the open field test. | Could be hyperactivity or increased exploration due to anxiolysis. | Analyze thigmotaxis (time spent near the walls). A decrease in thigmotaxis alongside increased travel suggests an anxiolytic effect. |
| Decreased rearing or climbing behavior. | Potential for mild sedative or muscle relaxant effects at the tested dose. | Correlate with other measures of sedation, such as performance on a rotarod test. |
Quantitative Data Summary
Table 1: Anticonflict Activity of Tracazolate in Mice
| Compound | Dose (mg/kg, i.p.) | Effect on Punished Responding |
| Tracazolate | 1.0 | No significant effect |
| 2.5 | Significant increase | |
| 5.0 | Significant increase | |
| 10.0 | Significant increase | |
| Chlordiazepoxide | 10.0 | Significant increase |
| 20.0 | Significant increase | |
| 40.0 | Significant increase |
Data adapted from Patel & Malick, 1982.[4]
Experimental Protocols
Conflict Test (Punished Drinking) in Mice
This protocol is based on the methodology used to assess the anxiolytic properties of tracazolate.[4]
-
Animals: Male Charles River (CD-1) mice, weighing 20-25g.
-
Apparatus: A standard operant conditioning chamber equipped with a drinking tube. The floor of the chamber is a grid that can deliver a mild electric shock.
-
Procedure:
-
Mice are water-deprived for 24 hours prior to testing.
-
During a 3-minute test session, every 20th lick on the drinking tube results in the delivery of a brief, mild electric shock to the feet.
-
The total number of shocks received during the session is recorded as a measure of punished responding.
-
-
Drug Administration: Tracazolate hydrochloride is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) 30 minutes before the test session.
-
Data Analysis: The number of shocks in the drug-treated group is compared to a vehicle-treated control group using appropriate statistical methods (e.g., ANOVA). A significant increase in the number of shocks taken by the drug-treated group is indicative of an anxiolytic effect.
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. Pharmacological Alterations of Anxious Behaviour in Mice Depending on Both Strain and the Behavioural Situation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mice lacking Gad2 show altered behavioral effects of ethanol, flurazepam and gabaxadol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioral phenotyping of mice in pharmacological and toxicological research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of benzodiazepine receptor inverse agonists on locomotor activity and exploration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tracazolate - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the In Vivo Bioavailability of Tracazolate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments aimed at improving the bioavailability of tracazolate (B1211167) hydrochloride.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability Despite Good Absorption
Symptoms:
-
Initial in vitro absorption assays (e.g., Caco-2 permeability) indicate good membrane permeability.
-
In vivo pharmacokinetic studies following oral administration show low plasma concentrations of the parent compound.
-
High levels of metabolites are detected in plasma and urine samples.
Possible Cause: Tracazolate hydrochloride is known to have good absorption (greater than 80%) but is subject to extensive first-pass metabolism in the liver and potentially the gut wall. This rapid metabolic clearance significantly reduces the amount of active drug reaching systemic circulation.
Troubleshooting Steps:
-
Characterize the Metabolic Profile:
-
Conduct in vitro metabolism studies using liver microsomes (human, rat, dog) to identify the primary metabolic pathways and the enzymes involved (e.g., cytochrome P450 isoforms).
-
Analyze in vivo plasma and urine samples to identify and quantify the major metabolites. Key reported metabolites include de-esterified tracazolate and gamma-ketotracazolate.[1]
-
-
Consider Formulation Strategies to Bypass or Reduce First-Pass Metabolism:
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic transport, which partially bypasses the portal circulation and first-pass metabolism in the liver.[2]
-
Nanoparticle Formulations: Encapsulating tracazolate in polymeric or solid lipid nanoparticles can protect the drug from enzymatic degradation in the gastrointestinal tract and liver.[3]
-
-
Explore Chemical Modification (Prodrug Approach):
-
Design a prodrug of tracazolate by masking the metabolic sites. For structurally related pyrazolo[3,4-d]pyrimidines, attaching a water-soluble promoiety via a carbamate (B1207046) linker has been shown to improve pharmacokinetic profiles.[1][4][5]
-
Issue 2: Poor and Variable Dissolution Rate in Aqueous Media
Symptoms:
-
Inconsistent results in dissolution studies.
-
High variability in plasma concentrations between individual subjects in preclinical studies.
-
The solid form of this compound exhibits poor wettability.
Possible Cause: While tracazolate has good absorption, its hydrochloride salt form may still exhibit poor solubility or a slow dissolution rate in the gastrointestinal fluids, which can be a rate-limiting step for absorption and contribute to variability.
Troubleshooting Steps:
-
Particle Size Reduction:
-
Micronization or nanocrystal technology can increase the surface area of the drug particles, thereby enhancing the dissolution rate.[6]
-
-
Amorphous Solid Dispersions:
-
Creating a solid dispersion of tracazolate with a hydrophilic polymer can improve its apparent solubility and dissolution rate. This can be achieved through techniques like spray drying or hot-melt extrusion.
-
-
Formulation with Solubilizing Excipients:
-
Incorporate surfactants, co-solvents, or complexing agents like cyclodextrins into the formulation to improve the solubility of tracazolate in the gastrointestinal tract.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low bioavailability of this compound?
A1: The primary reason for the low bioavailability of this compound, despite its good absorption, is extensive first-pass metabolism. After oral administration, the drug is absorbed from the gastrointestinal tract and enters the portal vein, which carries it to the liver. In the liver, a significant portion of the drug is metabolized before it can reach the systemic circulation.[7][8][9]
Q2: Which formulation strategy is best for overcoming the first-pass metabolism of tracazolate?
A2: Both lipid-based and nanoparticle formulations are promising strategies. Lipid-based formulations, particularly self-emulsifying drug delivery systems (SEDDS), can promote lymphatic uptake, which is a pathway that bypasses the liver.[2] Nanoparticle formulations can protect the drug from metabolic enzymes.[3] The choice between these would depend on the specific physicochemical properties of tracazolate and the desired release profile.
Q3: Can a prodrug approach improve the bioavailability of tracazolate?
A3: Yes, a prodrug approach is a viable strategy. For pyrazolo[3,4-d]pyrimidines, which are structurally similar to tracazolate, creating prodrugs by attaching a water-soluble promoiety has been shown to improve aqueous solubility and result in a more favorable pharmacokinetic profile.[4][5] This approach could potentially be applied to tracazolate to mask the sites of metabolism and enhance its systemic exposure.
Q4: What are the key metabolites of tracazolate that I should monitor in my in vivo studies?
A4: The major reported metabolites of tracazolate are de-esterified tracazolate and gamma-ketotracazolate.[1] It is crucial to quantify both the parent drug and these metabolites in plasma and urine to get a complete picture of the drug's disposition and the effectiveness of your bioavailability enhancement strategy.
Data on Bioavailability Enhancement of Structurally Related Compounds
Disclaimer: The following data is for pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to this compound. This information is provided as a reference for potential improvements that could be achieved with similar strategies.
| Compound Type | Formulation/Modification | Improvement in Solubility | Improvement in Bioavailability | Reference |
| Pyrazolo[3,4-d]pyrimidine | Prodrug with N-methylpiperazino promoiety | 600-fold increase | Profitable pharmacokinetic profile | [1][4][5] |
| Poorly Soluble Drug (Carbendazim) | Nanoparticle Formulation | Increased dissolution rate | 166% relative oral bioavailability | [3] |
| Poorly Soluble Drug (301029) | Nanoparticle Formulation | Increased saturation solubility | 99% absolute oral bioavailability (vs. 23% for microparticle) | [3] |
| BCS Class II Drug (Dipyridamole) | Medium-Chain Lipid-Based Formulation | Supersaturation upon digestion | Higher initial absorption rate | [10] |
Experimental Protocols
Protocol 1: Preparation of a Solid Lipid Nanoparticle (SLN) Formulation
-
Preparation of the Lipid Phase: Dissolve this compound and a solid lipid (e.g., glyceryl monostearate) in a suitable organic solvent (e.g., acetone) with heating.
-
Preparation of the Aqueous Phase: Dissolve a surfactant (e.g., Tween 80) in purified water.
-
Emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed homogenization to form a coarse oil-in-water emulsion.
-
Nanoparticle Formation: Subject the coarse emulsion to high-pressure homogenization or ultrasonication to form the SLNs.
-
Purification and Characterization: Cool the nanoemulsion to allow the lipid to recrystallize and form SLNs. The SLNs can be purified by centrifugation and characterized for particle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (n=6 per group).
-
Dosing: Administer the tracazolate formulation (e.g., SLN suspension) and a control (e.g., aqueous suspension of tracazolate) orally via gavage. Administer an intravenous solution of tracazolate to a separate group to determine absolute bioavailability.
-
Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of tracazolate and its major metabolites using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as AUC, Cmax, Tmax, and half-life using non-compartmental analysis. Calculate oral bioavailability by comparing the AUC of the oral dose to the AUC of the intravenous dose.
Visualizations
Caption: Metabolic fate of orally administered this compound.
Caption: Strategies to improve the bioavailability of tracazolate HCl.
References
- 1. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 8. First pass effect - Wikipedia [en.wikipedia.org]
- 9. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of in Vivo Performance of Lipid-Based Formulations: Correlation between in Vitro Drug Release Profiles and in Vivo Absorption Rate Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
best practices for experimental controls with tracazolate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tracazolate (B1211167) hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of tracazolate hydrochloride?
This compound is a potent positive allosteric modulator (PAM) of the GABA-A receptor.[1][2][3] It binds to a site on the receptor distinct from the GABA binding site and enhances the effect of GABA.[2][4][5] Its action can be complex, as it shows selectivity for GABA-A receptors containing specific subunits, such as β3 and α1.[1][6] The effect of tracazolate—whether it potentiates or inhibits the receptor's function—can depend on the specific combination of subunits that make up the receptor complex.[1][6][7] Additionally, tracazolate is known to interact with adenosine (B11128) receptors and phosphodiesterases, which could contribute to its overall pharmacological profile.[1][3][7]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C in a sealed container, away from moisture.[1][8] Stock solutions, typically prepared in DMSO, are stable for up to 6 months at -80°C or for 1 month at -20°C when stored in sealed containers.[1] It is advisable to make aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1] The compound is unstable at temperatures above 25°C.[3]
Q3: How should I dissolve this compound?
This compound is highly soluble in DMSO.[1] For in vitro studies, a stock solution can be prepared in DMSO. It is recommended to use newly opened, hygroscopic DMSO and sonication may be necessary to fully dissolve the compound.[1] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, and saline. One suggested formulation is to dissolve the this compound in DMSO first, then mix with PEG300, and finally add saline to the desired final concentration.[9]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in in vitro assays.
-
Possible Cause 1: Vehicle (DMSO) effects. DMSO is not biologically inert and can affect cell viability, proliferation, and gene expression, even at low concentrations.[10][11][12]
-
Solution:
-
Always include a vehicle-only control group in your experiments to differentiate the effects of the compound from those of the solvent.[10]
-
Keep the final DMSO concentration in your cell culture medium as low as possible, ideally at or below 0.1%.[13] For some sensitive cell lines, concentrations as low as 0.05% may be necessary for long-term experiments.[14]
-
Perform a DMSO dose-response curve on your specific cell line to determine the maximum concentration that does not cause adverse effects.[11]
-
-
-
Possible Cause 2: Compound precipitation. this compound may precipitate when a concentrated DMSO stock is diluted into an aqueous buffer or cell culture medium.
-
Solution:
-
When diluting, add the DMSO stock solution dropwise to the aqueous solution while gently mixing.[10]
-
Consider preparing a more concentrated stock solution in DMSO, which will allow you to use a smaller volume to achieve the desired final concentration, thereby reducing the final DMSO concentration.[10]
-
For particularly challenging solubility issues, using co-solvents like Tween 80 might be an option.[2]
-
-
-
Possible Cause 3: Off-target effects. Tracazolate is known to interact with adenosine receptors and phosphodiesterases.[1][3][7]
-
Solution:
-
Be aware of these potential off-target effects when interpreting your data.
-
Consider using specific antagonists for adenosine receptors or inhibitors of phosphodiesterases as additional controls to determine if the observed effects are independent of GABA-A receptor modulation.
-
-
Issue 2: High variability or lack of effect in in vivo animal studies.
-
Possible Cause 1: Inappropriate vehicle or administration route. The choice of vehicle and route of administration can significantly impact the bioavailability of the compound.
-
Solution:
-
For intraperitoneal (IP) injections, a common vehicle is a mixture of DMSO, PEG300, and saline.[9] The final concentration of DMSO should be kept as low as possible, generally below 10% for normal mice and below 2% for more sensitive strains.[9]
-
Always include a vehicle-only control group to account for any effects of the solvent mixture.[2]
-
-
-
Possible Cause 2: Insufficient dosage or poor bioavailability. Tracazolate is extensively metabolized, which can lead to low bioavailability.[15]
-
Solution:
-
Perform a dose-response study to determine the optimal dosage for the desired effect in your animal model. Doses of 10-30 mg/kg have been used in mice to observe anxiolytic-like behaviors.[3]
-
Consider the pharmacokinetic profile of tracazolate. It has a relatively long half-life in rats and dogs.[15]
-
-
Data Presentation
Table 1: Potency of this compound on Recombinant GABA-A Receptors
| Receptor Subunit Composition | Effect | EC50 (µM) |
| α1β1γ2s | Potentiation | 13.2[1] |
| α1β3γ2 | Potentiation | 1.5[1] |
| α1β1ε | Inhibition | 4.0[1] |
| α1β3ε | Inhibition | 1.2[1] |
| α1β3 | Inhibition | 2.7[1] |
| α6β3γ | Inhibition | 1.1[1] |
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound on Recombinant GABA-A Receptors in Xenopus Oocytes
This protocol describes the electrophysiological recording of GABA-A receptor activity in Xenopus oocytes to characterize the modulatory effects of this compound.
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.[16]
-
cRNA Injection: Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β3, γ2s).
-
Incubation: Incubate the injected oocytes for 2-7 days at 18°C to allow for receptor expression.
-
Electrophysiological Recording:
-
Use a two-electrode voltage-clamp setup to record currents from the oocytes.
-
Perfuse the oocytes with a standard frog Ringer's solution.
-
Apply GABA at a concentration that elicits a submaximal response (e.g., EC10-EC20) to establish a baseline current.
-
Co-apply different concentrations of this compound with the same concentration of GABA to determine its modulatory effect (potentiation or inhibition).
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of tracazolate.
-
Construct concentration-response curves to determine the EC50 for tracazolate's potentiation or inhibition.
-
Protocol 2: Assessment of Anxiolytic-like Effects in Mice using the Elevated Plus Maze (EPM)
This protocol outlines a standard procedure for evaluating the anxiolytic properties of this compound in mice.
-
Animals: Use adult male mice (e.g., C57BL/6J). Acclimatize the animals to the housing facility for at least one week before the experiment.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administer tracazolate (e.g., 10-30 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes before testing.
-
-
Elevated Plus Maze Apparatus: The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Testing Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the video for the time spent in the open and closed arms, and the number of entries into each arm.
-
An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for assessing anxiolytic effects in mice.
Caption: Logical workflow for troubleshooting in vitro experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. This compound () for sale [vulcanchem.com]
- 4. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 6. Tracazolate - Wikipedia [en.wikipedia.org]
- 7. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GABAA receptor: Positive and negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | GABA Receptor | TargetMol [targetmol.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
minimizing sedative effects of tracazolate hydrochloride at higher doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tracazolate (B1211167) hydrochloride. The information is designed to address specific issues that may be encountered during experiments, with a focus on mitigating the sedative effects observed at higher doses.
Frequently Asked Questions (FAQs)
Q1: We are observing sedative effects at doses intended to be anxiolytic. How can we differentiate between the anxiolytic and sedative dose ranges of tracazolate hydrochloride?
A1: this compound is known to exhibit a dose-dependent pharmacological profile, with anxiolytic effects observed at lower doses and sedative effects becoming more prominent at higher doses. It is crucial to perform a dose-response study in your specific experimental model to identify the optimal therapeutic window.
Based on preclinical studies in rats, anxiolytic effects have been observed at doses around 5 mg/kg, while sedative effects, such as decreased exploratory behavior and locomotor activity, become significant at doses of 10-25 mg/kg.[1] The separation between therapeutic (anxiolytic) and sedative doses is generally wider for tracazolate than for traditional benzodiazepines.[2]
Q2: Is there a way to pharmacologically block the sedative effects of high-dose tracazolate while preserving its anxiolytic properties?
A2: This is a complex issue. Studies have shown that the anxiolytic effects of tracazolate can be reversed by the benzodiazepine (B76468) receptor antagonist Ro 15-1788 (flumazenil). However, this antagonist does not reverse the sedative effects of tracazolate.[1] This suggests that the sedative and anxiolytic effects of tracazolate may be mediated by different mechanisms or receptor subtypes.
Currently, there is no published specific antagonist for the sedative effects of tracazolate. A potential, though exploratory, approach could be to investigate compounds that selectively antagonize GABAA receptor subtypes associated with sedation, such as those containing the α1 subunit. However, this would require significant experimental validation.
Q3: What is the underlying mechanism of this compound's sedative effects?
A3: this compound is a positive allosteric modulator of the GABA-A receptor. Its sedative effects are believed to be mediated through the potentiation of GABAergic inhibition in the central nervous system. The specific GABA-A receptor subtypes involved in sedation are thought to be those containing the α1 subunit. While tracazolate shows selectivity for β3-containing receptors, its overall effect (potentiation or inhibition) is determined by the third subunit (e.g., γ, δ, or ε) present in the receptor complex.[3] It is hypothesized that at higher concentrations, tracazolate's modulation of α1-containing GABA-A receptors leads to the observed sedative and hypnotic effects.
Troubleshooting Guides
Problem: Observed reduction in exploratory behavior in our anxiety model, confounding the anxiolytic readout.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dose is too high, inducing sedation. | Perform a detailed dose-response curve. Start with lower doses (e.g., 1-5 mg/kg in rodents) and carefully titrate upwards. | Identification of a dose that produces anxiolytic effects without significant sedation. |
| Behavioral assay is sensitive to motor impairment. | Utilize a battery of behavioral tests to dissociate anxiolysis from sedation. For example, combine an anxiety model (e.g., Elevated Plus Maze) with a specific motor activity assessment (e.g., locomotor activity test). | A clear distinction between anxiolytic effects (e.g., increased time in open arms of EPM) and sedative effects (e.g., decreased total distance traveled in a locomotor activity chamber). |
| Misinterpretation of behavioral endpoints. | Carefully define and score behavioral parameters. For instance, in the hole-board test, a decrease in head-dipping can indicate either increased anxiety or sedation. Concurrently measuring locomotor activity can help differentiate these states. | More accurate interpretation of the behavioral phenotype induced by tracazolate. |
Data Presentation
Table 1: Dose-Dependent Effects of this compound in Rodent Models
| Dose Range (mg/kg, i.p.) | Primary Observed Effect | Behavioral Test | Reference |
| 5 | Anxiolytic | Social Interaction Test | [1] |
| 10 - 25 | Sedative (Depression of exploratory behavior, locomotor activity, and rearing) | Hole-board Test | [1] |
Experimental Protocols
Protocol 1: Hole-Board Test for Assessing Sedation
This test is used to evaluate exploratory behavior, which can be suppressed by sedative compounds.
Apparatus:
-
A square arena (e.g., 40x40 cm) with walls to prevent escape.
-
The floor of the arena contains multiple equidistant holes (e.g., 16 holes of 3 cm diameter).
-
An automated system with infrared beams to detect head-dipping and locomotion is recommended for accuracy.
Procedure:
-
Acclimate the animals (rats or mice) to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle control at the desired doses and route.
-
Place a single animal in the center of the hole-board apparatus.
-
Record the following parameters for a set duration (e.g., 5-10 minutes):
-
Number of head-dips: When the animal inserts its head into a hole up to the level of its ears.
-
Duration of head-dips: The cumulative time spent with the head in the holes.
-
Locomotor activity: The total distance traveled or the number of line crossings.
-
Rearing frequency: The number of times the animal stands on its hind legs.
-
-
Thoroughly clean the apparatus between each animal to eliminate olfactory cues.
Data Analysis: A significant decrease in the number of head-dips, locomotor activity, and rearing frequency compared to the vehicle control group is indicative of a sedative effect.
Protocol 2: Locomotor Activity Assessment
This protocol directly measures general motor activity to assess for sedation.
Apparatus:
-
Locomotor activity chambers (e.g., 40x40x30 cm clear acrylic boxes).
-
Equipped with infrared beams along the x and y axes to detect movement.
-
Automated recording software.
Procedure:
-
Habituate the animals to the testing room for at least 30-60 minutes.
-
Administer this compound or vehicle control.
-
Immediately place each animal into an individual locomotor activity chamber.
-
Record locomotor activity continuously for a specified period (e.g., 30-60 minutes). Data is typically binned into smaller time intervals (e.g., 5 minutes).
-
The primary parameter to measure is the total distance traveled. Other parameters include horizontal activity (ambulation) and vertical activity (rearing).
Data Analysis: A statistically significant reduction in the total distance traveled in the tracazolate-treated groups compared to the vehicle group indicates sedation or motor impairment.
Visualizations
Caption: Signaling pathway of this compound at the GABAA receptor.
References
how to increase the shelf-life of tracazolate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in extending the shelf-life and ensuring the stability of tracazolate (B1211167) hydrochloride in experimental settings.
Troubleshooting Guide
Issue 1: My tracazolate hydrochloride solution appears cloudy or has formed a precipitate.
-
Potential Cause: Precipitation of the free base due to a pH shift, or degradation of the compound. The hydrochloride salt enhances aqueous solubility, but changes in buffer composition or pH can reduce this.
-
Troubleshooting Steps:
-
Verify the pH of your solution. This compound is a salt of a weak base and a strong acid; maintaining an acidic pH is crucial for solubility.
-
Ensure the solvent is appropriate. While soluble in DMSO, aqueous solubility is enhanced in acidic conditions (e.g., 1 eq. HCl)[1].
-
If preparing a stock solution in DMSO, sonication may be recommended to ensure complete dissolution[2]. When diluting in aqueous buffers, add the DMSO stock to the buffer slowly while vortexing to prevent precipitation.
-
Consider if the storage temperature has fluctuated, potentially affecting solubility.
-
Issue 2: I am observing a loss of potency or inconsistent results in my assays.
-
Potential Cause: Chemical degradation of this compound. The molecule contains functional groups, such as an ester and an amino group, that are susceptible to degradation.
-
Troubleshooting Steps:
-
Review Storage Conditions: Confirm that the compound, both in solid and solution form, is stored under the recommended conditions. Degradation is known to occur at temperatures above 25°C[1]. For long-term stability, refrigeration (2–8°C) or freezing is necessary[1][2].
-
Protect from Light and Moisture: Store in airtight, light-resistant containers (e.g., amber vials) to prevent photodecomposition and hydrolysis[3][4].
-
Prepare Fresh Solutions: Whenever possible, prepare solutions fresh for each experiment. If storing solutions, flash-freeze aliquots and store them at -80°C for up to one year[2]. Avoid repeated freeze-thaw cycles.
-
Consider Hydrolysis: The ethyl ester group in tracazolate is susceptible to hydrolysis, especially in aqueous solutions with a non-optimal pH[5]. This would result in the formation of the corresponding carboxylic acid, which is a known metabolite[6][7]. Using buffers to maintain a stable, acidic pH can help minimize this[3].
-
Consider Oxidation: The butylamino group and the pyrazolopyridine core could be susceptible to oxidation[5][8]. If oxidative stress is a concern in your experimental system, consider preparing solutions in degassed solvents or adding antioxidants[3].
-
Issue 3: The color of my this compound powder or solution has changed over time.
-
Potential Cause: This is often a visual indicator of chemical degradation, potentially due to oxidation or other reactions forming chromophoric byproducts.
-
Troubleshooting Steps:
-
Discard the discolored compound as its purity is compromised.
-
Review your storage protocol stringently. Ensure the container is properly sealed to protect from air (oxygen) and humidity, and is stored at the correct temperature in the dark[3][4].
-
For bulk powder, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation[9].
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term shelf-life, solid this compound should be stored in a tightly sealed, light-resistant container at refrigerated temperatures (2–8°C)[1]. Some suppliers recommend storing the powder at -20°C, which can extend its stability for up to three years[2].
Q2: How should I store solutions of this compound?
A2: Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C for long-term stability (up to one year)[2]. For short-term storage (up to a week), solutions may be kept at 4°C, but fresh preparation is always recommended as prolonged storage can lead to a loss of efficacy[2]. Avoid repeated freeze-thaw cycles.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure and known metabolic pathways, the primary degradation routes are likely:
-
Hydrolysis: The ethyl ester group can hydrolyze to form the corresponding carboxylic acid (de-esterified tracazolate)[5][7]. This reaction is often catalyzed by acidic or basic conditions and elevated temperatures[5][9].
-
Oxidation: The n-butylamino side chain and the pyrazole (B372694) ring system can be susceptible to oxidation[6][8].
-
N-dealkylation: Loss of the ethyl group from the pyrazole ring or the butyl group from the amino side chain can occur, similar to its metabolic breakdown[6].
Q4: Can I use lyophilization to improve the stability of my this compound formulation?
A4: Yes, lyophilization (freeze-drying) is an effective technique for enhancing the stability of sensitive compounds, especially for aqueous formulations. By removing water, it can significantly reduce the rate of hydrolysis, a major degradation pathway[3][10].
Q5: How does the hydrochloride salt form contribute to the stability of tracazolate?
A5: The formation of a hydrochloride salt improves the compound's stability and handling properties. The ionic interaction between the protonated amino group and the chloride ion enhances the crystal lattice stability[1]. Salt formation is a common strategy in drug development to improve physicochemical properties like stability and solubility[11][12].
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container | Key Considerations |
| Solid Powder | 2–8°C[1] | Long-term | Tightly sealed, light-resistant | Recommended for routine long-term storage. |
| -20°C[2] | Up to 3 years | Tightly sealed, light-resistant | For maximum shelf-life. | |
| Solution (in DMSO) | -80°C[2] | Up to 1 year | Sealed vials (aliquoted) | Best for preserving potency of stock solutions. Avoid freeze-thaw. |
| Solution (Aqueous) | 4°C[2] | < 1 week | Sealed, light-resistant vials | Prepare fresh if possible. Monitor for precipitation/degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol helps identify the degradation pathways and the intrinsic stability of this compound under various stress conditions.
1. Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, and photolysis.
2. Materials:
- This compound
- 0.1 M Hydrochloric Acid (HCl)
- 0.1 M Sodium Hydroxide (NaOH)
- 3% Hydrogen Peroxide (H₂O₂)
- Methanol or Acetonitrile (HPLC grade)
- Water (HPLC grade)
- HPLC system with UV detector
- pH meter
- Photostability chamber
3. Methodology:
- Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., 50:50 methanol:water) to a known concentration (e.g., 1 mg/mL).
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
- Photolytic Degradation: Expose 2 mL of the stock solution in a transparent vial to light in a photostability chamber (as per ICH Q1B guidelines). Wrap a control sample in aluminum foil and place it in the same chamber.
- Thermal Degradation: Store 2 mL of the stock solution at 60°C, protected from light, for 24 hours.
- Analysis: At the end of the incubation period, dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method. Compare the chromatograms of stressed samples to a control sample (stock solution stored at 2-8°C) to identify and quantify degradation products.
Protocol 2: Real-Time Stability Testing
This protocol is for determining the actual shelf-life of a specific formulation or batch of this compound under its intended storage conditions.
1. Objective: To evaluate the stability of this compound over a defined period under recommended storage conditions.
2. Materials:
- This compound (solid or in a specific formulation).
- Appropriate packaging/containers (e.g., amber glass vials).
- Stability chambers set to desired conditions (e.g., 5°C ± 3°C and 25°C/60% RH).
- Validated stability-indicating analytical method (e.g., HPLC).
3. Methodology:
- Sample Preparation: Prepare multiple, identical samples of this compound in the chosen formulation and packaging.
- Storage: Place the samples in stability chambers under the intended long-term storage conditions (e.g., 5°C) and accelerated conditions (e.g., 25°C/60% RH)[4].
- Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term testing; 0, 1, 2, 3, and 6 months for accelerated testing).
- Analysis: At each time point, remove a sample from each storage condition and analyze for key stability attributes:
- Assay: Quantify the amount of remaining this compound.
- Purity: Identify and quantify any degradation products.
- Physical Appearance: Note any changes in color, clarity (for solutions), or physical state.
- Data Evaluation: Plot the concentration of this compound versus time. The shelf-life is the time period during which the product remains within its predefined acceptance criteria (e.g., not less than 90% of the initial concentration).
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting workflow for stability issues.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. This compound | GABA Receptor | TargetMol [targetmol.com]
- 3. pharmatimesofficial.com [pharmatimesofficial.com]
- 4. prescouter.com [prescouter.com]
- 5. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 6. Metabolism of tracazolate. Metabolites in dog and rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. researchgate.net [researchgate.net]
- 11. bjcardio.co.uk [bjcardio.co.uk]
- 12. pharmtech.com [pharmtech.com]
Technical Support Center: Synthesis of Tracazolate Hydrochloride
Welcome to the technical support center for the synthesis of tracazolate (B1211167) hydrochloride. This resource is tailored for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for tracazolate hydrochloride?
A1: The synthesis of this compound, systematically named ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride, is a multi-step process.[1] It typically begins with the construction of the pyrazolo[3,4-b]pyridine core, followed by functionalization and final salt formation. A common route involves the synthesis of a hydroxy-pyrazolopyridine intermediate, which is then chlorinated and subsequently aminated before conversion to the hydrochloride salt.
Q2: What are the most critical steps in the synthesis of this compound?
A2: The most critical steps that often present challenges are:
-
Regioselective N-ethylation: Ensuring the ethyl group is introduced at the correct nitrogen atom of the pyrazole (B372694) ring is crucial for obtaining the desired isomer.
-
Chlorination of the pyridinone: This step can be harsh and may lead to side reactions if not carefully controlled.
-
Purification of intermediates and the final product: The polarity of the intermediates and the final salt can make purification challenging.
Q3: Are there alternative, more efficient methods for synthesizing the pyrazolopyridine core?
A3: Yes, multicomponent reactions (MCRs) are being explored as a more efficient approach to construct the pyrazolopyridine scaffold.[2] These one-pot reactions offer advantages such as reduced reaction times, higher yields, and simpler work-up procedures compared to traditional multi-step syntheses.[2]
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored at 2–8°C.[1] Degradation studies have indicated instability above 25°C, making refrigeration necessary for long-term storage.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Synthesis of Ethyl 4-hydroxy-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Hydroxy Precursor)
Q: My yield of the hydroxy precursor is low. What are the potential causes?
A: Low yields in this step can often be attributed to incomplete cyclization or side reactions.
-
Troubleshooting:
-
Reaction Temperature and Time: Ensure the reaction is heated to a sufficiently high temperature (around 235-250°C) for an adequate duration (1-2 hours) to drive the cyclization to completion.[3]
-
Efficient Removal of Ethanol (B145695): The continuous distillation of ethanol as it is formed is critical to shift the equilibrium towards the product.[3] Ensure your distillation setup is efficient.
-
Purity of Starting Materials: Use high-purity [[(1-Ethyl-5-pyrazolyl)amino]methylene]malonic acid diethyl ester to avoid side reactions.
-
Step 2: Chlorination of the Hydroxy Precursor
Q: The chlorination with phosphorus oxychloride (POCl₃) is giving me a complex mixture of byproducts. How can I improve the selectivity?
A: Chlorination of hydroxypyridines with POCl₃ can be aggressive. The formation of byproducts is a common issue.
-
Troubleshooting:
-
Control of Reaction Temperature: Overheating can lead to degradation and the formation of tar-like substances. It is advisable to perform the reaction at a controlled temperature, typically refluxing POCl₃, and monitor the reaction progress closely by TLC.
-
Use of a Base: The addition of a tertiary amine base, such as pyridine (B92270), can sometimes improve the reaction by scavenging the HCl generated.[4]
-
Stoichiometry of POCl₃: Using a large excess of POCl₃ can lead to more byproducts and difficult work-up. While an excess is often necessary, optimizing the amount (e.g., using a 1:1 molar ratio in a sealed reactor) can improve outcomes.[4]
-
Work-up Procedure: Quenching the reaction mixture by carefully and slowly adding it to ice-water is crucial to manage the exothermic reaction and precipitate the chlorinated product.
-
Step 3: Amination of Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Q: The amination reaction with n-butylamine is incomplete, or I am observing side products. What should I do?
A: Incomplete reaction or the formation of side products can result from several factors.
-
Troubleshooting:
-
Reaction Conditions: Ensure the reaction is carried out at a suitable temperature (e.g., 50°C) for a sufficient time (e.g., 5 hours).[5]
-
Stoichiometry of n-butylamine: Using a molar excess of n-butylamine (e.g., 2 equivalents) can help drive the reaction to completion.[5]
-
Solvent Choice: A non-polar aprotic solvent like benzene (B151609) or toluene (B28343) is typically used.[5] Ensure the solvent is anhydrous.
-
Removal of Byproducts: The formation of butylamine (B146782) hydrochloride as a precipitate helps to drive the reaction forward. This can be removed by filtration at the end of the reaction.[5]
-
Step 4: Formation of this compound
Q: I am having difficulty isolating a pure, crystalline hydrochloride salt. What are the best practices?
A: The formation and purification of hydrochloride salts can be challenging due to their solubility and hygroscopicity.
-
Troubleshooting:
-
Choice of HCl Source: Anhydrous forms of HCl (gaseous or in an aprotic solvent like diethyl ether or isopropanol) are often preferred to avoid the presence of water, which can hinder crystallization and lead to lower yields.[2]
-
Solvent for Crystallization: The choice of solvent is critical. A solvent in which the free base is soluble but the hydrochloride salt is sparingly soluble is ideal. Common choices include isopropanol, ethanol, or mixtures with less polar solvents like diethyl ether or ethyl acetate (B1210297) to induce precipitation.
-
Control of Crystallization: Slow cooling and avoiding rapid precipitation can lead to the formation of more well-defined and purer crystals.
-
Purification of the Salt: If impurities are present, recrystallization from a suitable solvent system is the primary method of purification. Washing the filtered salt with a cold, non-polar solvent can help remove residual impurities.
-
Data Presentation
Table 1: Summary of Reported Yields for Key Synthetic Steps
| Step | Starting Material | Product | Reagents and Conditions | Reported Yield | Reference |
| 1. Synthesis of Hydroxy Precursor | [[(1-Ethyl-5-pyrazolyl)amino]methylene]malonic acid diethyl ester | Ethyl 4-hydroxy-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Diphenyl ether, 235-250°C, 1-2 h | 92% | [3] |
| 2. Amination of Chloro-Intermediate | Ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Ethyl 4-(butylamino)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Tracazolate free base) | n-Butylamine (2 eq.), Benzene, 50°C, 5 h | 91.5% | [5] |
| 3. Alternative Pyrazolopyridine Synthesis (Multicomponent Reaction) | Ethyl acetoacetate, hydrazine (B178648) hydrate, aromatic aldehydes, ammonium (B1175870) acetate | Pyrazolopyridine derivatives | Alg@SBA-15/Fe₃O₄ catalyst, EtOH, room temperature, 20-30 min | 90-97% | [2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-hydroxy-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Reactants:
-
[[(1-Ethyl-6-methyl-5-pyrazolyl)amino]methylene]malonic acid diethyl ester (1 equivalent)
-
Diphenyl ether (as solvent)
-
-
Procedure:
-
Dissolve the starting material in diphenyl ether in a flask equipped with a distillation apparatus.
-
Heat the reaction mixture to 235-250°C (bath temperature).
-
Maintain this temperature for 1-2 hours, continuously distilling off the ethanol that is formed.
-
After the reaction is complete, remove the last traces of ethanol using a water aspirator.
-
Separate the product from the diphenyl ether by vacuum distillation. The product is obtained at a boiling point of 115-120°C at 0.05 mmHg.
-
The solidified product can be recrystallized from ligroin (90-100°C) to yield the pure hydroxy precursor.[3]
-
Protocol 2: Synthesis of Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
-
Reactants:
-
Ethyl 4-hydroxy-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1 equivalent)
-
Phosphorus oxychloride (POCl₃) (excess)
-
Pyridine (optional, catalytic amount)
-
-
Procedure:
-
To a round-bottom flask, add the hydroxy precursor.
-
Carefully add an excess of phosphorus oxychloride (POCl₃). If desired, a catalytic amount of pyridine can be added.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate is the chlorinated product. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Protocol 3: Synthesis of Ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Tracazolate Free Base)
-
Reactants:
-
Ethyl 4-chloro-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (1 equivalent)
-
n-Butylamine (2 equivalents)
-
Benzene (as solvent)
-
-
Procedure:
-
Dissolve the chloro-intermediate in benzene in a round-bottom flask.[5]
-
Add n-butylamine to the solution.[5]
-
Heat the mixture at 50°C for 5 hours.[5]
-
During the reaction, butylamine hydrochloride will precipitate out of the solution.
-
After the reaction is complete, cool the mixture and filter off the precipitated butylamine hydrochloride.[5]
-
Evaporate the filtrate to dryness under vacuum.[5]
-
The residual solid is the tracazolate free base, which can be recrystallized from hexane.[5]
-
Protocol 4: Preparation of this compound
-
Reactants:
-
Ethyl 4-(butylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (Tracazolate free base) (1 equivalent)
-
Anhydrous Hydrogen Chloride (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)
-
-
Procedure:
-
Dissolve the tracazolate free base in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of anhydrous HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring for a short period to ensure complete precipitation.
-
Collect the solid salt by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
-
The purity of the salt can be checked by melting point and analytical techniques such as HPLC and NMR.
-
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the synthesis of tracazolate HCl.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
overcoming precipitation of tracazolate hydrochloride in buffers
Technical Support Center: Tracazolate (B1211167) Hydrochloride Formulation
Welcome to the technical support center for tracazolate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common formulation challenges, specifically the precipitation of this compound in buffer solutions.
Troubleshooting Guide: Overcoming Precipitation
This guide addresses the common issue of this compound precipitation during experimental setup. Follow these steps to diagnose and resolve solubility challenges.
Q1: I'm observing precipitation after dissolving this compound in my physiological buffer (e.g., PBS, pH 7.4). What is the primary cause?
A1: The precipitation of this compound in physiological buffers is most often due to a pH shift that converts the more soluble hydrochloride salt form to its less soluble free base form.[1] this compound is the salt of a weak base and is more soluble at a lower pH where it is protonated. As the pH increases towards neutral or alkaline, the compound is deprotonated, leading to a significant decrease in aqueous solubility and subsequent precipitation.[1]
Q2: What immediate actions can I take if I observe precipitation?
A2: If you notice cloudiness or visible particulate matter, the following corrective actions can be taken:
-
pH Adjustment: The most direct approach is to lower the pH of your solution. A pH below 6.0 is generally recommended to maintain the protonated, more soluble form of the compound.[1] This can be achieved by the careful, dropwise addition of a dilute, sterile acid like 0.1 M HCl while monitoring the pH.[1]
-
Visual Inspection: Always visually inspect your solution before use. If precipitation is present, do not use it in your experiment as the actual concentration will be lower than intended.[1]
Q3: How can I prevent precipitation from occurring in the first place?
A3: Proactive measures during solution preparation are key to preventing precipitation. Consider the following strategies:
-
Prepare Concentrated Stock Solutions in an Appropriate Solvent: this compound is soluble in DMSO.[2][3] Prepare a high-concentration stock solution in a suitable organic solvent like DMSO. This stock can then be diluted into your aqueous buffer.
-
Gradual Dilution: When diluting the stock solution, avoid "solvent shock" where the rapid change in solvent polarity causes the compound to crash out.[4] Add the stock solution dropwise to your buffer while vortexing or stirring vigorously to ensure rapid and even dispersion.[4]
-
Use of Co-solvents: Incorporating a small percentage of a biocompatible co-solvent, such as ethanol (B145695) or DMSO, in your final formulation can help maintain the solubility of this compound, especially at higher concentrations.[1]
-
Lower the Final Solution pH: If your experimental conditions permit, preparing your final buffer at a slightly acidic pH (e.g., pH 5.0-6.0) can prevent the conversion to the insoluble free base.[1]
-
Complexation with Cyclodextrins: For challenging formulations, cyclodextrins like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) can be used. These molecules encapsulate the hydrophobic part of the drug, forming an inclusion complex with enhanced aqueous solubility at physiological pH.[1]
Below is a troubleshooting workflow to guide you through resolving precipitation issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a pyrazolopyridine derivative that functions as a positive allosteric modulator of the GABA-A receptor.[2][5] It exhibits anxiolytic and anticonvulsant properties.[5][6] Its mechanism involves enhancing the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, by binding to a site on the GABA-A receptor.[4] This leads to an increased influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[4]
Q2: What are the key chemical properties of this compound?
A2: The key chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₆H₂₅ClN₄O₂[2] |
| Molecular Weight | 340.85 g/mol [2] |
| CAS Number | 1135210-68-2[2] |
| Appearance | Solid powder |
| Storage | 2–8°C for long-term storage[2] |
Q3: What is the solubility of this compound in common solvents?
A3: The solubility of this compound can vary depending on the solvent and conditions. The following table provides a summary of its solubility.
| Solvent | Solubility | Reference |
| 1 eq. HCl | 34.09 mg/mL | [2] |
| 1 eq. HCl | Soluble to 100 mM | |
| DMSO | Slightly soluble | [2] |
| DMSO | 100 mg/mL (293.4 mM) | [3] |
| Water | Slightly soluble | [2] |
Note: "Slightly soluble" indicates that the exact concentration may vary. It is recommended to perform solubility tests for your specific application.
Q4: How does this compound's mechanism of action relate to its therapeutic potential?
A4: this compound's ability to positively modulate GABA-A receptors, particularly those containing specific subunits, suggests its potential for treating conditions related to GABAergic system dysregulation, such as anxiety and certain types of seizures.[5][6] The signaling pathway affected by this compound is central to neuronal inhibition.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 100 mg/mL).[3]
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.[3]
-
Storage: Store the stock solution at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[7] Aliquot the solution to avoid repeated freeze-thaw cycles.[7]
Protocol 2: Preparation of a Working Solution in Aqueous Buffer with pH Control
-
Buffer Preparation: Prepare your desired physiological buffer (e.g., PBS) and adjust the pH to a slightly acidic range (e.g., 5.0-6.0) using a calibrated pH meter and sterile 0.1 M HCl.[1]
-
Initial Dilution: In a sterile conical tube, add a volume of the pH-adjusted buffer that is less than your final desired volume.
-
Gradual Addition of Stock: While vigorously stirring or vortexing the buffer, add the required volume of the this compound stock solution dropwise. This gradual dilution helps prevent "solvent shock."[4]
-
Final Volume Adjustment: Bring the solution to the final desired volume with the pH-adjusted buffer.
-
Sterilization (if required): Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
Visual Inspection: Before use, visually inspect the solution to ensure it is clear and free of any precipitation.[1]
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
HP-β-CD Solution Preparation: Dissolve the required amount of HP-β-CD in your chosen physiological buffer.
-
Tracazolate Addition: Add the accurately weighed this compound powder to the HP-β-CD solution.
-
Complexation: Stir the mixture at room temperature for a sufficient duration (e.g., 4-24 hours) to allow for the formation of the inclusion complex.[1]
-
pH Check and Adjustment: Measure the pH of the final solution and adjust if necessary, keeping in mind the stability of your experimental system.
-
Sterilization (if required): Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
Visual Inspection: Visually inspect the final solution to confirm it is clear and free of particulates.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound () for sale [vulcanchem.com]
- 3. This compound | GABA Receptor | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. Tracazolate - Wikipedia [en.wikipedia.org]
- 6. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Refining Tracazolate Hydrochloride Dosage for Specific Rat Strains
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of tracazolate (B1211167) hydrochloride in common laboratory rat strains. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in refining your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is tracazolate hydrochloride and what is its mechanism of action?
A1: this compound is a non-benzodiazepine anxiolytic and anticonvulsant agent belonging to the pyrazolopyridine class of compounds.[1][2] Its primary mechanism of action is as a positive allosteric modulator of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain.[3][4] Tracazolate enhances the effect of GABA, leading to its therapeutic effects. It shows some selectivity for GABA-A receptors containing specific subunits, such as α1 and β3.[2]
Q2: What are the reported anxiolytic and sedative doses of tracazolate in rats?
A2: An anxiolytic effect of tracazolate has been observed at a dose of 5 mg/kg in rats in both the elevated plus-maze and social interaction tests.[5][6] Higher doses, in the range of 10-25 mg/kg, have been associated with sedative effects, including depression of locomotor activity and exploratory behavior.[6][7] It is crucial to perform a dose-response study to determine the optimal anxiolytic dose without confounding sedative effects in your specific experimental setup.
Q3: How does the potency of tracazolate compare to benzodiazepines?
A3: Tracazolate's potency is reported to be approximately one-quarter to one-half that of chlordiazepoxide.[3] This information can be used to estimate a starting dose range for your experiments.
Q4: Are there known differences in response to tracazolate between Sprague Dawley, Wistar, and spontaneously hypertensive rats (SHR)?
A4: While direct comparative studies of tracazolate across these specific strains are limited, inherent differences in their neurobiology suggest potential variations in response:
-
Sprague Dawley and Wistar Rats: These strains are commonly used in behavioral neuroscience. Studies on related compounds like diazepam have shown some strain-dependent effects on anxiety-like behaviors.[8] Differences in the expression of GABA-A receptor subunits between strains may contribute to varied responses to tracazolate.
-
Spontaneously Hypertensive Rats (SHR): SHRs are a genetic model of hypertension and often exhibit an altered behavioral phenotype, including differences in anxiety-like behavior compared to their normotensive Wistar-Kyoto (WKY) counterparts.[9][10] Research has shown that SHRs have downregulated GABA-A receptor binding in brain regions associated with anxiety, such as the hypothalamus and amygdala. This altered GABAergic tone might influence their sensitivity to tracazolate, potentially requiring dosage adjustments.
Q5: What is the pharmacokinetic profile of tracazolate in rats?
A5: Tracazolate is well-absorbed after oral administration in rats, but it undergoes extensive metabolism, which results in low bioavailability.[11][12] The mean half-life in rats is approximately 14 hours.[11] It distributes to various tissues, including the brain.[11][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable anxiolytic effect at the expected dose (e.g., 5 mg/kg). | Strain differences in sensitivity. Individual animal variability. Incorrect drug administration. | Perform a dose-response study (e.g., 2.5, 5, 10 mg/kg) to determine the optimal dose for your specific rat strain and experimental conditions. Ensure proper administration technique (oral gavage or IP injection). Verify the concentration and stability of your tracazolate solution. |
| Animals appear sedated (reduced locomotor activity, lethargy). | The dose is too high. | Reduce the dose. The therapeutic window for anxiolytic effects without sedation can be narrow. Doses of 10-25 mg/kg have been reported to cause sedation.[6][7] |
| Inconsistent or highly variable results between animals. | Individual differences in metabolism or receptor expression. Stress during handling and injection. | Increase the number of animals per group to improve statistical power. Ensure consistent handling and administration procedures for all animals to minimize stress-induced variability. |
| Precipitation of tracazolate in the vehicle. | Poor solubility of this compound in the chosen vehicle. | This compound has limited water solubility. Consider using a vehicle such as 0.5% methylcellulose (B11928114) or a solution containing a small amount of DMSO, followed by dilution with saline.[11] Always prepare fresh solutions and check for solubility before administration. |
| Signs of toxicity (e.g., severe lethargy, ataxia, respiratory depression). | Overdose. | Immediately monitor the animal's vital signs. Provide supportive care as needed. In future experiments, significantly reduce the dose. While specific LD50 data for tracazolate is not readily available, these signs indicate a dose that is too high. |
Quantitative Data Summary
The following table summarizes the available dosage information for tracazolate and related anxiolytics in rats. It is important to note that the optimal dose can vary depending on the specific experimental conditions and the rat strain used.
| Compound | Rat Strain | Dose | Route | Observed Effect | Behavioral Test | Reference |
| Tracazolate | Not Specified | 5 mg/kg | Not Specified | Anxiolytic | Elevated Plus-Maze | [5] |
| Tracazolate | Not Specified | 5 mg/kg | IP | Anxiolytic | Social Interaction | [6] |
| Tracazolate | Not Specified | 10-25 mg/kg | IP | Sedation | Holeboard | [6][7] |
| Chlordiazepoxide | Sprague Dawley | 5 mg/kg | IP | Anxiolytic | Elevated Plus-Maze | [14] |
| Chlordiazepoxide | Sprague Dawley | 7.5 mg/kg | IP | Anxiolytic | Elevated Plus-Maze | [15] |
| Chlordiazepoxide | Wistar | 5 mg/kg | IP | Anxiolytic | Elevated Plus-Maze | [16] |
| Diazepam | Wistar | 1 mg/kg | IP | Anxiolytic | Social Interaction | [8] |
Experimental Protocols
Elevated Plus-Maze (EPM) for Anxiolytic Activity
This protocol is adapted from standard procedures for assessing anxiety-like behavior in rats.[17]
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms (with walls), elevated from the floor.
-
A video camera mounted above the maze to record the sessions.
-
Video tracking software for automated analysis.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the test (typically 30 minutes for IP).
-
Test Initiation: Place the rat in the center of the maze, facing one of the open arms.
-
Recording: Start the video recording and allow the rat to explore the maze for 5 minutes.
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect.
-
Cleaning: Thoroughly clean the maze with 70% ethanol (B145695) between each animal to eliminate olfactory cues.
Pentylenetetrazole (PTZ)-Induced Seizure Test for Anticonvulsant Activity
This protocol is based on established methods for inducing clonic-tonic seizures in rats to screen for anticonvulsant drugs.[15][16]
Materials:
-
Pentylenetetrazole (PTZ) solution (e.g., 60 mg/kg in saline).
-
Observation cages.
-
Stopwatch.
Procedure:
-
Animal Preparation: House the rats individually for observation.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before PTZ injection.
-
PTZ Induction: Inject a convulsant dose of PTZ (e.g., 60 mg/kg, intraperitoneally).[15]
-
Observation: Immediately after PTZ injection, place the rat in the observation cage and start the stopwatch. Observe the animal for at least 30 minutes.
-
Scoring: Record the latency to the first seizure, the duration of the seizure, and the seizure severity based on a standardized scoring system (e.g., Racine scale). A delay in the onset of seizures, a decrease in their duration, or a reduction in their severity indicates an anticonvulsant effect.
-
Monitoring: Continue to monitor the animals for any adverse effects after the observation period.
Visualizations
Caption: A flowchart illustrating the iterative process of a dose-finding study.
Caption: The signaling pathway of tracazolate at the GABA-A receptor.
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. The effects of putative anxiolytic compounds (PK 8165, PK 9084 and tracazolate) on the rat corticosterone response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of antihypertensive drugs in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracazolate - Wikipedia [en.wikipedia.org]
- 5. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. Anxiolytic-like profile in Wistar, but not Sprague-Dawley rats in the social interaction test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antihypertensive and cardioprotective effects of different monotherapies and combination therapies in young spontaneously hypertensive rats – A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The static elastic properties and chemical composition of the rat aorta in spontaneously occurring and experimentally induced hypertension: the effect of an anti-hypertensive drug - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of subchronic administration of antiseizure drugs in spontaneously seizing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolism, disposition, and pharmacokinetics of tracazolate in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism of tracazolate. Metabolites in dog and rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elevated plus maze protocol [protocols.io]
- 15. Pentylenetetrazole-Induced Seizures in Wistar Male Albino Rats with Reference to Glutamate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pentylenetetrazol-induced seizures in rats: an ontogenetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
interpreting variable responses to tracazolate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting variable responses to tracazolate (B1211167) hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is tracazolate hydrochloride and what is its primary mechanism of action?
A1: this compound (also known as ICI 136,753) is a pyrazolopyridine derivative that acts as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[1][2] It is classified as a nonbenzodiazepine anxiolytic and also possesses anticonvulsant properties.[2][3] Its primary mechanism involves binding to the GABA-A receptor, which enhances the effect of GABA, the main inhibitory neurotransmitter in the brain.[1] This modulation leads to an increase in chloride ion influx into neurons, resulting in hyperpolarization and reduced neuronal excitability.
Q2: Why am I observing variable or contradictory results in my experiments with tracazolate?
A2: The most significant factor contributing to variable responses to tracazolate is the subunit composition of the GABA-A receptor.[3][4] Tracazolate's effect, including its potency and whether it potentiates or inhibits the receptor's function, is critically dependent on the specific α, β, and third subunit (e.g., γ, δ, or ε) that make up the receptor complex.[4][5] For example, the presence of a β3 subunit generally leads to higher sensitivity compared to a β1 subunit.[4] Furthermore, the replacement of a γ2S subunit with an ε subunit can dramatically switch tracazolate's effect from potentiation to inhibition.[5] Therefore, the specific GABA-A receptor subtypes expressed in your experimental system (e.g., cell line, tissue preparation) will dictate the observed outcome.
Q3: Does tracazolate have any off-target effects?
A3: Yes, in addition to its primary action on GABA-A receptors, tracazolate is known to interact with adenosine (B11128) receptors and phosphodiesterases.[5][6] These off-target actions may contribute to its overall pharmacological profile and could be a source of variability in experimental results, particularly at higher concentrations.[6]
Q4: How does tracazolate's effect compare to traditional benzodiazepines?
A4: While both tracazolate and benzodiazepines are positive allosteric modulators of the GABA-A receptor, tracazolate has a distinct pharmacological profile.[2] It is reported to have a greater separation between its anxiolytic and sedative effects compared to benzodiazepines.[2] Unlike benzodiazepines, tracazolate has been shown to enhance the binding of benzodiazepines to their receptor site.[2]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected responses to tracazolate application (e.g., inhibition instead of potentiation).
-
Possible Cause: The primary reason for such discrepancies is the specific subunit composition of the GABA-A receptors in your experimental model.[4][5] Tracazolate's action is highly dependent on the receptor subunits present.[4]
-
Troubleshooting Steps:
-
Verify Receptor Subunit Expression:
-
If using a recombinant expression system (e.g., HEK293 cells, Xenopus oocytes), confirm the successful expression of the intended subunits via methods like Western blot or RT-PCR.
-
If working with primary cell cultures or tissue slices, characterize the endogenous GABA-A receptor subunit expression profile in your specific preparation, as this can vary significantly between brain regions and cell types.
-
-
Consult Subunit Selectivity Data: Refer to the data on how tracazolate affects different subunit combinations (see Table 1 below). This can help you anticipate the expected effect in your system.
-
Control for Off-Target Effects: Consider if the observed effects could be due to tracazolate's interaction with adenosine receptors or phosphodiesterases, especially at higher concentrations.[5][6] You can test this by using specific antagonists for these off-target sites in control experiments.
-
Issue 2: High variability in EC50 values between experimental repeats.
-
Possible Cause: In addition to subunit composition, experimental conditions can influence the potency of tracazolate.
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistency in parameters such as temperature, pH, and incubation times.
-
Check Compound Stability: Prepare fresh solutions of this compound for each experiment to avoid degradation. Refer to the manufacturer's instructions for appropriate storage conditions.[7]
-
Ensure Consistent GABA Concentration: As an allosteric modulator, tracazolate's apparent potency can be influenced by the concentration of GABA used. Use a consistent and, ideally, sub-maximal (e.g., EC10-EC20) concentration of GABA in your assays.
-
Data Presentation
Table 1: Influence of GABA-A Receptor Subunit Composition on Tracazolate Potency
| Receptor Subunit Combination | Effect of Tracazolate | EC50 (µM) |
| α1β1γ2s | Potentiation | 13.2 |
| α1β3γ2 | Potentiation | 1.5 |
| α1β1ε | Inhibition | 4.0 |
| α1β3ε | Inhibition | 1.2 |
| α1β3 | Potentiation | 2.7 |
| α6β3γ | Potentiation | 1.1 |
Data sourced from MedChemExpress product information, citing Thompson et al., 2002.[4]
Experimental Protocols
Key Experiment: Characterization of Tracazolate's Effect on Recombinant GABA-A Receptors in Xenopus Oocytes
This protocol describes a typical experiment to measure the effect of tracazolate on a specific combination of recombinant GABA-A receptor subunits expressed in Xenopus oocytes using two-electrode voltage clamp (TEVC) electrophysiology.
I. Oocyte Preparation and cRNA Injection
-
Harvest and defolliculate Stage V-VI oocytes from a female Xenopus laevis.
-
Prepare cRNA for the desired GABA-A receptor subunits (e.g., α1, β3, γ2S) from linearized cDNA templates using an in vitro transcription kit.
-
Inject each oocyte with a precise amount of the cRNA mixture for the selected subunits.
-
Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.
II. Two-Electrode Voltage Clamp (TEVC) Recording
-
Place an oocyte in the recording chamber and perfuse with standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3M KCl (one for voltage clamping, one for current recording).
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Prepare stock solutions of GABA and this compound in the appropriate solvent and make serial dilutions in Ringer's solution.
III. Experimental Procedure
-
To determine the baseline GABA response, apply a concentration of GABA that elicits a sub-maximal current (e.g., EC10-EC20).
-
To test the modulatory effect of tracazolate, co-apply the same concentration of GABA with varying concentrations of tracazolate.
-
To determine if tracazolate directly activates the receptor, apply tracazolate alone.
-
Record the peak current amplitude for each application. Wash the oocyte with Ringer's solution between applications until the current returns to baseline.
IV. Data Analysis
-
Calculate the percentage potentiation or inhibition of the GABA-evoked current by each concentration of tracazolate.
-
Plot the percentage modulation as a function of the tracazolate concentration.
-
Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC50 and maximum effect of tracazolate.
Mandatory Visualizations
Caption: Tracazolate's mechanism of action on the GABA-A receptor signaling pathway.
Caption: Workflow for characterizing tracazolate effects using a Xenopus oocyte system.
Caption: A logical flowchart for troubleshooting variable responses to tracazolate.
References
- 1. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tracazolate - Wikipedia [en.wikipedia.org]
- 3. alpha1beta2delta, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Expression of native GABAA receptors in Xenopus oocytes injected with rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Tracazolate Hydrochloride Research: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities of tracazolate (B1211167) hydrochloride experimentation. Our troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common pitfalls and specific issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of tracazolate hydrochloride?
This compound is a positive allosteric modulator of the GABA-A receptor, meaning it enhances the effect of the principal inhibitory neurotransmitter, GABA. Its action leads to anxiolytic and anticonvulsant effects.[1][2] It is a pyrazolopyridine derivative and is classified as a nonbenzodiazepine.[2]
Q2: Does this compound exhibit selectivity for specific GABA-A receptor subunits?
Yes, this compound shows selectivity for GABA-A receptors that contain α1 and β3 subunits.[2] However, its effect—whether it potentiates or inhibits the receptor's function—is dependent on the third subunit present in the receptor complex.[1][3] This subunit-dependent effect is a critical consideration in experimental design and data interpretation.
Q3: What are the known off-target effects of this compound?
This compound is known to interact with adenosine (B11128) receptors and phosphodiesterases.[1][4] These off-target activities can contribute to its overall pharmacological profile and should be considered when interpreting experimental results, as they may lead to unexpected biological responses.
Q4: What is the recommended solvent for dissolving this compound?
This compound is slightly soluble in DMSO and water.[5] For creating stock solutions, DMSO is a common choice.[6] The hydrochloride salt form enhances its aqueous solubility.[5]
Q5: What are the proper storage conditions for this compound?
For long-term storage, it is recommended to keep this compound at 2–8°C.[5] Degradation studies have indicated that it is unstable at temperatures above 25°C.[5] Once dissolved in a solvent, stock solutions should be stored at -20°C or -80°C to prevent degradation.[1]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
-
Possible Cause 1: Subunit composition of the cell line. The effect of tracazolate is highly dependent on the GABA-A receptor subunit composition.[1][3] Different cell lines express different combinations of these subunits.
-
Solution: Characterize the GABA-A receptor subunit expression profile of your cell line. Consider using recombinant cell lines expressing specific subunit combinations to ensure consistent and interpretable results.
-
-
Possible Cause 2: Off-target effects. The interaction of tracazolate with adenosine receptors or phosphodiesterases could be influencing your results.[1][4]
-
Solution: Include controls to assess the potential contribution of off-target effects. This may involve using specific antagonists for adenosine receptors or measuring changes in cyclic nucleotide levels.
-
-
Possible Cause 3: Compound degradation. this compound is temperature-sensitive.[5] Improper storage or handling can lead to degradation and loss of activity.
-
Solution: Always store the compound at the recommended temperature and prepare fresh solutions for your experiments. Avoid repeated freeze-thaw cycles of stock solutions.[1]
-
Problem 2: Poor solubility or precipitation of the compound during experiments.
-
Possible Cause 1: Incorrect solvent or pH. this compound's solubility is limited in aqueous solutions.[5]
-
Solution: For aqueous buffers, ensure the pH is appropriate to maintain the hydrochloride salt in its soluble form. For in vitro assays, using a small percentage of DMSO to keep the compound in solution is a common practice. Always perform a vehicle control to account for any effects of the solvent.
-
-
Possible Cause 2: Concentration exceeds solubility limit.
-
Solution: Determine the solubility of this compound in your specific experimental buffer. If high concentrations are required, consider using a different formulation or delivery method.
-
Problem 3: High variability in in vivo studies.
-
Possible Cause 1: Rapid metabolism. Tracazolate is extensively metabolized in both rats and dogs, which can affect its bioavailability and duration of action.[7] No unchanged tracazolate is typically detected in urine.[7]
-
Solution: Conduct pharmacokinetic studies to determine the optimal dosing regimen and sampling time points for your animal model. Consider the species-specific differences in metabolism.
-
-
Possible Cause 2: Sedative effects at higher doses. While it has a good separation between anxiolytic and sedative doses, higher concentrations can induce sedation.[2][8]
-
Solution: Perform a dose-response study to identify a dose that provides the desired anxiolytic effect without causing significant sedation, which could confound behavioral assessments.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₅ClN₄O₂ | [5] |
| Molecular Weight | 340.85 g/mol | [5] |
| IUPAC Name | ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride | [5] |
| Solubility | Slightly soluble in DMSO and water | [5] |
| Storage Temperature | 2–8°C (solid) | [5] |
Table 2: In Vitro Potency of this compound on Different GABA-A Receptor Subunit Combinations
| Receptor Subunit Combination | Effect | EC₅₀ (µM) | Reference |
| α1β1γ2s | Potentiation | 13.2 | [1] |
| α1β3γ2 | Potentiation | 1.5 | [1] |
| α1β1ε | Inhibition | 4.0 | [1] |
| α1β3ε | Inhibition | 1.2 | [1] |
| α1β3 | Potentiation | 2.7 | [1] |
| α6β3γ | Inhibition | 1.1 | [1] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for Assessing this compound Activity
-
Cell Culture: Culture cells expressing the GABA-A receptor subunit combination of interest in a suitable medium and incubator conditions.
-
Cell Plating: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations in the appropriate assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability.
-
Treatment: Remove the culture medium from the wells and replace it with the assay buffer containing the different concentrations of this compound. Include a vehicle control (buffer with DMSO) and a positive control (a known GABA-A receptor modulator).
-
Incubation: Incubate the plate for a predetermined period.
-
Assay Readout: Measure the cellular response using a suitable assay. This could be a fluorescent-based assay measuring changes in intracellular calcium or membrane potential, or a luminescence-based reporter gene assay.
-
Data Analysis: Plot the response as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀.
Protocol 2: General In Vivo Behavioral Assessment in a Rodent Model of Anxiety
-
Animal Acclimation: Acclimate the animals (e.g., mice or rats) to the housing and testing environment for a sufficient period before the experiment.
-
Compound Preparation: Prepare a formulation of this compound suitable for the chosen route of administration (e.g., intraperitoneal injection, oral gavage). The vehicle should be tested alone to ensure it does not have any behavioral effects.
-
Dose-Response Determination: Conduct a preliminary experiment to determine the optimal dose of this compound that produces an anxiolytic effect without causing significant sedation or motor impairment.
-
Drug Administration: Administer the selected dose of this compound or the vehicle to the animals at a specific time before the behavioral test.
-
Behavioral Testing: Use a validated behavioral paradigm for assessing anxiety, such as the elevated plus-maze, light-dark box, or open-field test. Record the relevant behavioral parameters (e.g., time spent in the open arms, number of entries into the light compartment).
-
Data Analysis: Analyze the behavioral data using appropriate statistical methods to compare the effects of the this compound treatment group with the vehicle control group.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow for Tracazolate HCl.
Caption: Key relationships in Tracazolate HCl research.
References
- 1. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dctd.cancer.gov [dctd.cancer.gov]
- 5. Tracazolate | C16H24N4O2 | CID 5522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. biotechnologia-journal.org [biotechnologia-journal.org]
Validation & Comparative
A Preclinical Comparison of Tracazolate Hydrochloride and Diazepam for Anxiolytic Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic properties of the investigational pyrazolopyridine derivative, tracazolate (B1211167) hydrochloride, and the widely prescribed benzodiazepine (B76468), diazepam. The information presented is based on available preclinical experimental data, offering insights into their mechanisms of action, efficacy, and side effect profiles. To date, no human clinical trial data for the anxiolytic effects of tracazolate hydrochloride has been identified in the public domain. Therefore, this comparison is limited to preclinical findings.
Mechanism of Action: A Tale of Two GABA-A Receptor Modulators
Both tracazolate and diazepam exert their anxiolytic effects by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific interactions with the receptor complex appear to differ significantly.
Diazepam , a classic benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site, located at the interface of the α and γ subunits of the receptor complex.[1] This binding increases the affinity of GABA for its own binding site, leading to a more frequent opening of the chloride ion channel.[1] The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing a widespread depressant effect on the central nervous system, which underlies its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.[2][3]
This compound , a non-benzodiazepine, also enhances GABAergic neurotransmission but through a potentially more complex and novel mechanism. It is believed to interact with the GABA-A receptor at a site distinct from the benzodiazepine binding site.[4] Preclinical studies have shown that tracazolate's effect is dependent on the subunit composition of the GABA-A receptor.[5][6] It has been shown to potentiate GABA-induced chloride currents in some receptor subtypes while inhibiting them in others, suggesting a more nuanced modulation of neuronal activity compared to the broad enhancement seen with diazepam.[5][6] Interestingly, tracazolate has been found to enhance the binding of benzodiazepines to their receptor site, further indicating a different and potentially interactive mechanism of action.[7]
Signaling Pathway Diagrams
References
- 1. GABAA receptor - Wikipedia [en.wikipedia.org]
- 2. Diazepam – Rat Guide [ratguide.com]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Tracazolate Hydrochloride and Other Non-Benzodiazepine Anxiolytics
This guide offers a detailed comparison of the preclinical anxiolytic efficacy of tracazolate (B1211167) hydrochloride against other notable non-benzodiazepine anxiolytics, including buspirone (B1668070), zaleplon, and eszopiclone (B1671324). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to facilitate a comprehensive understanding of these compounds.
Introduction
The search for effective anxiolytic agents with improved side-effect profiles over classical benzodiazepines has led to the development of several non-benzodiazepine compounds. These agents target various neurotransmitter systems, offering alternative therapeutic strategies for anxiety disorders. Tracazolate hydrochloride, a pyrazolopyridine derivative, emerged as a compound with anxiolytic and anticonvulsant properties. This guide provides a comparative analysis of its efficacy against other non-benzodiazepine anxiolytics, focusing on their mechanisms of action, and preclinical performance in established anxiety models.
Mechanisms of Action and Signaling Pathways
The anxiolytic effects of tracazolate and the other non-benzodiazepine compounds discussed here are mediated by their distinct interactions with key neurotransmitter systems in the central nervous system.
This compound
Tracazolate is a pyrazolopyridine derivative that functions as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][2] Unlike benzodiazepines, tracazolate enhances the binding of GABA to its receptor, thereby increasing the inhibitory tone in the brain, which is thought to mediate its anxiolytic effects.[3] It shows some selectivity for GABA-A receptors containing α1 and β3 subunits.[1][2] The anxiolytic properties of tracazolate are reversible by the benzodiazepine (B76468) receptor antagonist flumazenil (B1672878) (Ro 15-1788), suggesting an interaction at or near the benzodiazepine binding site.[4]
Buspirone
Buspirone is an azapirone anxiolytic with a mechanism of action distinct from GABA-A receptor modulators.[5] It primarily acts as a partial agonist at presynaptic serotonin (B10506) 5-HT1A autoreceptors, which leads to a reduction in the firing rate of serotonergic neurons.[6] With chronic administration, desensitization of these autoreceptors is thought to result in enhanced serotonergic neurotransmission. Buspirone also functions as a partial agonist at postsynaptic 5-HT1A receptors and possesses a weak antagonist activity at dopamine (B1211576) D2 receptors.[6]
Zaleplon and Eszopiclone ("Z-drugs")
Zaleplon and eszopiclone are primarily classified as hypnotics but also exhibit anxiolytic properties.[7][8] Similar to tracazolate, they act as positive allosteric modulators of the GABA-A receptor. However, they show a degree of selectivity for GABA-A receptors containing the α1 subunit, which is thought to be primarily responsible for their sedative effects. Their anxiolytic effects are likely mediated by their action on other α subunits (α2, α3, and α5), with eszopiclone having a broader affinity for these subunits compared to zaleplon.[9]
Comparative Preclinical Efficacy
The anxiolytic potential of these compounds has been evaluated in various preclinical models of anxiety. The following tables summarize key findings from studies utilizing the elevated plus-maze (EPM) and conflict tests. It is important to note that direct head-to-head comparisons across all compounds in a single study are limited; therefore, data is compiled from multiple sources and should be interpreted with consideration for potential variations in experimental protocols.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used behavioral assay for assessing anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze.[10][11][12]
| Compound | Species | Dose Range | Key Findings | Reference(s) |
| Tracazolate | Rat | 5 mg/kg | Significantly increased the percentage of time spent on the open arms. | [13][14][15] |
| Buspirone | Rat | 0.5-20 mg/kg | No anxiolytic activity was observed in some studies. Other studies show anxiolytic effects at low doses (0.03-0.3 mg/kg, p.o.) with an inverted U-shaped dose-response curve. | [13][14][15][16][17][18] |
| Mouse | 1-10 mg/kg | Produced changes indicative of anxiety reduction. | [19] | |
| Zaleplon | Rat | 0.3-3 mg/kg | Displayed anxiolytic-like activity at doses close to those producing behavioral impairment. | [20] |
| Eszopiclone | Rat | 1 and 3 mg/kg | Suppressed stressor-induced anxiety-like behavior. | [9] |
Conflict Tests (Vogel and Geller-Seifter)
Conflict tests, such as the Vogel punished drinking test and the Geller-Seifter test, assess the anxiolytic potential of a drug by its ability to increase behaviors that are suppressed by punishment (e.g., a mild electric shock).[21][22]
| Compound | Species | Test | Dose Range | Key Findings | Reference(s) |
| Tracazolate | Rat, Mouse | Anticonflict | Dose-dependent | Demonstrated dose-related anticonflict activity. | [3] |
| Buspirone | Rat | Vogel | 10 mg/kg, p.o. | Exhibited an anticonflict effect with a bell-shaped dose-response curve. | [23][24] |
| Rat | Conditioned Suppression of Drinking | 0.125-1.0 mg/kg, s.c. | Showed only marginal anti-conflict efficacy. | [25] | |
| Zaleplon | Rat | Punished lever pressing/drinking | 0.1-3 mg/kg | Displayed weaker and/or non-specific anxiolytic-like effects compared to non-selective GABA-A modulators. | [20] |
| Eszopiclone | - | - | - | Data from direct comparative conflict tests are not readily available in the searched literature. | - |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for the key experiments cited.
Elevated Plus-Maze (EPM) Protocol
The elevated plus-maze typically consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.[10] Rodents are placed at the center of the maze and allowed to explore for a set period, usually 5 minutes.[26] Behavior is recorded, and the primary measures of anxiety are the time spent in and the number of entries into the open arms relative to the closed arms.[11] An increase in open arm exploration is indicative of an anxiolytic effect.
Vogel Conflict Test Protocol
In the Vogel-type conflict test, rodents are typically water-deprived for a period (e.g., 48 hours) before the experiment.[21] They are then placed in a chamber with a drinking spout. After a certain number of licks, a mild electric shock is delivered through the spout, which suppresses drinking behavior. Anxiolytic drugs are expected to increase the number of punished licks, indicating a reduction in the conflict between the motivation to drink and the aversion to the shock.[22]
Conclusion
This compound demonstrates clear anxiolytic-like effects in preclinical models, primarily through its positive allosteric modulation of GABA-A receptors. Its efficacy in these models appears robust, particularly in conflict tests.
In comparison, buspirone, with its distinct serotonergic and dopaminergic mechanism, shows more variable results in some preclinical paradigms like the elevated plus-maze, although it is effective in conflict tests. This highlights the importance of using a battery of tests to evaluate the anxiolytic potential of compounds with novel mechanisms.
The "Z-drugs," zaleplon and eszopiclone, while primarily hypnotics, also exhibit anxiolytic properties. Their efficacy in preclinical anxiety models appears to be present but may be less pronounced or occur at doses that also induce sedation, especially for the more α1-selective compounds.
This comparative guide underscores the diverse pharmacological landscape of non-benzodiazepine anxiolytics. While direct clinical comparisons are scarce, the preclinical data suggest that tracazolate holds promise as an anxiolytic agent. Further research, including well-controlled head-to-head clinical trials, would be necessary to definitively establish the comparative efficacy and therapeutic potential of these compounds in the treatment of anxiety disorders.
References
- 1. The effect of social factors on the anxiolytic efficacy of buspirone in male rats, male mice, and men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracazolate - Wikipedia [en.wikipedia.org]
- 3. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anxiolytic but not the sedative properties of tracazolate are reversed by the benzodiazepine receptor antagonist, Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacology of non-benzodiazepine anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Zaleplon - a review of a novel sedative hypnotic used in the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Can Eszopiclone Augment Antidepressants? | 2021-04-26 | CARLAT PUBLISHING [thecarlatreport.com]
- 9. Effects of eszopiclone and zolpidem on sleep-wake behavior, anxiety-like behavior and contextual memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Oral buspirone causes a shift in the dose-response curve between the elevated-plus maze and Vogel conflict tests in Long-Evans rats: relation of brain levels of buspirone and 1-PP to anxiolytic action. | Sigma-Aldrich [sigmaaldrich.com]
- 17. An evaluation of the elevated plus-maze test using the novel anxiolytic buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of buspirone on antinociceptive and behaviourial responses to the elevated plus-maze in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Limited anxiolytic-like effects of non-benzodiazepine hypnotics in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 22. orchidscientific.com [orchidscientific.com]
- 23. Comparison of the anticonflict effect of buspirone and its major metabolite 1-(2-pyrimidinyl)-piperazine (1-PP) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Buspirone effects in an animal conflict procedure: comparison with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
Validating the Subunit Selectivity of Tracazolate Hydrochloride on GABA-A Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tracazolate (B1211167) hydrochloride's performance against other GABA-A receptor modulators, supported by experimental data. Tracazolate, a pyrazolopyridine compound, demonstrates a unique profile of subunit selectivity at the GABA-A receptor, distinguishing it from classical benzodiazepines and other modulators. Its functional effect, ranging from potentiation to inhibition, is critically dependent on the specific subunit composition of the receptor complex.
Quantitative Comparison of GABA-A Receptor Modulators
The following tables summarize the binding affinities and functional potencies of tracazolate and selected comparator compounds at various GABA-A receptor subunit combinations. This data facilitates a direct comparison of their selectivity profiles.
Table 1: Subunit Selectivity of Tracazolate Hydrochloride
| Receptor Subunit Combination | Tracazolate Effect | Quantitative Data |
| α1β2δ | Strong Potentiation | 59-fold increase in current amplitude at GABA EC50; 23-fold increase at saturating GABA concentrations.[1][2] |
| α1β1δ | Potentiation | Maximum potentiation of GABA EC20 is much greater than on α1β1γ2.[3][4] |
| α1β3γ2s | Potentiation | Potentiated by tracazolate.[3] |
| α1β1γ2s | Potentiation | Leftward shift in GABA EC50 with increased maximum response.[3][4] |
| α1β3ε | Inhibition | Functional response changes from potentiation to inhibition compared to γ2s-containing receptors.[3] |
| α1β1ε | Inhibition | Concentration-related decrease in maximum current amplitude.[3][4] |
| α1β3 (binary) | Potentiation | Potentiated by tracazolate.[3] |
| α1β2 (binary) | Modest Potentiation | 3.9-fold increase in current at 3 µM GABA; no potentiation at saturating GABA.[1] |
| β3-containing receptors | Higher Potency | Selectivity for β3 over β1 subunits.[3] |
Table 2: Comparative Binding Affinities (Ki, nM) of Alternative GABA-A Receptor Modulators
| Receptor Subunit Combination | Zolpidem | L-838,417 | Diazepam |
| α1β3γ2 | ~20[5] | 0.79[6] | 16.1[7] |
| α2β3γ2 | ~400[5] | 0.67[6] | 16.9[7] |
| α3β3γ2 | ~400[5] | 0.67[6] | 17.0[7] |
| α5β3γ2 | >5000[5] | 2.25[6] | 14.9[7] |
| α4β2γ2 | No appreciable affinity[5] | - | >10,000[7] |
| α6β2γ2 | No appreciable affinity[5] | - | >10,000[7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to study the functional properties of ion channels, such as GABA-A receptors, expressed in the cell membrane of Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Healthy, stage V-VI oocytes are harvested from female Xenopus laevis frogs.
-
The oocytes are defolliculated, typically using a collagenase treatment.
-
Capped and polyadenylated complementary RNA (cRNA) transcripts for the desired GABA-A receptor subunits (e.g., α1, β2, δ) are synthesized in vitro.
-
A specific ratio of subunit cRNAs is microinjected into the oocyte cytoplasm. The oocytes are then incubated for 2-7 days to allow for receptor expression.
2. Electrophysiological Recording:
-
An injected oocyte is placed in a recording chamber and continuously perfused with a saline solution (e.g., Barth's solution).
-
Two microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a desired holding potential (typically -60 to -80 mV).
-
The oocyte is exposed to various concentrations of GABA, with and without the test compound (e.g., tracazolate), through the perfusion system.
3. Data Acquisition and Analysis:
-
The resulting ion currents flowing through the expressed GABA-A receptors are recorded.
-
Concentration-response curves are generated by plotting the peak current amplitude against the GABA concentration.
-
The EC50 (half-maximal effective concentration) and maximum current response (Imax) are determined by fitting the data to the Hill equation.
-
The modulatory effect of the test compound is quantified by comparing the EC50 and Imax of GABA in the presence and absence of the compound.
Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to that receptor.
1. Membrane Preparation:
-
Human embryonic kidney (HEK293) cells are transiently or stably transfected to express specific GABA-A receptor subunit combinations.
-
The cells are harvested, and the cell membranes are isolated through a series of centrifugation and homogenization steps.
-
The protein concentration of the membrane preparation is determined.
2. Binding Reaction:
-
The cell membranes are incubated with a specific radioligand (e.g., [³H]flunitrazepam for the benzodiazepine (B76468) site) at a concentration close to its dissociation constant (Kd).
-
A range of concentrations of the unlabeled test compound (e.g., tracazolate) is added to compete with the radioligand for binding to the receptor.
-
The incubation is carried out at a specific temperature (e.g., 4°C) for a set period to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand that saturates the receptor binding sites.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition curve.
-
The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
The following diagrams illustrate key concepts related to GABA-A receptor signaling and the experimental validation of compound selectivity.
Figure 1. Simplified GABA-A receptor signaling pathway.
Figure 2. Experimental workflow for TEVC.
Figure 3. Subunit-dependent effect of tracazolate.
References
- 1. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alpha1beta2delta, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Zolpidem - Wikipedia [en.wikipedia.org]
- 6. L-838,417 | GABAA Receptors | Tocris Bioscience [tocris.com]
- 7. resources.tocris.com [resources.tocris.com]
Replicating Foundational Studies on Tracazolate Hydrochloride's Pharmacology: A Comparative Guide
This guide provides a comparative analysis of the foundational pharmacology of tracazolate (B1211167) hydrochloride against two benchmark anxiolytics, diazepam and buspirone (B1668070). It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of their distinct mechanisms of action, binding affinities, and in vivo efficacy. The experimental data is presented in structured tables, and detailed protocols for key assays are provided to facilitate the replication of these foundational studies.
Quantitative Comparison of Anxiolytic Compounds
The pharmacological profiles of tracazolate, diazepam, and buspirone are distinct, reflecting their different molecular targets and mechanisms of action. Tracazolate acts as a positive allosteric modulator at GABA-A receptors, distinguishing it from the classical benzodiazepine (B76468), diazepam. Buspirone's anxiolytic effects are primarily mediated by the serotonergic system.
Table 1: In Vitro Receptor Binding Affinity
This table summarizes the binding affinities (Ki or IC50) of tracazolate, diazepam, and buspirone at their primary receptor targets. These values are critical for understanding the potency and selectivity of these compounds.
| Compound | Primary Target | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) |
| Tracazolate | GABA-A Receptor (Modulator) | [3H]Flunitrazepam | Rat Brain Synaptic Membranes | N/A | N/A |
| Diazepam | GABA-A Receptor (Benzodiazepine Site) | [3H]Flunitrazepam | Rat Whole Brain (except cerebellum) | N/A | 16 |
| Buspirone | 5-HT1A Receptor | [3H]8-OH-DPAT | Human Recombinant | 7.13 | N/A |
*Tracazolate is a positive allosteric modulator that enhances the binding of [3H]flunitrazepam, rather than competing for the same binding site, so a direct Ki or IC50 value from a competitive assay is not applicable.[1]
Table 2: In Vivo Anxiolytic Efficacy in the Elevated Plus-Maze (EPM) Test
The elevated plus-maze is a standard behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and entries into the open arms of the maze. This table presents the effective dose (ED50) or effective dose ranges for the three compounds in this model.
| Compound | Species | Anxiolytic-like Effect | Effective Dose |
| Tracazolate | Rat | Significant increase in percentage of time spent on open arms | 5 mg/kg |
| Diazepam | Mouse | Increased percentage of time spent in open arms | 1.5 mg/kg |
| Buspirone | Mouse | Reduction in risk assessment behaviors (anxiolytic-like) | 1.25 mg/kg (acute) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate these foundational studies.
Radioligand Binding Assay for GABA-A Benzodiazepine Receptor ([3H]Flunitrazepam)
This assay is used to determine the binding affinity of compounds that interact with the benzodiazepine binding site on the GABA-A receptor.
-
Receptor Source: Whole brains (excluding the cerebellum) from male Wistar-derived rats are used to prepare synaptic membranes.
-
Procedure:
-
Aliquots of the prepared brain membrane homogenate are incubated with 1 nM [3H]Flunitrazepam.[2]
-
The incubation is carried out for 60 minutes at 25°C in a Na-K phosphate (B84403) buffer (pH 7.4).[2]
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration (e.g., 10 µM) of unlabeled diazepam.[2]
-
Following incubation, the membranes are collected by filtration through glass fiber filters and washed with cold buffer to remove unbound radioligand.[2]
-
The radioactivity retained on the filters, representing bound [3H]Flunitrazepam, is quantified using liquid scintillation counting.[2]
-
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. For competitive binding assays, IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of concentration-response curves. Ki values can then be calculated using the Cheng-Prusoff equation.[3][4]
Radioligand Binding Assay for 5-HT1A Receptor ([3H]8-OH-DPAT)
This assay is employed to measure the binding affinity of compounds to the serotonin (B10506) 1A (5-HT1A) receptor.
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) expressing the human 5-HT1A receptor are used.[3]
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand [3H]8-OH-DPAT, a high-affinity 5-HT1A agonist.[3]
-
Varying concentrations of the test compound (e.g., buspirone) are added to compete for binding to the receptor.[5]
-
The incubation is conducted in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[3]
-
The reaction is terminated by rapid filtration, and the filters are washed with cold buffer.[5]
-
The amount of bound radioactivity on the filters is measured by a scintillation counter.[5]
-
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value is determined from this curve, and the Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Elevated Plus-Maze (EPM) Test for Anxiolytic Activity
The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents.[6][7]
-
Apparatus: The maze is shaped like a plus sign and elevated off the ground. It consists of two open arms and two closed arms.[6][8]
-
Procedure:
-
Animals are allowed to habituate to the testing room for at least 45-60 minutes before the test.[6][8]
-
The test compound or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).[9]
-
Each animal is placed in the center of the maze, facing a closed arm, and is allowed to explore the maze for a 5-minute period.[6][7]
-
The animal's behavior is recorded by an overhead camera and analyzed using a video-tracking system.[8]
-
-
Data Analysis: Key parameters measured include the number of entries into and the time spent in the open and closed arms.[8] An increase in the percentage of time spent in the open arms and the percentage of open arm entries are indicative of an anxiolytic effect.[10]
Visualizing Pharmacological Concepts
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the pharmacology of these anxiolytic agents.
References
- 1. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Elevated plus maze protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Cross-Species Validation of Tracazolate Hydrochloride's Anxiolytic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anxiolytic (anti-anxiety) activity of tracazolate (B1211167) hydrochloride across different animal species, with a focus on its performance relative to other common anxiolytic agents. The data presented is compiled from preclinical studies to offer a clear perspective on its efficacy and mechanism of action.
Executive Summary
Tracazolate hydrochloride, a non-benzodiazepine anxiolytic, has demonstrated dose-dependent anti-anxiety effects in rodent models, including rats and mice. Its potency is estimated to be approximately one-quarter to one-half that of the conventional benzodiazepine, chlordiazepoxide. The primary mechanism of action for tracazolate is the positive allosteric modulation of the GABA-A receptor, which enhances the inhibitory effects of the neurotransmitter GABA in the central nervous system. This guide will delve into the quantitative comparisons, detailed experimental methodologies, and the underlying signaling pathways.
Comparative Anxiolytic Activity
The anxiolytic effects of tracazolate have been evaluated in several well-established preclinical models of anxiety. The following tables summarize the key quantitative data from studies in rats and mice, comparing its efficacy with chlordiazepoxide and diazepam.
Table 1: Anxiolytic Activity of Tracazolate and Chlordiazepoxide in Rodents
| Species | Test | This compound Dose | Chlordiazepoxide Dose | Outcome |
| Rat | Elevated Plus Maze | 5 mg/kg | Not specified in study | Significantly increased time spent in the open arms, indicating anxiolytic effect. |
| Rat | Social Interaction | 5 mg/kg | Not specified in study | Anxiolytic action observed. Higher doses (10-25 mg/kg) were less effective. |
| Rodents | Various Anxiety Models | Not specified | Not specified | Potency is one-quarter to one-half that of chlordiazepoxide.[1] |
Table 2: Anxiolytic Activity of Diazepam in Mice (for comparison)
| Species | Test | Diazepam Dose | Outcome |
| Mouse | Staircase Test | 2.0, 3.5, and 5.0 mg/kg | Dose-dependent reduction in the number of rearings (anxiolytic-like effect).[2] |
Mechanism of Action: GABA-A Receptor Modulation
Tracazolate exerts its anxiolytic effects by interacting with the GABA-A receptor, a ligand-gated ion channel. Unlike benzodiazepines, which also target this receptor, tracazolate has a unique modulatory profile. Its effect is highly dependent on the subunit composition of the GABA-A receptor complex.
The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and thus inhibiting neuronal firing. Tracazolate enhances the effect of GABA, leading to a greater inhibitory signal and a reduction in anxiety. The specific subunits of the GABA-A receptor (e.g., α, β, γ, δ, ε) determine the affinity and efficacy of tracazolate's modulatory effect, which can range from potentiation to inhibition.
Caption: Tracazolate's Mechanism of Action at the GABAergic Synapse.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anxiolytic drugs.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behaviors in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by walls.
-
Procedure:
-
Animals are placed at the center of the maze, facing an open arm.
-
They are allowed to freely explore the maze for a set period (typically 5 minutes).
-
Behavior is recorded, often by video-tracking software.
-
-
Measures:
-
Primary: Time spent in the open arms versus the closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Secondary: Number of entries into open and closed arms, total distance traveled.
-
-
Drug Administration: The test compound (e.g., tracazolate) or vehicle is administered at a specified time before the test.
Caption: Experimental Workflow for the Elevated Plus Maze Test.
Vogel Conflict Test
The Vogel Conflict Test is a classic animal model for screening anxiolytic drugs based on a conflict between the motivation to drink and the aversion to a mild electric shock.
-
Apparatus: An operant chamber with a drinking spout connected to a shock generator.
-
Procedure:
-
Animals (typically rats or mice) are water-deprived for a period before the test.
-
During the test session, licking the drinking spout results in the delivery of a mild electric shock.
-
The number of shocks received (i.e., the number of punished licks) is recorded over a specific period.
-
-
Measures: An increase in the number of punished licks is indicative of an anxiolytic effect, as the drug reduces the animal's fear of the shock.
-
Drug Administration: The test compound or vehicle is administered prior to the testing session.
Caption: Experimental Workflow for the Vogel Conflict Test.
Conclusion
This compound demonstrates clear anxiolytic properties in preclinical rodent models. Its efficacy, while notable, appears to be less potent than the benchmark benzodiazepine, chlordiazepoxide. The unique modulatory effects of tracazolate on the GABA-A receptor, which are dependent on subunit composition, suggest a potential for a more targeted therapeutic action. Further research, particularly in non-rodent species and with direct, quantitative comparisons to a wider range of anxiolytics, is warranted to fully elucidate its clinical potential. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational understanding for researchers in the field of anxiolytic drug development.
References
A Comparative Analysis of Tracazolate Hydrochloride and Zopiclone in Preclinical Sedation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative properties of tracazolate (B1211167) hydrochloride and zopiclone (B121070), based on available preclinical data from various sedation models. Direct head-to-head comparative studies are limited; therefore, this analysis synthesizes findings from independent research to offer insights into their respective profiles.
Executive Summary
Tracazolate hydrochloride, a pyrazolopyridine derivative, is primarily characterized as an anxiolytic agent with sedative effects emerging at higher doses.[1] It is noted for a significant separation between its anxiolytic and sedative dose ranges, suggesting a wider therapeutic window for anxiety without immediate sedation compared to traditional benzodiazepines.[2][3] In contrast, zopiclone, a cyclopyrrolone nonbenzodiazepine, is predominantly a sedative-hypnotic agent.[4] Animal models demonstrate its efficacy in reducing locomotor activity and potentiating sleep, positioning it clearly as a compound with primary sedative-hypnotic action.
Mechanism of Action
Both tracazolate and zopiclone exert their effects through the modulation of the GABA-A receptor complex, the primary inhibitory neurotransmitter system in the central nervous system. However, their specific interactions with the receptor subunits are believed to differ, contributing to their distinct pharmacological profiles.
-
Tracazolate: Acts as a positive allosteric modulator at the GABA-A receptor, though its binding site is distinct from that of benzodiazepines. It is suggested to interact with the picrotoxinin (B1677863) site on the GABA-A receptor complex.[5] Tracazolate has been shown to be selective for GABA-A receptors containing α1 and β3 subunits.[1]
-
Zopiclone: Also a positive allosteric modulator of the GABA-A receptor, zopiclone's mechanism is similar to that of benzodiazepines, enhancing the effect of GABA.[6]
Below is a diagram illustrating the distinct modulatory actions of Tracazolate and Zopiclone on the GABA-A receptor.
Quantitative Data Presentation
The following tables summarize the available quantitative data from preclinical sedation models for this compound and zopiclone. It is important to note that these data are compiled from different studies and are not the result of direct comparative experiments.
Table 1: Effects on Locomotor Activity
| Compound | Species | Dose | Route of Administration | Model | Effect | Citation |
| Tracazolate | Rat | 5-25 mg/kg | Not Specified | Holeboard | Dose-related depression of locomotor activity | [5][7] |
| Zopiclone | Rat | 10 mg/kg | p.o. | Not Specified | Significant reduction in locomotor activity | [8] |
| Zopiclone | Rat | 10 mg/kg | Not Specified | Not Specified | Reduction in locomotor activity | [9] |
Table 2: Effects on Righting Reflex
| Compound | Species | Dose | Route of Administration | Model | Effect | Citation |
| Tracazolate | - | - | - | - | Data not available | |
| Zopiclone | Mouse | 7.5 mg/kg | p.o. | Righting Reflex Test | Did not inhibit righting reflex when given alone | [10] |
| Zopiclone | Mouse | Not Specified | Not Specified | Righting Reflex Test | Virtually no effect on righting reflex when given alone | [11] |
| Zopiclone | Mouse | Not Specified | Not Specified | Pentobarbitone Sleeping Time | Potentiated sleeping time | [10] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication.
Locomotor Activity (Holeboard Test for Tracazolate)
-
Objective: To assess the sedative effects of tracazolate by measuring changes in spontaneous motor activity.[5]
-
Apparatus: A holeboard apparatus, which allows for the simultaneous measurement of exploratory head-dipping, locomotor activity, and rearing.[5]
-
Animals: Rats.[5]
-
Procedure:
-
Animals are habituated to the experimental room.
-
Tracazolate is administered at doses of 5, 10, and 25 mg/kg.[5][7]
-
Following drug administration, individual rats are placed in the holeboard.
-
Locomotor activity, rearing, and head-dipping are recorded for a specified period.
-
A dose-related decrease in these activities is indicative of a sedative effect.[5][7]
-
The experimental workflow for assessing sedation via locomotor activity is depicted below.
Righting Reflex Test (for Zopiclone)
-
Objective: To determine the hypnotic effect of a substance by observing the loss of the righting reflex.[10]
-
Apparatus: A suitable surface for observing the animal.
-
Animals: Mice.[10]
-
Procedure:
-
Zopiclone (e.g., 7.5 mg/kg, p.o.) is administered to the mice.[10]
-
At a predetermined time after administration, the mouse is gently placed on its back.
-
The ability of the mouse to right itself (return to its normal upright posture) within a specified time (e.g., 30 seconds) is observed.[10]
-
Loss of the righting reflex is considered an indicator of hypnosis or deep sedation.[10]
-
The logical flow of the righting reflex test is illustrated in the following diagram.
Conclusion
Based on the available preclinical data, this compound and zopiclone exhibit distinct profiles in sedation models. Zopiclone is a potent sedative-hypnotic, consistently demonstrating effects in models of sedation such as reduced locomotor activity and potentiation of sleep. Tracazolate, while capable of inducing sedation at higher doses, is primarily an anxiolytic with a notable separation between its anxiolytic and sedative effects. This suggests that at therapeutic doses for anxiety, tracazolate may be less sedating than compounds like zopiclone. Further direct comparative studies are warranted to definitively delineate the sedative potencies and therapeutic indices of these two compounds.
References
- 1. en.wikipedia.org [en.wikipedia.org]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. en.wikipedia.org [en.wikipedia.org]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
Unraveling the Allosteric Modulation of GABA-A Receptors: A Comparative Analysis of Tracazolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tracazolate (B1211167) hydrochloride's allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor with other prominent modulators. By presenting quantitative data, detailed experimental protocols, and visual representations of key mechanisms, this document aims to facilitate a deeper understanding of tracazolate's unique pharmacological profile and its potential applications in neuroscience research and drug development.
At a Glance: Comparative Pharmacology of GABA-A Receptor Allosteric Modulators
The following tables summarize the quantitative data for tracazolate hydrochloride and selected alternative modulators—diazepam, zolpidem, and phenobarbital—highlighting their distinct interactions with various GABA-A receptor subtypes. This data is crucial for understanding their differential physiological effects.
Table 1: Potency (EC50) of Allosteric Modulators on GABA-A Receptor Subtypes
| Compound | Receptor Subtype | EC50 (µM) | Effect |
| Tracazolate | α1β1γ2s | 13.2 | Potentiation |
| α1β3γ2 | 1.5 | Potentiation | |
| α1β1ε | 4.0 | Inhibition | |
| α1β3ε | 1.2 | Inhibition | |
| α1β3 | 2.7 | Potentiation | |
| α6β3γ | 1.1 | Potentiation | |
| Diazepam | α1β2γ2 | ~0.06 | Potentiation |
| α2β2γ2 | ~0.05 | Potentiation | |
| α3β2γ2 | ~0.07 | Potentiation | |
| α5β2γ2 | ~0.04 | Potentiation | |
| Zolpidem | α1β2γ2 | ~0.19 | Potentiation |
| Phenobarbital | α1β2γ2 | ~100-500 | Potentiation |
Table 2: Binding Affinity (Ki) of Allosteric Modulators for GABA-A Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) |
| Diazepam | α1β3γ2 | 1.5 - 10 |
| α2β3γ2 | 1.5 - 10 | |
| α3β3γ2 | 1.5 - 10 | |
| α5β3γ2 | 1.5 - 10 | |
| Zolpidem | α1β2γ2 | ~20 |
| α2β1γ2 | ~400 | |
| α3β1γ2 | ~400 | |
| α5β3γ2 | >5000 |
Table 3: Maximal Potentiation of GABA-Evoked Currents
| Compound | Receptor Subtype | GABA Concentration | Maximal Potentiation (% of control) |
| Tracazolate | α1β2δ | EC50 | ~5800% (59-fold increase) |
| α1β2δ | Saturating | ~2200% (23-fold increase) | |
| α1β2 | EC50 | ~290% (3.9-fold increase) | |
| Diazepam | Hypothalamic Neurons | 10 µM | ~106% increase |
| Zolpidem | Hypothalamic Neurons | 10 µM | ~110% increase |
Deep Dive: Experimental Methodologies
To ensure the reproducibility and critical evaluation of the presented data, this section details the protocols for the key experiments used to characterize the allosteric modulation of GABA-A receptors.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is fundamental for studying the functional effects of allosteric modulators on specific GABA-A receptor subtypes expressed in a controlled environment.
1. Oocyte Preparation and cRNA Injection:
-
Harvest oocytes from mature female Xenopus laevis frogs.
-
Treat with collagenase to defolliculate the oocytes.
-
Inject oocytes with a mixture of cRNAs encoding the desired α, β, and γ/δ/ε subunits of the GABA-A receptor.
-
Incubate the injected oocytes for 2-4 days at 16-18°C to allow for receptor expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., Barth's solution).
-
Impale the oocyte with two microelectrodes filled with 3M KCl, one for voltage clamping and the other for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Apply GABA at a specific concentration (e.g., EC10 or EC50) to elicit a baseline current.
-
Co-apply the test compound (e.g., tracazolate) with GABA to measure the modulation of the GABA-evoked current.
-
Record and analyze the changes in current amplitude to determine the EC50 and maximal potentiation or inhibition.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the GABA-A receptor subtype of interest in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Competition Binding Assay:
-
In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [3H]flumazenil for the benzodiazepine (B76468) site) and varying concentrations of the unlabeled test compound.
-
Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 35-60 minutes) to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 of the test compound, which is then used to calculate the Ki value using the Cheng-Prusoff equation.
Visualizing the Mechanisms
The following diagrams, generated using the DOT language, illustrate key concepts related to the allosteric modulation of GABA-A receptors and the experimental workflows.
GABA-A Receptor Signaling Pathway
Two-Electrode Voltage Clamp Workflow
Tracazolate's Subunit-Dependent Modulation
A Head-to-Head Comparison of Tracazolate Hydrochloride and Buspirone for Anxiolytic Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological profiles of two anxiolytic agents, tracazolate (B1211167) hydrochloride and buspirone (B1668070). While direct head-to-head clinical trials are not available in the public domain, this document synthesizes existing experimental data to offer a comparative overview of their mechanisms of action, receptor interactions, and overall pharmacological characteristics.
Executive Summary
Tracazolate hydrochloride and buspirone represent two distinct classes of anxiolytic drugs with fundamentally different mechanisms of action. Tracazolate, a pyrazolopyridine, acts as a positive allosteric modulator of the GABA-A receptor, the primary target for benzodiazepines. In contrast, buspirone, an azapirone, exerts its effects primarily through the serotonergic system as a partial agonist of the 5-HT1A receptor. This core difference in their molecular targets dictates their respective pharmacological, therapeutic, and side-effect profiles.
Mechanism of Action
This compound: A Modulator of GABAergic Inhibition
Tracazolate is a non-benzodiazepine anxiolytic that enhances the effect of the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[1][2] It is classified as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the GABA binding site and potentiates the receptor's response to GABA.[2] This action increases the influx of chloride ions into the neuron, leading to hyperpolarization and a reduction in neuronal excitability, which manifests as anxiolytic and anticonvulsant effects.[1]
Notably, tracazolate exhibits a unique receptor binding profile, showing selectivity for GABA-A receptors containing specific subunits, particularly α1 and β3.[1][2] Its effect—potentiation or inhibition—can vary depending on the third subunit present in the receptor complex.[1][3]
Buspirone: A Serotonergic and Dopaminergic Modulator
Buspirone's mechanism of action is complex and does not involve the GABA-A receptor complex.[4][5] Its primary anxiolytic effects are attributed to its high affinity for serotonin (B10506) 5-HT1A receptors, where it acts as a partial agonist.[4][5][6] At presynaptic 5-HT1A autoreceptors, it acts as a full agonist, which initially reduces the firing of serotonergic neurons.[4] Over time, this leads to the desensitization of these autoreceptors, resulting in increased serotonin release and enhanced serotonergic activity.[4] At postsynaptic 5-HT1A receptors, it functions as a partial agonist.[4]
Buspirone also possesses a weak affinity for dopamine (B1211576) D2 receptors, where it acts as an antagonist.[4][7] One of its major metabolites, 1-(2-pyrimidinyl)piperazine (1-PP), is a potent antagonist of α2-adrenergic receptors, which may contribute to its overall pharmacological effects.[4]
Signaling Pathway Diagrams
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Buspirone.
Pharmacological Data Comparison
The following tables summarize the available quantitative data for this compound and buspirone. It is important to note that the experimental conditions under which these data were generated are different, and direct comparison of absolute values should be made with caution.
Table 1: Receptor Binding and Functional Activity
| Parameter | This compound | Buspirone |
| Primary Target(s) | GABA-A Receptor | 5-HT1A Receptor, D2 Receptor |
| Mechanism | Positive Allosteric Modulator | Partial Agonist (5-HT1A), Antagonist (D2) |
| Receptor Subtype Selectivity | Selective for GABA-A receptors with α1 and β3 subunits.[1][2] | High affinity for 5-HT1A receptors.[4][8] |
| EC50 / IC50 / Ki Values | Potentiation of GABA-A Receptors: - α1β3γ2: 1.5 µM[9]- α1β1γ2s: 13.2 µM[9]Inhibition of GABA-A Receptors: - α1β3ε: 1.2 µM[9]- α1β1ε: 4.0 µM[9] | Binding Affinity (Ki): - 5-HT1A: 3.98–214 nM (median 21 nM)[4] |
Table 2: Pharmacokinetic and Clinical Profile
| Parameter | This compound | Buspirone |
| Administration Route | Oral (in research) | Oral |
| Bioavailability | Not well-documented in humans. | Low (approx. 3.9%) due to extensive first-pass metabolism.[4] |
| Elimination Half-life | Not well-documented in humans. | 2 to 3 hours (variable, can range up to 11 hours).[4][10] |
| Metabolism | Metabolized via deesterification, N-deethylation, and oxidation.[11] | Primarily by CYP3A4.[4][8] |
| Onset of Anxiolytic Effect | Rapid (in animal models). | Delayed (2-4 weeks).[4][6] |
| Sedative Properties | Only at higher doses.[1] | Minimal to none.[8][12] |
| Dependence/Withdrawal | Less likely than benzodiazepines.[13] | No risk of physical dependence or withdrawal.[4][14] |
| Clinical Use | Investigational, not clinically approved. | Treatment of Generalized Anxiety Disorder (GAD).[4][10] |
Experimental Protocols
In Vitro Receptor Pharmacology: Two-Electrode Voltage Clamp in Xenopus Oocytes
A standard method to evaluate the effect of compounds like tracazolate on GABA-A receptors involves expressing recombinant human GABA-A receptor subunits in Xenopus laevis oocytes.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and treated with collagenase to remove the follicular layer.
-
cRNA Injection: Complementary RNA (cRNA) encoding the desired GABA-A receptor subunits (e.g., α1, β3, γ2) are injected into the oocytes.
-
Incubation: Oocytes are incubated for 2-7 days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a buffer solution.
-
Two microelectrodes are inserted into the oocyte to clamp the membrane potential at a set voltage (e.g., -70 mV).
-
GABA, the natural ligand, is applied to elicit a baseline current response (chloride influx).
-
The compound of interest (e.g., tracazolate) is co-applied with GABA to determine its modulatory effect (potentiation or inhibition of the GABA-induced current).
-
Concentration-response curves are generated to calculate EC50 or IC50 values.
-
Caption: Workflow for Two-Electrode Voltage Clamp Experiment.
Discussion and Conclusion
This compound and buspirone offer two distinct pharmacological approaches to anxiolysis.
Tracazolate represents a refinement of the GABAergic strategy, aiming for anxiolytic efficacy with a potentially improved side-effect profile compared to traditional benzodiazepines, such as reduced sedation and less potentiation of alcohol effects.[13][15] Its subtype selectivity within the GABA-A receptor family offers a potential avenue for targeted therapy, though its development has not progressed to widespread clinical use. The available data is primarily from preclinical in vitro and in vivo animal studies.
Buspirone , on the other hand, is a well-established clinical agent for GAD.[4][10] Its unique serotonergic and dopaminergic mechanism provides anxiolysis without the sedation, muscle relaxation, or dependence associated with GABAergic agents.[8][12] However, its delayed onset of action makes it unsuitable for acute anxiety relief.[4][6] Buspirone's efficacy has been demonstrated in numerous clinical trials to be comparable to that of benzodiazepines for GAD.[16][17]
References
- 1. Tracazolate - Wikipedia [en.wikipedia.org]
- 2. Buy this compound [smolecule.com]
- 3. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buspirone - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. Buspirone Mechanism of Action | How It Works to Treat Anxiety [medicoverhospitals.in]
- 7. youtube.com [youtube.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Buspirone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Metabolism of tracazolate. Metabolites in dog and rat urine [pubmed.ncbi.nlm.nih.gov]
- 12. Buspirone: review of its pharmacology and current perspectives on its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacytimes.com [pharmacytimes.com]
- 15. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical studies of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
A Comparative Guide to the In Vitro Reproducibility of Tracazolate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro pharmacological profile of tracazolate (B1211167) hydrochloride with alternative GABA-A receptor modulators. The information is compiled from multiple studies to aid in the assessment of its reproducibility and potential applications in research and drug development.
Introduction to Tracazolate Hydrochloride
Tracazolate (formerly ICI-136,753) is a pyrazolopyridine derivative that belongs to the nonbenzodiazepine class of anxiolytics.[1] Its primary mechanism of action is the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[1][2] Unlike benzodiazepines, tracazolate's effect on the GABA-A receptor is highly dependent on the subunit composition of the receptor complex, leading to a unique pharmacological profile.[3][4][5] This guide focuses on the in vitro findings that characterize its interaction with the GABA-A receptor.
Comparative Quantitative Data
The following tables summarize the in vitro potency of this compound in comparison to other well-known GABA-A receptor modulators, namely the nonbenzodiazepine Zaleplon and the classical benzodiazepine (B76468) Diazepam. The data presented is compiled from various studies, and direct comparison should be approached with caution as experimental conditions may differ.
Table 1: Potentiation of GABA-Evoked Currents in Recombinant GABA-A Receptors (Functional Assay)
| Compound | Receptor Subtype | EC50 (µM) | Test System | Reference |
| Tracazolate | α1β1γ2s | 13.2 | Xenopus Oocytes | [3][4] |
| α1β3γ2 | 1.5 | Xenopus Oocytes | [3][4] | |
| α1β3 | 2.7 | Xenopus Oocytes | [3] | |
| α6β3γ | 1.1 | Xenopus Oocytes | [3] | |
| Tracazolate (Inhibition) | α1β1ε | 4.0 | Xenopus Oocytes | [3] |
| α1β3ε | 1.2 | Xenopus Oocytes | [3] | |
| Zaleplon | α1β2γ2 | Higher potency than at α2 or α3 containing receptors | Xenopus Oocytes | [6] |
| Diazepam | α1β2γ2 | Potentiates GABA response | HEK293 Cells | [7] |
Table 2: Binding Affinities for GABA-A Receptors (Binding Assay)
| Compound | Radioligand | Receptor Source | Effect | Reference |
| Tracazolate | [3H]Flunitrazepam | Rat synaptic membranes | Enhances binding | [8] |
| [3H]GABA | Rat synaptic membranes | Enhances binding | [8] | |
| Zaleplon | [3H]Flunitrazepam | Rat brain membranes | Lower affinity than Zolpidem or Triazolam | [6] |
| Diazepam | [3H]Flunitrazepam | Rat brain membranes | Displaces binding (agonist) | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
GABA-A Receptor Signaling Pathway
This diagram illustrates the allosteric modulation of the GABA-A receptor by Tracazolate and other compounds.
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Assay
This diagram outlines the key steps in the TEVC assay used to measure the functional effects of compounds on GABA-A receptors expressed in Xenopus oocytes.
Experimental Workflow: Radioligand Binding Assay
This diagram illustrates the procedure for a competitive radioligand binding assay to determine a compound's affinity for the GABA-A receptor.
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol details the functional characterization of this compound using TEVC in Xenopus oocytes expressing human GABA-A receptors.[10]
-
Oocyte Preparation and Injection : Oocytes are surgically removed from female Xenopus laevis frogs. The oocytes are then injected with complementary RNA (cRNA) encoding the desired human GABA-A receptor subunits (e.g., α1, β2, and γ2). Injected oocytes are incubated for 2-5 days to allow for the expression and assembly of the receptor complexes on the oocyte membrane.[10]
-
Electrophysiological Recording : An oocyte is placed in a recording chamber and continuously perfused with a recording solution. The oocyte is then impaled with two microelectrodes filled with a potassium chloride solution. The membrane potential is clamped at a holding potential, typically -70 mV.[10]
-
Compound Application : A baseline GABA-evoked current is established by applying a low concentration of GABA (corresponding to the EC10-EC20). This compound or a comparator compound is then co-applied with GABA at various concentrations to determine its modulatory effect on the GABA-evoked current.[10]
-
Data Acquisition and Analysis : The changes in the chloride current are recorded and analyzed. The EC50, which is the concentration of the compound that produces 50% of its maximal effect, and the maximum potentiation of the GABA-evoked current are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.[10]
Radioligand Binding Assay
This protocol outlines the methodology for determining the binding affinity of this compound for the GABA-A receptor using a competitive binding assay.[11][12]
-
Membrane Preparation : Whole brains from a model organism, such as rats, are homogenized in an ice-cold buffer (e.g., 0.32 M sucrose). The homogenate undergoes a series of centrifugation steps to isolate the synaptic membranes, which are rich in GABA-A receptors. The final pellet is resuspended in an assay buffer.[11][12]
-
Incubation : The membrane preparation is incubated in the presence of a radiolabeled ligand (e.g., [3H]Flunitrazepam or [3H]GABA) and varying concentrations of the unlabeled test compound (this compound or a comparator). The mixture is incubated, for instance at 4°C for 60 minutes, to allow the binding to reach equilibrium.[10] Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand.[10]
-
Filtration : The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution.[11]
-
Washing : The filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.[11]
-
Scintillation Counting : The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is quantified using a liquid scintillation counter.[10]
-
Data Analysis : Specific binding is calculated by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.[10]
Conclusion
The in vitro reproducibility of this compound's effects on GABA-A receptors is well-documented across multiple studies, primarily utilizing two-electrode voltage clamp and radioligand binding assays. Its unique profile as a subunit-dependent allosteric modulator distinguishes it from classical benzodiazepines and other nonbenzodiazepines. The provided data and protocols offer a framework for researchers to design and interpret experiments aimed at further elucidating the therapeutic potential of tracazolate and related compounds. The variability in reported potency values underscores the importance of consistent experimental conditions for direct comparisons.
References
- 1. Tracazolate - Wikipedia [en.wikipedia.org]
- 2. This compound () for sale [vulcanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of zaleplon, zolpidem, and triazolam at various GABA(A) receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sophion.com [sophion.com]
- 8. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An in vitro binding assay which differentiates benzodiazepine 'agonists' and 'antagonists' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
Independent Verification of Tracazolate Hydrochloride's Anticonvulsant Properties: A Comparative Guide
This guide provides an objective comparison of the anticonvulsant properties of tracazolate (B1211167) hydrochloride against three established antiepileptic drugs: diazepam, phenytoin (B1677684), and carbamazepine (B1668303). The information is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to support further investigation and development in the field of anticonvulsant therapies.
Executive Summary
Tracazolate hydrochloride is a pyrazolopyridine derivative that exhibits anxiolytic and anticonvulsant effects.[1] Its primary mechanism of action is the allosteric modulation of GABA-A receptors, showing selectivity for receptors containing α1 and β3 subunits.[1] This guide compares its anticonvulsant efficacy with diazepam, a benzodiazepine (B76468) that also enhances GABA-A receptor activity, and with phenytoin and carbamazepine, which primarily act by blocking voltage-gated sodium channels. The comparison is based on data from two standard preclinical models of epilepsy: the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, a model for myoclonic and absence seizures.
Quantitative Data Comparison
The following tables summarize the median effective dose (ED50) of this compound and the comparator drugs in preventing seizures in the MES and scPTZ tests in mice. Lower ED50 values indicate higher anticonvulsant potency.
Table 1: Anticonvulsant Potency (ED50) in the Maximal Electroshock (MES) Seizure Test (Mice)
| Compound | Administration Route | ED50 (mg/kg) | Reference |
| This compound | - | Potency is reportedly 1/4 to 1/2 that of chlordiazepoxide | [2] |
| Diazepam | Intraperitoneal (i.p.) | Ineffective in non-toxic doses | [3] |
| Phenytoin | Intraperitoneal (i.p.) | 9.5 | [4] |
| Carbamazepine | Intraperitoneal (i.p.) | 8.8 | [4] |
Table 2: Anticonvulsant Potency (ED50) in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test (Mice)
| Compound | Administration Route | ED50 (mg/kg) | Reference |
| This compound | - | Potency is reportedly 1/4 to 1/2 that of chlordiazepoxide | [2] |
| Diazepam | Intraperitoneal (i.p.) | 0.2 | [3] |
| Phenytoin | Intraperitoneal (i.p.) | Ineffective | [4] |
| Carbamazepine | Intraperitoneal (i.p.) | > 40 | [4] |
Note: Direct comparative ED50 values for tracazolate in MES and scPTZ tests were not available in the public literature. The potency of tracazolate is described in relation to chlordiazepoxide.
Experimental Protocols
The following are detailed methodologies for the key experimental models cited in this guide.
Maximal Electroshock (MES) Seizure Test
The MES test is a model for generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.[5]
1. Animal Preparation:
-
Species: Male albino mice are commonly used.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least 3 days before testing, with free access to food and water.
2. Drug Administration:
-
The test compound or vehicle is administered at various doses via a specific route (e.g., intraperitoneally, orally).
3. Seizure Induction:
-
At the time of predicted peak drug effect, a maximal electrical stimulus is delivered.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes is used.
-
Anesthesia: A drop of a topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) is applied to the corneas to minimize discomfort.
-
Stimulus Parameters: A 60 Hz alternating current (typically 50 mA for mice) is delivered for 0.2 seconds.[5]
4. Observation and Endpoint:
-
The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[6] An animal is considered protected if it does not exhibit this response.
-
The number of protected animals in each dose group is recorded.
5. Data Analysis:
-
The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using statistical methods like probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is a model for clonic seizures and is used to identify compounds that can raise the seizure threshold.[7]
1. Animal Preparation:
-
Species: Male albino mice are typically used.
-
Acclimation: Similar to the MES test, animals are acclimated to the laboratory conditions.
2. Drug Administration:
-
The test compound or vehicle is administered prior to the convulsant.
3. Seizure Induction:
-
Convulsant: Pentylenetetrazol (PTZ) is administered subcutaneously (s.c.) into a loose fold of skin on the back of the neck.
-
Dose: A convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is used.[7]
4. Observation and Endpoint:
-
Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of a clonic seizure.
-
A clonic seizure is characterized by rhythmic contractions of the limbs, jaw, or facial muscles lasting for at least 5 seconds.
-
An animal is considered protected if it does not exhibit a clonic seizure.
5. Data Analysis:
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
Signaling Pathways and Mechanisms of Action
The anticonvulsant effects of tracazolate, diazepam, phenytoin, and carbamazepine are mediated through distinct molecular mechanisms.
Tracazolate and Diazepam: Enhancement of GABAergic Inhibition
Both tracazolate and diazepam exert their anticonvulsant effects by enhancing the activity of the major inhibitory neurotransmitter in the brain, gamma-aminobutyric acid (GABA), at the GABA-A receptor.[1][8] The GABA-A receptor is a ligand-gated ion channel that, upon binding GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability.
Caption: Signaling pathway for Tracazolate and Diazepam at the GABA-A receptor.
Tracazolate and diazepam bind to allosteric sites on the GABA-A receptor, distinct from the GABA binding site, and enhance the receptor's affinity for GABA.[8] This leads to an increased frequency of chloride channel opening, resulting in enhanced neuronal inhibition and a reduction in the likelihood of seizure activity.
Phenytoin and Carbamazepine: Blockade of Voltage-Gated Sodium Channels
Phenytoin and carbamazepine exert their primary anticonvulsant effect by blocking voltage-gated sodium channels in neuronal membranes.[9][10] These channels are responsible for the rapid influx of sodium ions that initiates and propagates action potentials.
Caption: Mechanism of action for Phenytoin and Carbamazepine on sodium channels.
By binding to and stabilizing the inactivated state of the sodium channels, phenytoin and carbamazepine prevent the rapid, repetitive firing of neurons that is characteristic of seizures.[9][10] This action is use-dependent, meaning the drugs have a greater effect on neurons that are firing at high frequencies, as occurs during a seizure, with less effect on normal neuronal activity.
Experimental Workflows
The following diagrams illustrate the general workflows for the preclinical anticonvulsant tests described in this guide.
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Caption: Workflow for the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test.
References
- 1. Tracazolate - Wikipedia [en.wikipedia.org]
- 2. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant action of phenobarbital, diazepam, carbamazepine, and diphenylhydantoin in the electroshock test in mice after lesion of hippocampal pyramidal cells with intracerebroventricular kainic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenytoin | PPTX [slideshare.net]
- 6. What is the mechanism of Phenytoin sodium? [synapse.patsnap.com]
- 7. GABAA receptor - Wikipedia [en.wikipedia.org]
- 8. Gabamimetic properties of anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. epilepsysociety.org.uk [epilepsysociety.org.uk]
comparing the metabolic pathways of tracazolate in rats and dogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic pathways of tracazolate (B1211167), a non-benzodiazepine anxiolytic agent, in rats and dogs. Understanding species-specific drug metabolism is a cornerstone of preclinical drug development, offering critical insights into potential efficacy and toxicity profiles that can inform human clinical trials. This document synthesizes available experimental data to highlight the key similarities and differences in the biotransformation of tracazolate between these two commonly used preclinical models.
Quantitative Comparison of Tracazolate Metabolism
While precise percentage breakdowns of urinary metabolites are not publicly available in abstracted literature, qualitative and semi-quantitative comparisons from studies utilizing ¹⁴C-labeled tracazolate reveal significant species-dependent variations in its metabolic fate. The following table summarizes the key distinctions in the urinary metabolite profiles of rats and dogs.
| Metabolic Transformation | Rat | Dog | Key Observations |
| Parent Drug Excretion | Not detected in urine | Not detected in urine | Tracazolate is extensively metabolized in both species.[1][2] |
| Total Urinary Metabolites Identified | 11 | 15 | Dogs exhibit a greater number of identified urinary metabolites.[1] |
| Major Metabolic Pathways | Deesterification, N-deethylation, Oxidation of the n-butylamino side chain, Hydroxylation of the 6-methyl group | Deesterification, N-deethylation, Oxidation of the n-butylamino side chain, Loss of the n-butylamino group, Hydroxylation of the 6-methyl group, Lactone formation | Both species share several primary metabolic pathways.[1] |
| Loss of Butyl Side Chain | Occurs to a lesser extent | A more prominent metabolic route | This represents a significant quantitative difference between the two species.[1] |
| Lactone Formation | Occurs to a lesser extent | A more prominent metabolic route | Lactone formation is a more significant pathway in dogs.[1] |
| Major Urinary Metabolites | Data not available in abstracts | Desethyl-desbutyl-deesterified compound, Desbutyl-deesterified compound, Desbutyl-desethyl-lactone | The major metabolites in dogs result from extensive modification of the parent compound.[1] |
| Major Blood Metabolite | De-esterified tracazolate | De-esterified tracazolate | The initial hydrolysis of the ester group is a key step in both species.[2] |
| Major Brain Metabolite | gamma-ketotracazolate | Data not available | This highlights tissue-specific metabolism within the rat.[2] |
Experimental Protocols
The characterization of tracazolate's metabolic pathways in rats and dogs has been primarily achieved through studies involving the administration of ¹⁴C-labeled tracazolate. This allows for the sensitive detection and tracing of the drug and its metabolites in various biological matrices.
Animal Dosing and Sample Collection
-
Subjects: Male rats and dogs were used in these studies.
-
Drug Administration: ¹⁴C-labeled tracazolate was administered orally (p.o.) or intravenously (i.v.).
-
Sample Collection: Urine and feces were collected from the animals at specified time intervals post-administration. For pharmacokinetic studies, blood samples were also drawn. In some rat studies, brain and fat tissues were collected for analysis of drug and metabolite distribution.[2]
Metabolite Identification and Analysis
-
Sample Preparation: Urine samples were often treated with enzymes such as β-glucuronidase and sulfatase to hydrolyze any conjugated metabolites, allowing for the analysis of the parent aglycones.
-
Analytical Techniques: A combination of chromatographic and spectrometric techniques was employed for the separation and identification of metabolites. These included:
-
High-Performance Liquid Chromatography (HPLC): Used for the separation of metabolites from the complex biological matrix of urine.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Employed for the identification of volatile metabolites after appropriate derivatization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized for the definitive structural elucidation of isolated metabolites.
-
Thin Layer Chromatography (TLC): A method used for the separation and preliminary identification of metabolites.[2]
-
Visualizing the Metabolic Pathways and Experimental Workflow
To further elucidate the metabolic transformations of tracazolate and the experimental approach to their discovery, the following diagrams are provided.
Caption: Experimental workflow for tracazolate metabolism studies.
Caption: Comparative metabolic pathways of tracazolate in rats and dogs.
Conclusion
The metabolism of tracazolate is extensive in both rats and dogs, with no unchanged drug being excreted in the urine.[1] While both species share common metabolic pathways such as deesterification, N-deethylation, and oxidation, significant quantitative differences exist.[1] Dogs exhibit a more diverse range of urinary metabolites and demonstrate a greater propensity for the loss of the n-butylamino side chain and subsequent lactone formation.[1] These species-specific differences in drug metabolism are crucial considerations for the extrapolation of preclinical data to human studies and for understanding the potential for species-specific pharmacological or toxicological effects. Further studies providing a detailed quantitative analysis of the metabolites would offer a more complete picture of tracazolate's disposition in these species.
References
tracazolate hydrochloride's effect on benzodiazepine receptor binding compared to classic benzos
An Objective Comparison of Tracazolate (B1211167) Hydrochloride and Classical Benzodiazepines on GABA-A Receptor Binding
This guide provides a detailed comparison of the binding characteristics of tracazolate hydrochloride, a non-benzodiazepine anxiolytic, and classical benzodiazepines at the γ-aminobutyric acid type A (GABA-A) receptor. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
The GABA-A receptor, a pentameric ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system and a key therapeutic target for anxiety and sleep disorders.[1][2] Both classical benzodiazepines (e.g., diazepam, alprazolam) and the pyrazolopyridine derivative this compound exert their effects by modulating this receptor.[2][3] However, despite sharing a common target, their mechanisms of interaction and resulting pharmacological profiles exhibit significant differences. Classical benzodiazepines are known for their relatively uniform positive allosteric modulation, while tracazolate displays a more complex, subunit-dependent interaction.[4][5]
Mechanism of Action and Binding Profile
Classical benzodiazepines bind to a specific recognition site located at the interface between α (subtypes 1, 2, 3, or 5) and γ subunits of the GABA-A receptor.[2][5] This binding enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening and resulting in neuronal hyperpolarization.[5][6]
In contrast, this compound demonstrates a unique and more complex interaction with the GABA-A receptor. A key distinction is that tracazolate enhances the binding of benzodiazepines to their receptor site, a property not shared by benzodiazepines themselves.[7][8] Furthermore, while benzodiazepines typically increase the affinity of the receptor for GABA, tracazolate appears to increase the number of GABA binding sites.[7]
Tracazolate's modulatory effect—whether it potentiates or inhibits the receptor's response to GABA—is critically dependent on the specific subunit composition of the GABA-A receptor complex.[4] Its potency is influenced by the β subunit, while its efficacy is determined by the third subunit (γ, δ, or ε).[4][9] This results in a highly variable pharmacological profile, ranging from potentiation at some receptor subtypes to inhibition at others. For instance, tracazolate shows selectivity for β3-containing receptors and strongly potentiates receptors containing the δ subunit.[4][10]
Quantitative Comparison of Receptor Modulation
The following table summarizes the effective concentrations (EC₅₀) of this compound at various recombinant GABA-A receptor subtypes and the inhibitory constants (Ki) for representative classical benzodiazepines. It is important to note that EC₅₀ values for tracazolate reflect its modulatory effect (potentiation or inhibition) on GABA-gated currents, whereas Ki values for benzodiazepines reflect their binding affinity at the benzodiazepine (B76468) site.
| Compound | Receptor Subtype | Effect | Value | Reference(s) |
| Tracazolate HCl | α1β3γ2s | Potentiation | EC₅₀ = 1.5 μM | [11][12][13] |
| α1β1γ2s | Potentiation | EC₅₀ = 13.2 μM | [11][12][13] | |
| α1β3 | Potentiation | EC₅₀ = 2.7 μM | [11][12] | |
| α6β3γ | Potentiation | EC₅₀ = 1.1 μM | [11][12] | |
| α1β3ε | Inhibition | EC₅₀ = 1.2 μM | [11][12] | |
| α1β1ε | Inhibition | EC₅₀ = 4.0 μM | [11][12] | |
| GABA-A | Binding | IC₅₀ = 2,200 nM | [14] | |
| Diazepam | GABA-A | Binding | Ki = 1.53 nM | [15][16] |
| Clonazepam | α2-GABA-A | Binding | Ki values available | [17] |
| Alprazolam | GABA-A | Binding | Docking studies cited | [18] |
Experimental Protocols
Radioligand Competition Binding Assay
The binding affinities of compounds for the benzodiazepine site on the GABA-A receptor are commonly determined using a radioligand competition binding assay.
1. Membrane Preparation:
-
Receptors are typically sourced from rat brain cortical tissue or from cell lines (e.g., HEK-293) recombinantly expressing specific GABA-A receptor subtypes.[5][15][19]
-
The tissue or cells are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended to create a membrane preparation.[15]
2. Binding Assay:
-
A fixed concentration of the membrane preparation (e.g., 100 µg of protein) is incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).[15][16]
-
A specific radioligand that binds to the benzodiazepine site, such as [³H]-Flunitrazepam or [³H]-Flumazenil, is added at a concentration near its dissociation constant (Kd).[5][15]
-
Increasing concentrations of the unlabeled test compound (e.g., tracazolate or a classical benzodiazepine) are added to compete with the radioligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium (e.g., 35 minutes at 30°C).[15][16]
3. Determination of Non-Specific Binding:
-
A parallel set of incubations is performed in the presence of a high concentration (e.g., 100 µM) of a known, unlabeled benzodiazepine like diazepam. This saturates all specific binding sites, so any remaining radioactivity measured is considered non-specific binding (NSB).[15]
4. Separation and Quantification:
-
The assay is terminated by rapidly separating the bound radioligand from the free radioligand, typically by vacuum filtration through glass fiber filters or by centrifugation.[15][16]
-
The radioactivity trapped on the filters or in the pellet is quantified using liquid scintillation counting.[15]
5. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding measured in the absence of the competitor.[15]
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration to generate a competition curve.
-
The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined from this curve.
-
The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[5]
Visualizations
GABA-A Receptor Signaling Pathway
Caption: Allosteric modulation of the GABA-A receptor by various ligands.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Beyond classical benzodiazepines: Novel therapeutic potential of GABAA receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tracazolate - Wikipedia [en.wikipedia.org]
- 4. Tracazolate reveals a novel type of allosteric interaction with recombinant gamma-aminobutyric acid(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enhancement of benzodiazepine and GABA binding by the novel anxiolytic, tracazolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. α1β2δ, a silent GABAA receptor: recruitment by tracazolate and neurosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | GABA Receptor | TargetMol [targetmol.com]
- 13. This compound Datasheet DC Chemicals [dcchemicals.com]
- 14. This compound () for sale [vulcanchem.com]
- 15. brieflands.com [brieflands.com]
- 16. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Site specific binding pattern of benzodiazepines with GABAA receptor and related impact on their activities in the human body: An in silico method based study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Therapeutic Indices of Tracazolate Hydrochloride and Chlordiazepoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic index of the novel anxiolytic tracazolate (B1211167) hydrochloride against the conventional benzodiazepine (B76468), chlordiazepoxide. The following sections present available preclinical data, outline experimental methodologies for evaluating anxiolytic and sedative effects, and illustrate the distinct mechanisms of action of these two compounds at the GABAA receptor.
Data Presentation: A Quantitative Comparison
The therapeutic index (TI) of a drug is a measure of its relative safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. A higher TI indicates a wider margin of safety. While a precise, directly comparable therapeutic index for tracazolate and chlordiazepoxide is challenging to establish from publicly available data, we can analyze their effective and lethal doses from preclinical studies in rodents to infer their relative safety profiles.
| Compound | Species | Administration | ED₅₀ (Anxiolytic Effect) | LD₅₀ (Lethal Dose) | Estimated Therapeutic Index (LD₅₀/ED₅₀) |
| Chlordiazepoxide | Mouse | Intraperitoneal | ~5-10 mg/kg[1] | 366 ± 7 mg/kg (IM)[2] | ~37-73 |
| Mouse | Intravenous | - | 123 ± 12 mg/kg[2] | - | |
| Rat | Intravenous | - | 120 ± 7 mg/kg[2] | - | |
| Rat | Intramuscular | - | >160 mg/kg[2] | - | |
| Tracazolate Hydrochloride | Mouse | Intraperitoneal | ~5 mg/kg[3] | Not available | Not available |
Note on Therapeutic Index Calculation: The estimated therapeutic index for chlordiazepoxide is calculated using the effective anxiolytic dose range from one study and the intramuscular LD₅₀ from another. This provides an approximation, as ideally, both values would be determined under identical experimental conditions. A specific LD₅₀ for this compound could not be identified in the available literature, preventing a direct calculation of its therapeutic index. However, qualitative evidence suggests a favorable safety profile for tracazolate. One study explicitly states that "Tracazolate exhibits a much greater separation between sedative and therapeutic doses than does chlordiazepoxide"[4]. This indicates that the dose of tracazolate required to produce sedation is significantly higher than its effective anxiolytic dose, implying a potentially higher therapeutic index compared to chlordiazepoxide.
Experimental Protocols
The evaluation of anxiolytic and sedative properties of compounds like tracazolate and chlordiazepoxide relies on standardized preclinical behavioral tests in rodents.
Assessment of Anxiolytic Activity: The Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents.
-
Apparatus: The maze is shaped like a plus sign and elevated from the floor. It consists of two open arms and two enclosed arms.
-
Principle: Rodents naturally prefer enclosed spaces and avoid open, elevated areas. Anxiolytic drugs increase the animal's willingness to explore the open arms.
-
Procedure:
-
Mice are individually placed in the center of the maze, facing an open arm.
-
Their behavior is recorded for a set period, typically 5 minutes.
-
Key parameters measured include the number of entries into and the time spent in the open and closed arms.
-
-
Interpretation: An increase in the percentage of time spent in the open arms and the number of entries into the open arms is indicative of an anxiolytic effect.
Assessment of Anxiolytic Activity: The Light-Dark Box Test
This test is also based on the innate aversion of rodents to brightly lit areas.
-
Apparatus: A box is divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting them.
-
Principle: Rodents naturally prefer the dark compartment. Anxiolytic compounds reduce this aversion to the light compartment.
-
Procedure:
-
A mouse is placed in the center of the light compartment.
-
The animal is allowed to freely explore both compartments for a defined period (e.g., 10 minutes).
-
The time spent in each compartment and the number of transitions between compartments are recorded.
-
-
Interpretation: An increase in the time spent in the light compartment is a key indicator of anxiolytic activity.
Assessment of Sedative Effects: The Rotarod Test
The rotarod test is used to evaluate motor coordination and the potential sedative side effects of a drug.
-
Apparatus: A rotating rod on which the animal must maintain its balance. The speed of rotation can be constant or accelerating.
-
Principle: Sedative drugs impair motor coordination, leading to a decreased ability of the animal to stay on the rotating rod.
-
Procedure:
-
Mice are placed on the rotating rod.
-
The latency to fall off the rod is recorded.
-
Multiple trials are typically conducted.
-
-
Interpretation: A decrease in the time spent on the rotarod indicates motor impairment and potential sedative effects.
Signaling Pathways and Mechanisms of Action
Both tracazolate and chlordiazepoxide exert their effects by modulating the function of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. However, their specific binding sites and modulatory actions differ significantly.
Chlordiazepoxide: A Classic Benzodiazepine
Chlordiazepoxide is a positive allosteric modulator of the GABAA receptor. It binds to the benzodiazepine site on the receptor, which is distinct from the GABA binding site. This binding enhances the effect of GABA by increasing the frequency of chloride channel opening, leading to an influx of chloride ions and hyperpolarization of the neuron. This increased inhibition results in the anxiolytic, sedative, and muscle relaxant effects of chlordiazepoxide.
Caption: Mechanism of action of Chlordiazepoxide at the GABA-A receptor.
Tracazolate: A Non-Benzodiazepine GABAA Receptor Modulator
Tracazolate is a pyrazolopyridine derivative that also modulates the GABAA receptor but through a different mechanism and with greater subtype selectivity. It does not bind to the classic benzodiazepine site. Tracazolate shows selectivity for GABAA receptors containing the β3 subunit. Its action can be complex, acting as a positive allosteric modulator at some receptor subtypes (potentiating GABA's effect) and an inhibitor at others, depending on the subunit composition of the receptor complex. This unique profile may contribute to its anxiolytic effects with a potentially lower propensity for sedation compared to benzodiazepines.
Caption: Mechanism of action of Tracazolate at the GABA-A receptor.
Experimental Workflow: Comparative Anxiolytic and Sedative Profiling
The following diagram outlines a typical workflow for the comparative evaluation of two anxiolytic compounds.
Caption: Experimental workflow for comparing therapeutic indices.
References
- 1. Chlordiazepoxide reduces anxiety-like behavior in the adolescent mouse elevated plus maze: A pharmacological validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. The anxiolytic but not the sedative properties of tracazolate are reversed by the benzodiazepine receptor antagonist, Ro 15-1788 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological properties of tracazolate: a new non-benzodiazepine anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tracazolate Hydrochloride: A Step-by-Step Guide for Laboratory Professionals
Introduction
Tracazolate (B1211167) hydrochloride is a pyrazolopyridine derivative utilized in scientific research as a GABAA receptor modulator. While its Safety Data Sheet (SDS) classifies it as a non-hazardous substance, responsible laboratory practice dictates a cautious and systematic approach to the disposal of this and all chemical compounds. Adherence to proper disposal protocols is essential for ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides immediate and essential safety and logistical information for the proper disposal of tracazolate hydrochloride in a laboratory setting.
Hazard Assessment of this compound
A summary of the key safety information for this compound is presented below. This information is derived from available Safety Data Sheets and should be consulted prior to handling or disposal.
| Hazard Category | Finding | Recommendations |
| GHS Classification | Not a hazardous substance or mixture | Handle with standard laboratory personal protective equipment (PPE): safety glasses, gloves, and a lab coat. |
| Environmental Precautions | Keep away from drains and water courses. | Do not dispose of down the sink or in regular trash. |
| Combustion Hazards | May decompose and emit toxic fumes under fire conditions. | In case of fire, use water spray, dry chemical, foam, or carbon dioxide extinguishers. |
| Accidental Release | Absorb solutions with inert material; decontaminate surfaces with alcohol. | Dispose of contaminated materials as chemical waste. |
Standard Operating Procedure for this compound Disposal
This procedure outlines the step-by-step process for the safe disposal of this compound and associated contaminated materials.
1.0 Waste Identification and Segregation
1.1. Pure this compound: Any unused or expired pure this compound (solid or in solution) must be treated as chemical waste. 1.2. Contaminated Materials: All materials that have come into direct contact with this compound are considered contaminated and must be disposed of as chemical waste. This includes, but is not limited to:
- Personal Protective Equipment (PPE) such as gloves.
- Weighing papers, pipette tips, and other disposable lab supplies.
- Absorbent materials used for cleaning up spills.
- Empty product containers.
1.3. Segregation: Do not mix this compound waste with other incompatible waste streams. It is prudent to collect it in a dedicated waste container.
2.0 Waste Container Selection and Labeling
2.1. Container: Use a chemically resistant, sealable container for collecting this compound waste. The original product container can be used if it is in good condition. 2.2. Labeling: The waste container must be clearly labeled with a hazardous waste tag as soon as the first item of waste is added. The label should include:
- The words "Hazardous Waste".
- The full chemical name: "this compound".
- The accumulation start date.
- The name of the principal investigator and the laboratory location.
3.0 Disposal of Contaminated Materials from Spills
3.1. Containment: In the event of a spill, ensure the area is well-ventilated and restrict access. 3.2. Absorption: For liquid spills, absorb the material using a chemically inert absorbent (e.g., vermiculite, sand, or universal absorbent pads). 3.3. Collection: Carefully sweep or scoop up the absorbed material and any solid this compound and place it in the designated waste container. 3.4. Decontamination: Wipe down the spill area with alcohol and a clean cloth. The cloth used for decontamination must also be disposed of in the chemical waste container.[1]
4.0 Final Disposal Pathway
4.1. Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. 4.2. Institutional Chemical Waste Program: Arrange for the disposal of the this compound waste through your institution's Environmental Health and Safety (EH&S) department or equivalent chemical waste management program. Follow all institutional guidelines for waste pickup and disposal.
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Tracazolate Hydrochloride
This guide provides comprehensive safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of Tracazolate hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. While this compound is not classified as a hazardous substance or mixture, adherence to these guidelines is crucial to minimize exposure and maintain a high standard of laboratory safety.[1]
Personal Protective Equipment (PPE)
The primary defense against potential exposure to this compound is the consistent and correct use of appropriate PPE. The following table summarizes the required PPE for various handling procedures.
| Activity | Required Personal Protective Equipment |
| Receiving and Unpacking | - Single pair of appropriate protective gloves |
| Weighing and Aliquoting (Powder Form) | - Double pair of appropriate protective gloves- Disposable gown- Safety glasses with side shields or goggles- Use in an area with appropriate exhaust ventilation |
| Solution Preparation | - Double pair of appropriate protective gloves- Disposable gown- Safety glasses with side shields or goggles |
| Administering to Cell Cultures or Animals | - Single pair of appropriate protective gloves- Disposable gown- Safety glasses with side shields |
| Waste Disposal | - Double pair of appropriate protective gloves- Disposable gown- Safety glasses with side shields or goggles |
General guidance for handling hazardous drugs recommends wearing two pairs of gloves, with one pair under the gown cuff and the other over it, to ensure no skin on the arm or wrist is exposed.[2] Gloves should be changed regularly, or immediately if they are torn, punctured, or contaminated.[2] Hands should be washed thoroughly with soap and water before donning and after removing gloves.[2]
Operational Plan: From Receipt to Disposal
This section outlines a step-by-step plan for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Storage:
-
Upon receipt, inspect the packaging for any signs of damage.
-
Wear a single pair of protective gloves during unpacking.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature is -20°C.[1]
2. Weighing and Solution Preparation:
-
All handling of the powder form should be conducted in an area with appropriate exhaust ventilation to avoid dust and aerosol formation.[1]
-
Don the appropriate PPE as detailed in the table above.
-
Carefully weigh the required amount of this compound.
-
Prepare solutions within a fume hood or other ventilated enclosure.
3. Experimental Use:
-
Wear the specified PPE when handling solutions of this compound.
-
Avoid inhalation, and contact with eyes and skin.[1]
4. Decontamination:
-
After handling, decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of all cleaning materials as contaminated waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential exposure.
-
Contaminated Materials: Dispose of contaminated materials, such as gloves, gowns, and cleaning supplies, in accordance with institutional and local regulations for chemical waste.[3]
-
Unused Product: Dispose of unused this compound according to federal, state, and local environmental regulations. It is recommended to consult with your institution's environmental health and safety department for specific guidance.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
1. Eye Contact:
-
Immediately flush eyes with large amounts of water, separating the eyelids with fingers to ensure adequate flushing.[1]
-
Remove contact lenses if present.[1]
-
Seek prompt medical attention.[1]
2. Skin Contact:
-
Rinse the affected skin thoroughly with large amounts of water.[1]
-
Remove contaminated clothing and shoes.[1]
-
Call a physician.[1]
3. Inhalation:
-
Immediately move the affected person to fresh air.[1]
-
If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1]
4. Ingestion:
5. Spills:
-
Evacuate personnel to a safe area.[1]
-
Ensure adequate ventilation.[1]
-
Wear full personal protective equipment, including a self-contained breathing apparatus and protective clothing.[1]
-
Prevent further leakage or spillage and keep the product away from drains or water courses.[1]
-
Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[1]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Dispose of contaminated material according to regulations.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
